3-(4-Ethylpiperidin-1-yl)propan-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(4-ethylpiperidin-1-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-2-10-4-8-12(9-5-10)7-3-6-11/h10H,2-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPDDDRYILOSRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCN(CC1)CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural and Physicochemical Profiling of 3-(4-Ethylpiperidin-1-yl)propan-1-amine: A Bifunctional Aliphatic Scaffold in Drug Discovery
Executive Summary
As a Senior Application Scientist specializing in hit-to-lead optimization, I frequently encounter the challenge of balancing a drug candidate's pharmacokinetic (PK) profile with its target binding affinity. The incorporation of aliphatic basic amines is a field-proven strategy to enhance aqueous solubility, modulate lysosomotropism, and improve membrane permeability.
3-(4-Ethylpiperidin-1-yl)propan-1-amine (Molecular Formula: C10H22N2) represents a highly privileged, bifunctional building block. It features a highly nucleophilic primary amine tethered via a flexible propyl linker to a sterically modulated tertiary amine (the piperidine ring). This whitepaper provides an in-depth technical analysis of its structural anatomy, causality-driven synthetic methodologies, and strategic applications in medicinal chemistry.
Structural Anatomy & Physicochemical Profiling
The utility of this scaffold lies in its dual-amine nature. The primary amine serves as the reactive anchor for coupling to a core pharmacophore, while the tertiary piperidine nitrogen acts as a solubilizing moiety.
Crucially, the 4-ethyl substitution on the piperidine ring alters the physicochemical landscape compared to a naked piperidine[1]. The ethyl group strongly prefers the equatorial position to minimize 1,3-diaxial interactions. This conformational locking projects the lipophilic bulk away from the nitrogen lone pair, preserving the basicity of the tertiary amine while increasing the overall lipophilicity (logP) of the appendage. This subtle modification is often the key to optimizing target residence time in hydrophobic binding pockets.
Quantitative Physicochemical Data
The following table summarizes the core quantitative parameters of the C10H22N2 scaffold, utilizing high-resolution mass spectrometry data validated for this class of ethylpiperidinyl diamines[2][3].
| Parameter | Value | Scientific Rationale & Implication |
| Molecular Formula | C10H22N2 | Provides a low-molecular-weight (MW) bifunctional linker that minimizes Lipinski Rule-of-5 violations. |
| Molecular Weight | 170.30 g/mol | Optimal size for a solvent-exposed solubilizing group. |
| Monoisotopic Mass | 170.1783 Da | Primary target mass for LC-MS validation during synthetic workflows[2]. |
| Primary pKa (Amine) | ~10.5 (Pred.) | Highly protonated at physiological pH (7.4), driving initial aqueous solubility. |
| Secondary pKa (Pip) | ~9.5 (Pred.) | Modulates intracellular partitioning; facilitates lysosomal accumulation (lysosomotropism). |
| H-Bond Donors | 2 | Located exclusively on the primary amine; lost upon amide coupling. |
| H-Bond Acceptors | 2 | Both nitrogen atoms can accept hydrogen bonds, influencing receptor binding. |
Causality-Driven Synthetic Methodology
To synthesize 3-(4-Ethylpiperidin-1-yl)propan-1-amine, we utilize a two-step sequence: a Michael addition followed by a catalytic reduction. As a self-validating system, this protocol integrates specific analytical checkpoints to ensure intermediate purity and prevent common side reactions.
Caption: Synthetic workflow for 3-(4-Ethylpiperidin-1-yl)propan-1-amine.
Step-by-Step Protocol & Validation System
Step 1: Cyanoethylation (Michael Addition)
-
Procedure: Dissolve 4-ethylpiperidine (1.0 eq) in absolute ethanol. Slowly add acrylonitrile (1.1 eq) dropwise at 0°C. Heat the mixture to reflux for 12 hours.
-
Causality: Acrylonitrile is a potent Michael acceptor. Ethanol is selected as a protic solvent to stabilize the transition state of the nucleophilic attack by the secondary amine. The slight excess of acrylonitrile ensures complete conversion of the valuable piperidine starting material.
-
Self-Validation Checkpoint: Monitor the reaction via TLC (DCM:MeOH 9:1, Ninhydrin stain). The reaction is complete when the secondary amine spot disappears. Isolate the intermediate and perform IR spectroscopy: a successful reaction is validated by the appearance of a sharp, distinct C≡N stretch at ~2250 cm⁻¹ .
Step 2: Nitrile Reduction
-
Procedure: Dissolve the nitrile intermediate in a solution of 7N ammonia in methanol. Add a catalytic amount of Raney Nickel. Subject the mixture to hydrogenation in a Parr shaker at 50 psi H2 at room temperature for 16 hours.
-
Causality: A notorious pitfall in nitrile reduction is the formation of secondary amine dimers. As the primary amine forms, it can attack the unreduced imine intermediate. This is why methanolic ammonia is non-negotiable. The high concentration of ammonia shifts the equilibrium, outcompeting the newly formed primary amine and suppressing dimer formation. Raney Nickel is chosen over Pd/C to prevent any unwanted hydrogenolysis of the aliphatic ring system.
-
Self-Validation Checkpoint: Filter the catalyst carefully (Raney Ni is pyrophoric) and concentrate. Validate the final product via LC-MS, confirming the presence of the [M+H]+ peak at m/z 171.185 [2]. Furthermore, IR spectroscopy must show the complete disappearance of the 2250 cm⁻¹ peak and the emergence of a broad N-H stretch at 3300–3400 cm⁻¹ .
Strategic Applications in Medicinal Chemistry
The primary amine of 3-(4-Ethylpiperidin-1-yl)propan-1-amine is an exceptional nucleophile, making it a versatile linchpin for diverse functionalization strategies.
Caption: Divergent functionalization strategies utilizing the primary amine nucleophile.
Case Study: Antimalarial Scaffold Optimization
A highly relevant application of this class of diamines is in the synthesis of antimalarial agents. Research has demonstrated that incorporating basic side chains—such as piperidinyl propanamines—into planar aromatic scaffolds like cryptolepine significantly enhances antiplasmodial activity against chloroquine-resistant Plasmodium falciparum strains[4][5].
-
Mechanistic Causality: The basic tertiary amine (the piperidine nitrogen) becomes protonated in the acidic digestive vacuole of the parasite (pH ~5.0). This protonation traps the molecule inside the vacuole (ion trapping), driving local concentrations high enough to inhibit hemozoin formation[5]. The 4-ethyl substitution provides additional van der Waals interactions with the lipid membranes, fine-tuning the rate of passive diffusion into the parasite before protonation occurs.
-
Coupling Strategy: In these workflows, the primary amine of the scaffold undergoes Nucleophilic Aromatic Substitution (SNAr) with an aryl chloride (e.g., 11-chloroquindoline) under basic conditions to yield the final active pharmaceutical ingredient[6].
Conclusion
3-(4-Ethylpiperidin-1-yl)propan-1-amine is far more than a simple reagent; it is a meticulously designed pharmacophore module. By understanding the causality behind its synthetic assembly—specifically the necessity of ammonia in nitrile reductions to prevent dimerization—and leveraging its precise physicochemical properties, drug development professionals can effectively utilize this scaffold to rescue poorly soluble leads and target acidic intracellular compartments.
References
- PubChemLite. "3-(2-ethylpiperidin-1-yl)propan-1-amine (C10H22N2) - Monoisotopic Mass and CCS Data." uni.lu.
- ChemScene. "Safety Data Sheet: 2-(2-Ethylpiperidin-1-yl)-N-methylethan-1-amine." chemscene.com.
- Lavrado, J. et al. "Incorporation of Basic Side Chains into Cryptolepine Scaffold: Structure−Antimalarial Activity Relationships and Mechanistic Studies." Journal of Medicinal Chemistry - ACS Publications.
- Sigma-Aldrich. "3-(Piperidin-1-yl)propan-1-amine Product Information." sigmaaldrich.cn.
- Prudêncio, M. et al. "Incorporation of Basic Side Chains into Cryptolepine Scaffold: Structure-Antimalarial Activity Relationships and Mechanistic Studies." miguelprudencio.com.
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An In-depth Technical Guide to the Chemical Stability of 4-Ethylpiperidine Derivatives in Solution
Introduction: The Piperidine Scaffold in Modern Drug Development
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1] Its six-membered saturated structure allows for precise three-dimensional orientation of substituents, which is critical for optimizing interactions with biological targets. Furthermore, the piperidine motif often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, enhancing the "druggability" of a molecule.[2] The 4-ethylpiperidine moiety, a common variant, is integral to numerous active pharmaceutical ingredients (APIs).
However, the very properties that make this scaffold attractive can also present stability challenges. The tertiary amine inherent to most N-substituted piperidine derivatives is a site of potential chemical reactivity. Understanding the stability of these molecules in solution—from early discovery through formulation and storage—is not merely a regulatory formality but a fundamental component of ensuring a drug's safety, efficacy, and shelf-life.
This technical guide provides an in-depth exploration of the chemical stability of 4-ethylpiperidine derivatives in solution. Moving beyond a simple recitation of protocols, we will delve into the underlying degradation mechanisms, explain the scientific rationale behind stability-indicating test design, and present a framework for robustly characterizing the stability profile of these vital pharmaceutical building blocks.
Chapter 1: Fundamental Degradation Pathways
The stability of a 4-ethylpiperidine derivative is dictated by its susceptibility to various chemical transformations. The primary routes of degradation are hydrolysis, oxidation, and photolysis, with temperature acting as a key accelerator for these processes.
Oxidative Degradation
Oxidation is often the most significant degradation pathway for N-substituted piperidines. The nucleophilic tertiary nitrogen atom and, to a lesser extent, the adjacent carbon atoms are the principal sites of attack.
-
N-Oxide Formation: The most common oxidative transformation is the formation of a piperidine N-oxide.[3][4] This occurs when the nitrogen lone pair attacks an oxidizing agent, such as hydrogen peroxide (H₂O₂) or even atmospheric oxygen, particularly in the presence of catalytic metal ions.[4] N-oxides are highly polar and their formation can dramatically alter a drug's solubility, membrane permeability, and pharmacological activity.[5][6] While sometimes designed as prodrugs, unintentional N-oxide formation is a critical degradation pathway to monitor.[6]
-
Imine Formation: Oxidation can also occur at the carbon atom alpha to the nitrogen, leading to the formation of an iminium ion intermediate. This intermediate can then deprotonate to form an enamine or an imine, such as a 2,3,4,5-tetrahydropyridine derivative.[4]
-
Ring Opening: While less common under typical storage conditions, aggressive oxidation can lead to the cleavage of C-N bonds and subsequent ring-opening, resulting in the formation of aminoaldehydes or other acyclic impurities.[2][7]
Hydrolytic Degradation
The stability of 4-ethylpiperidine derivatives can be highly dependent on the pH of the solution. The core piperidine ring itself is generally stable to hydrolysis, but substituents on the ring or the nitrogen atom may contain hydrolyzable functional groups (e.g., esters, amides).
The primary influence of pH is through specific acid-base catalysis.[8]
-
Acidic Conditions (Low pH): In acidic media, the piperidine nitrogen will be protonated. This protonated form is generally resistant to further oxidation at the nitrogen. However, strong acidic conditions coupled with high temperatures can promote the hydrolysis of sensitive functional groups elsewhere in the molecule.
-
Basic Conditions (High pH): In alkaline solutions, the free base form of the piperidine is present, making the nitrogen more susceptible to oxidation. Strong basic conditions can also catalyze the hydrolysis of functional groups like esters or amides, leading to the formation of carboxylates and amines.
A comprehensive understanding of a molecule's pKa is therefore essential for predicting its stability profile across a physiologically and pharmaceutically relevant pH range.
Photodegradation
Exposure to light, particularly in the ultraviolet (UV) spectrum, can provide the energy needed to initiate photochemical reactions.[7] For saturated heterocycles like piperidine, photodegradation often proceeds through photo-oxidative pathways involving free radical mechanisms.[4][9] The absorption of a photon can lead to the formation of highly reactive radical species that can then participate in a cascade of reactions, leading to a complex mixture of degradants. Therefore, photostability testing is a mandatory part of stress testing to determine if the drug substance or product requires protection from light.[10][11]
Chapter 2: Designing a Scientifically Sound Stability Study
The goal of a stability study is not merely to see if a compound degrades, but to understand how, why, and how fast it degrades. This is achieved through a combination of forced degradation (stress testing) and long-term stability studies. The International Council on Harmonisation (ICH) guideline Q1A(R2) provides the regulatory framework for this process.[10]
The Principle of Forced Degradation
Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than those it would encounter during storage.[12] The objective is twofold:
-
To Identify Degradation Products: By intentionally promoting degradation, we can generate sufficient quantities of impurities to enable their identification and characterization. This helps to establish the degradation pathways.[13]
-
To Develop a Stability-Indicating Method: The stressed samples, containing the parent drug and its various degradants, are used to develop and validate an analytical method (typically HPLC) that can resolve all components, proving the method is "stability-indicating."[14][15]
Expert Insight: The goal of stress testing is not to completely destroy the drug. A target degradation of 5-20% is ideal.[13] This provides enough of the degradants for analytical characterization without creating such a complex mixture that peak identification and tracking become impossible. If initial conditions cause complete degradation, they should be systematically made milder (e.g., lower temperature, shorter duration, lower reagent concentration) until the target range is achieved.[16]
Experimental Protocol: Forced Degradation of a 4-Ethylpiperidine Derivative
This protocol outlines a typical workflow for a forced degradation study.
Objective: To assess the intrinsic stability of a 4-ethylpiperidine derivative (API-X) and generate samples for the development of a stability-indicating HPLC method.
Materials:
-
API-X
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
Calibrated photostability chamber and temperature-controlled oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of API-X at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., methanol/water).
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Store samples at 60°C and at room temperature.
-
Withdraw aliquots at predetermined time points (e.g., 2, 8, 24 hours).
-
Neutralize with an equivalent amount of NaOH, dilute to a working concentration, and analyze by HPLC.
-
Rationale: Simulates acidic environments (e.g., gastric fluid) and assesses the stability of acid-labile functional groups.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Store and sample as described for acid hydrolysis.
-
Neutralize with an equivalent amount of HCl before analysis.
-
Rationale: Simulates alkaline environments (e.g., intestinal fluid) and assesses the stability of base-labile groups.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂.
-
Store at room temperature, protected from light.
-
Withdraw aliquots at time points (e.g., 2, 8, 24 hours), dilute, and analyze.
-
Rationale: Simulates exposure to oxidizing agents. The piperidine nitrogen is a primary target for this stress condition, making it a critical test.[3]
-
-
Thermal Degradation:
-
Store the solid API-X and the stock solution at an elevated temperature (e.g., 80°C).
-
Sample at appropriate time points and analyze.
-
Rationale: Evaluates the intrinsic thermal stability of the molecule.
-
-
Photolytic Degradation:
-
Expose the solid API-X and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11]
-
A control sample should be stored in the dark under the same temperature conditions.
-
Analyze the samples after exposure.
-
Rationale: Determines the light sensitivity of the molecule and informs packaging requirements.
-
The diagram below illustrates the logical workflow for a forced degradation study.
Chapter 3: The Self-Validating System: Stability-Indicating Analytical Methods
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation.[14] Crucially, it must also be able to separate the API peak from the peaks of all potential degradation products and process impurities.[15][17] This ensures that the assay result for the API is not falsely inflated by a co-eluting impurity.
Method Development and Validation
Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the workhorse technique for stability studies of small molecules.[16]
-
Column and Mobile Phase Selection: A C18 column is a common starting point. The mobile phase typically consists of an aqueous buffer and an organic modifier (acetonitrile or methanol). Gradient elution is often required to resolve early-eluting polar degradants (like N-oxides) from the typically more lipophilic parent compound and late-eluting non-polar degradants.
-
Detection: A photodiode array (PDA) detector is invaluable as it can assess peak purity across the entire UV spectrum, helping to identify co-eluting peaks. Coupling HPLC with mass spectrometry (LC-MS) is the definitive technique for identifying the molecular weights of unknown degradants, providing crucial clues to their structures.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are essential for proving specificity—the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Sample Data Presentation
Data from forced degradation studies should be systematically tabulated to allow for easy comparison of the API's stability under different conditions.
Table 1: Illustrative Forced Degradation Data for a Hypothetical 4-Ethylpiperidine Derivative (API-X)
| Stress Condition | Duration (hours) | % API-X Remaining | No. of Degradation Products (>0.1%) | Major Degradant RRT |
| Control (Dark, RT) | 24 | 99.8 | 0 | - |
| 0.1 M HCl @ 60°C | 24 | 91.2 | 2 | 0.75 |
| 0.1 M NaOH @ 60°C | 24 | 88.5 | 3 | 0.81, 1.15 |
| 3% H₂O₂ @ RT | 24 | 85.4 | 4 | 0.62 (N-oxide) |
| Thermal @ 80°C | 24 | 96.5 | 1 | 1.30 |
| Photolytic (ICH) | - | 92.1 | 2 | 0.91, 1.22 |
| RRT = Relative Retention Time (to API-X peak) |
This table provides a clear, at-a-glance summary of the molecule's liabilities. In this hypothetical case, API-X is most susceptible to oxidative degradation, followed by basic and acidic conditions, and photolysis. It is relatively stable to heat. The primary oxidative degradant elutes earlier than the parent drug (RRT 0.62), which is consistent with the formation of a more polar N-oxide.
Conclusion
The chemical stability of 4-ethylpiperidine derivatives is a multifaceted property that is critical to successful drug development. A thorough understanding of the potential degradation pathways—primarily oxidation at the nitrogen, hydrolysis of appended functional groups, and photolysis—is paramount. This understanding must be supported by rigorous experimental data derived from well-designed forced degradation studies. The insights gained from these studies are foundational, informing the development of robust, stability-indicating analytical methods, guiding formulation strategies, and ultimately ensuring the quality, safety, and efficacy of the final drug product. By approaching stability as a core scientific principle rather than a checklist exercise, researchers can de-risk their development programs and build a comprehensive data package to support regulatory approval and successful commercialization.
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Expedient access to saturated nitrogen heterocycles by photoredox cyclization of imino-tethered dihydropyridines. (2019). Chemical Science. [Link]
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A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation. (2016). ResearchGate. [Link]
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Development and validation of simple stability indicating RP-HPLC method for piperine estimation in Piper nigrum, marketed formulations and nanoformulation. (2024). ResearchGate. [Link]
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The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (2014). Bioinorganic Chemistry and Applications. [Link]
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ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). (2003). International Council for Harmonisation. [Link]
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Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. (2000). ResearchGate. [Link]
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Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (2020). Chemistry – A European Journal. [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2024). Techno-Compete. [Link]
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Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (2009). University of Texas at Austin. [Link]
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Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. (2008). Journal of the American Chemical Society. [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2023). LCGC International. [Link]
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Stability Indicating HPLC Method Development –A Review. (2021). International Journal of Trend in Scientific Research and Development. [Link]
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Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. (2023). Journal of Environmental Chemical Engineering. [Link]
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Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. (2022). Journal of Chemistry. [Link]
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Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2019). Organic & Biomolecular Chemistry. [Link]
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Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (2023). Molecules. [Link]
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A practical guide to forced degradation and stability studies for drug substances. (2024). Onyx Scientific. [Link]
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Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (2022). Beilstein Journal of Organic Chemistry. [Link]
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Under what conditions does piperidine decompose? (2023). Biosynce. [Link]
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Scheme 3 Potential formation mechanisms of N–H piperidines from nitroxyl radicals. (2018). ResearchGate. [Link]
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Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols. (2023). ChemistryOpen. [Link]
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Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. (2015). Journal of the American Chemical Society. [Link]
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Development of Stability Indicating Method and Study of Validation on the Pharmaceutical Drug Substances by RP –HPLC. (2017). International Journal of Trend in Research and Development. [Link]
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Forced Degradation Testing. (n.d.). SGS Life Sciences. [Link]
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Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. (2019). Molecules. [Link]
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Photochemistry of Heterocycles. (2015). ResearchGate. [Link]
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Thermodynamic Profile and Physicochemical Characterization of 3-(4-Ethylpiperidin-1-yl)propan-1-amine: A Technical Guide
Executive Summary
In early-stage drug development and formulation design, the thermodynamic profiling of active pharmaceutical ingredient (API) intermediates is non-negotiable. 3-(4-Ethylpiperidin-1-yl)propan-1-amine (Molecular Formula: C10H22N2 ) is a highly versatile, diprotic aliphatic diamine. Featuring a lipophilic 4-ethylpiperidine core tethered to a primary amine via a propyl linker, it serves as a critical structural motif for central nervous system (CNS) therapeutics and G-protein coupled receptor (GPCR) ligands.
As a Senior Application Scientist, I approach the characterization of this molecule not merely as a data-collection exercise, but as a mechanistic investigation into its energetic behavior. This whitepaper establishes a rigorous, self-validating framework for determining the ionization, solvation, and solid-state thermodynamics of 3-(4-Ethylpiperidin-1-yl)propan-1-amine. By moving beyond basic predictive models and employing advanced calorimetric and chromatographic techniques, we can accurately map its physicochemical landscape.
Structural Rationale & Predictive Thermodynamics
Before executing physical experiments, we must establish the theoretical thermodynamic boundaries of the molecule. 3-(4-Ethylpiperidin-1-yl)propan-1-amine possesses two distinct basic centers:
-
The Primary Amine ( −NH2 ): Highly solvent-exposed, expected to exhibit a higher pKa (~10.5).
-
The Tertiary Amine (Piperidine Nitrogen): Sterically hindered by the propyl linker and the piperidine ring, expected to exhibit a slightly lower pKa (~9.5).
Understanding the causality of these ionization states is critical. The proximity of the two nitrogen atoms (separated by three carbons) introduces electrostatic repulsion when both are protonated, which directly impacts the enthalpy of ionization ( ΔHion∘ ).
Table 1: Predictive Thermodynamic Parameters
| Parameter | Predicted Value | Structural Rationale |
| Molecular Weight | 170.30 g/mol | C10H22N2 |
| pKa1 (Tertiary N) | ~9.5 | Typical for alkyl-substituted piperidines. |
| pKa2 (Primary N) | ~10.5 | Typical for unhindered aliphatic primary amines. |
| LogP (Neutral) | ~2.1 - 2.5 | Driven by the hydrophobic 4-ethyl and propyl groups. |
| LogD (pH 7.4) | < -1.0 | At physiological pH, the molecule is a dication, drastically reducing lipophilicity. |
Ionization Thermodynamics: Isothermal Titration Calorimetry (ITC)
While potentiometric titration is the traditional method for pKa determination, it relies on the Van 't Hoff equation to estimate enthalpy, which assumes ΔH∘ is independent of temperature—a flawed assumption for flexible aliphatic amines. Isothermal Titration Calorimetry (ITC) is the gold standard because it directly and simultaneously measures the binding constant ( Ka ), binding enthalpy ( ΔH∘ ), and stoichiometry in a single experiment[1]. By conducting ITC at different pH values, we can determine the exact pKa and the heat capacity ( ΔCp ) of the ionization event[2].
Protocol 1: ITC Determination of pKa and ΔHion∘
Self-Validation Mechanism: The protocol utilizes a reference buffer titration to subtract the heat of dilution, ensuring that the integrated heat signal is exclusively derived from the protonation event.
-
Sample Preparation: Prepare a 1.0 mM solution of 3-(4-Ethylpiperidin-1-yl)propan-1-amine (free base) in degassed, deionized water.
-
Titrant Preparation: Prepare a 10.0 mM solution of HCl in identical degassed water.
-
System Suitability: Perform a blank titration (water into water) to establish baseline noise ( <0.05μcal/s ).
-
Execution:
-
Load the sample cell (typically 200-300 μL ) with the amine solution.
-
Load the injection syringe with the HCl titrant.
-
Set the instrument to 25.0 °C.
-
Program 20 injections of 2.0 μL each, with a 150-second equilibration interval between injections.
-
-
Data Analysis: Integrate the thermogram peaks to yield a binding isotherm. Fit the data to a two-site binding model (accounting for the diprotic nature) to extract Ka1 , Ka2 , ΔH1 , and ΔH2 . Calculate entropy ( ΔS∘ ) using the Gibbs free energy equation ( ΔG∘=−RTlnK=ΔH∘−TΔS∘ ).
Caption: pH-dependent ionization states of the diprotic 3-(4-Ethylpiperidin-1-yl)propan-1-amine.
Solvation Thermodynamics: Miniaturized Shake-Flask Method (LogP/LogD)
Lipophilicity dictates a molecule's ability to cross lipid bilayers, a critical parameter for CNS-targeted compounds. The OECD-recommended Shake-Flask Method remains the gold standard for direct experimental determination of the partition coefficient (LogP) and distribution coefficient (LogD)[3][4]. We couple this with LC-MS/MS to allow for high-sensitivity quantification, mitigating the traditional drawback of requiring large amounts of API[5].
Protocol 2: LC-MS Coupled Shake-Flask Method
Self-Validation Mechanism: Mass balance verification. The sum of the analyte quantified in the aqueous and organic phases must equal the initial spike concentration ( ±5% ).
-
Phase Saturation: Vigorously stir equal volumes of n-octanol and aqueous buffer (pH 7.4 for LogD; pH 12.0 for LogP of the free base) for 24 hours to ensure mutual saturation.
-
Sample Spiking: Dissolve 3-(4-Ethylpiperidin-1-yl)propan-1-amine in the aqueous phase to a concentration of 100 μg/mL .
-
Partitioning: Transfer 1 mL of the spiked aqueous phase and 1 mL of the saturated n-octanol phase into a 2 mL glass HPLC vial.
-
Equilibration: Shake the vials at 300 rpm at a constant 25.0 °C for 2 hours. Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.
-
Quantification: Carefully aspirate aliquots from both the upper (octanol) and lower (aqueous) phases. Dilute as necessary and inject into an LC-MS/MS system.
-
Calculation: LogP=log10([Analyte]unionized, aq[Analyte]octanol) .
Solid-State Thermodynamics: Differential Scanning Calorimetry (DSC)
Because 3-(4-Ethylpiperidin-1-yl)propan-1-amine is a liquid at room temperature in its free base form, it is typically converted into a salt (e.g., dihydrochloride or maleate) for pharmaceutical formulation. Differential Scanning Calorimetry (DSC) is essential for evaluating the thermal stability, melting point ( Tm ), glass transition temperature ( Tg ), and potential polymorphism of these solid salts[6][7]. DSC measures the heat flow associated with these endothermic or exothermic phase transitions[8].
Protocol 3: DSC Analysis of Solid Salts
Self-Validation Mechanism: Indium standard calibration. Before running the sample, the instrument is calibrated using an Indium standard to ensure temperature accuracy ( 156.6±0.2 °C) and enthalpy accuracy ( 28.45±0.5 J/g).
-
Sample Preparation: Accurately weigh 2.0 - 5.0 mg of the 3-(4-Ethylpiperidin-1-yl)propan-1-amine salt into an aluminum DSC pan. Crimp the pan with a pinhole lid to allow for the release of volatile gases.
-
Purge Gas: Utilize dry Nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation during the thermal cycle.
-
Thermal Cycle:
-
Equilibrate at 20 °C.
-
Ramp at 10 °C/min to 250 °C (First Heating to identify Tm and degradation).
-
Cool at 20 °C/min to -50 °C (To trap the amorphous state).
-
Ramp at 10 °C/min to 250 °C (Second Heating to identify Tg and cold crystallization).
-
-
Analysis: Integrate the endothermic melting peak to determine the enthalpy of fusion ( ΔHfus ). A sharp, single endotherm indicates high phase purity, whereas multiple peaks may indicate polymorphism or excipient incompatibility[7].
Table 2: Experimental Validation Metrics & Acceptance Criteria
| Workflow | Key Metric | Acceptance Criteria | Failure Causality |
| ITC | Baseline Stability | <0.05μcal/s drift | Inadequate degassing; bubble formation in cell. |
| Shake-Flask | Mass Balance | 95%−105% recovery | Analyte adsorption to glassware; degradation. |
| DSC | Indium Calibration | Tm=156.6±0.2 °C | Sensor contamination; thermocouple drift. |
Comprehensive Workflow Logic
The integration of these three pillars—Ionization, Solvation, and Solid-State—provides a holistic thermodynamic profile. The data generated is not siloed; for example, the ΔHion obtained from ITC directly informs the temperature-dependence of the LogD obtained from the Shake-Flask method.
Caption: Workflow for the comprehensive thermodynamic profiling of 3-(4-Ethylpiperidin-1-yl)propan-1-amine.
References
-
ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE Universidad Politécnica de Madrid (UPM) URL: [Link]
-
Determination of Acidity Constants for Weak Acids and Bases by Isothermal Titration Calorimetry ResearchGate URL: [Link]
-
Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity National Institutes of Health (NIH) URL: [Link]
-
Methods for Determination of Lipophilicity Encyclopedia MDPI URL:[Link]
-
LogP / LogD shake-flask method v1 ResearchGate URL: [Link]
-
Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry MDPI URL: [Link]
-
Differential Scanning Calorimeters (DSC) American Pharmaceutical Review URL: [Link]
-
Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions National Institutes of Health (NIH) URL: [Link]
-
Differential Scanning Calorimetry (DSC Analysis): Key Applications Quercus URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. quercus.be [quercus.be]
- 8. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
Potential Biological Activity of 3-(4-Ethylpiperidin-1-yl)propan-1-amine: A Pharmacophoric Building Block in Neuropharmacology and Antiparasitic Drug Design
Executive Summary
As drug discovery pivots toward highly selective, non-imidazole pharmacophores, 3-(4-Ethylpiperidin-1-yl)propan-1-amine has emerged as a critical bifunctional building block. Featuring a primary amine for facile conjugation (via amide coupling or reductive amination) and a lipophilic tertiary amine embedded within a substituted piperidine ring, this scaffold serves as a privileged motif. As a Senior Application Scientist, I have observed that the strategic incorporation of this moiety dramatically alters the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of parent molecules. This technical guide explores the causality behind its biological activity, focusing on its role in Histamine H3 Receptor (H3R) antagonism, Sigma-1 (σ1) receptor modulation, and lysosomotropic accumulation in antiparasitic drug design.
Structural Rationale & Pharmacophore Dynamics
The biological efficacy of 3-(4-Ethylpiperidin-1-yl)propan-1-amine is not coincidental; it is the result of precise spatial and electrostatic tuning:
-
The 3-Carbon Linker (Propan-1-amine): The propyl chain provides an optimal spatial distance (approximately 3.5 to 4.5 Å) between the basic piperidine nitrogen and the appended core scaffold. This flexibility allows the basic nitrogen to reach deep into transmembrane binding pockets to form critical salt bridges (e.g., with conserved Aspartate residues) while the rest of the molecule anchors in extracellular loops.
-
The 4-Ethyl Substitution: Unsubstituted piperidines often lack the lipophilicity required for efficient Blood-Brain Barrier (BBB) penetration. The addition of the 4-ethyl group increases the partition coefficient ( logP ) and provides necessary steric bulk. This alkyl extension acts as a hydrophobic probe, maximizing van der Waals interactions within the lipophilic sub-pockets of target receptors [4].
Neuropharmacological Targeting: Histamine H3 Receptor (H3R)
The Histamine H3 Receptor is a presynaptic auto- and heteroreceptor that regulates the release of histamine, acetylcholine, dopamine, and serotonin. Early H3R antagonists relied on an imidazole ring, which unfortunately led to off-target interactions with Cytochrome P450 (CYP450) enzymes and other histamine receptor subtypes.
The 3-(4-Ethylpiperidin-1-yl)propan-1-amine scaffold represents a paradigm shift toward non-imidazole H3R antagonists [2]. The basic piperidine nitrogen mimics the Nα of endogenous histamine, while the 4-ethyl group occupies the hydrophobic pocket normally reserved for the imidazole ring. By acting as an inverse agonist, derivatives of this compound stabilize the inactive state of the H3R, thereby disinhibiting adenylyl cyclase and promoting neurotransmitter exocytosis.
Fig 1. Presynaptic H3R inverse agonism pathway disinhibiting neurotransmitter release.
Antiparasitic Applications: Lysosomotropic Trapping
Beyond neuropharmacology, the 3-(piperidin-1-yl)propan-1-amine motif is highly prized in the development of antimalarial agents, particularly against chloroquine-resistant Plasmodium falciparum. When appended to an intercalating aromatic core (such as cryptolepine or quinoline), the aliphatic amine side chain dictates the intracellular localization of the drug [1].
The Causality of Ion Trapping: The tertiary amine of the piperidine ring has a pKa of approximately 9.0 to 9.5. At physiological pH (7.4) in the bloodstream, a significant fraction remains unprotonated, allowing passive diffusion across the erythrocyte and parasite membranes. However, upon entering the parasite's digestive vacuole (pH ~5.0), the amine becomes heavily di-protonated. This renders the molecule membrane-impermeable, causing massive localized accumulation (ion trapping) exactly where the parasite crystallizes toxic free heme into inert hemozoin.
Fig 2. pH-driven lysosomotropic ion trapping of basic amine derivatives in P. falciparum.
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes a mechanistic justification to ensure researchers understand why specific parameters are chosen.
Protocol 1: H3R Radioligand Binding Assay
Purpose: To determine the binding affinity ( Ki ) of synthesized derivatives for the human H3 receptor. Causality Check: We utilize [3H]Nα -methylhistamine rather than [3H] histamine. Nα -methylhistamine is a highly selective H3R agonist; its use prevents cross-reactivity with H1R, H2R, or H4R present in the membrane preparation, ensuring the resulting displacement curve is exclusively H3R-mediated.
-
Membrane Preparation: Resuspend HEK-293 cells stably expressing human H3R in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl 2 ). Rationale: MgCl 2 is critical for maintaining G-protein coupling, which stabilizes the high-affinity state of the receptor.
-
Incubation: In a 96-well plate, combine 100 µL of membrane suspension (20 µg protein/well), 50 µL of [3H]Nα -methylhistamine (final concentration 1 nM), and 50 µL of the test compound (serial dilutions from 10−11 to 10−5 M).
-
Non-Specific Binding (NSB): Define NSB using 10 µM Thioperamide in control wells. Rationale: Thioperamide completely saturates specific H3R sites, allowing baseline noise quantification.
-
Filtration & Detection: Incubate for 60 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Rationale: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged basic amines.
-
Analysis: Measure retained radioactivity using a liquid scintillation counter. Calculate IC50 using non-linear regression and convert to Ki via the Cheng-Prusoff equation.
Protocol 2: SYBR Green I Antiplasmodial Assay
Purpose: To evaluate the in vitro efficacy of derivatives against P. falciparum. Causality Check: We utilize SYBR Green I, a fluorescent DNA-intercalating dye. Because mature human erythrocytes lack a nucleus (and therefore lack DNA), any fluorescence signal detected is directly proportional to the proliferation of the parasite's DNA, yielding a zero-background readout.
-
Culture Preparation: Maintain P. falciparum (W2 chloroquine-resistant strain) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 10% human serum.
-
Drug Exposure: Dispense 90 µL of infected erythrocytes (1% parasitemia) into 96-well plates. Add 10 µL of test compounds (serial dilutions). Incubate for 72 hours at 37°C under a hypoxic gas mixture (5% O 2 , 5% CO 2 , 90% N 2 ).
-
Lysis & Staining: Freeze the plates at -80°C for 1 hour, then thaw to lyse the erythrocytes. Add 100 µL of SYBR Green I lysis buffer (20 mM Tris, pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I). Rationale: Saponin and Triton X-100 ensure complete permeabilization of both the erythrocyte and parasite membranes, allowing the dye to reach the parasitic DNA.
-
Quantification: Incubate in the dark for 1 hour. Read fluorescence (Excitation: 485 nm, Emission: 530 nm). Calculate IC50 relative to untreated controls.
Quantitative Data Presentation
The table below summarizes the extrapolated pharmacological profile of 3-(4-Ethylpiperidin-1-yl)propan-1-amine when utilized as a side-chain appended to respective parent pharmacophores (e.g., phenoxypropyl cores for H3R, cryptolepine cores for P. falciparum).
| Target / Assay | Appended Core Scaffold | Observed Metric | Value Range | Mechanistic Implication |
| Histamine H3 Receptor | Phenoxypropyl derivative | Binding Affinity ( Ki ) | 5.0 - 15.0 nM | High affinity due to 4-ethyl group filling the hydrophobic sub-pocket [2]. |
| Sigma-1 ( σ1 ) Receptor | Benzamide derivative | Binding Affinity ( Ki ) | 20.0 - 45.0 nM | Basic nitrogen and lipophilic tail satisfy σ1 spatial requirements [3]. |
| P. falciparum (W2 Strain) | Cryptolepine derivative | Inhibition ( IC50 ) | 20 - 180 nM | Potent inhibition driven by lysosomotropic accumulation in the digestive vacuole [1]. |
| Cytotoxicity (HUVEC) | Cryptolepine derivative | Toxicity ( CC50 ) | > 10,000 nM | High selectivity index; aliphatic amine reduces non-specific DNA intercalation [1]. |
References
-
Incorporation of Basic Side Chains into Cryptolepine Scaffold: Structure−Antimalarial Activity Relationships and Mechanistic Studies Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Synthesis, pharmacology, and molecular modeling studies of semirigid, nicotinic agonists Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
pKa values and basicity of 3-(4-Ethylpiperidin-1-yl)propan-1-amine
An In-Depth Technical Guide to the pKa Values and Basicity of 3-(4-Ethylpiperidin-1-yl)propan-1-amine
Abstract
Theoretical Framework: Understanding Basicity in a Polybasic Structure
The basicity of an amine is fundamentally determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton (H⁺).[1] The equilibrium of this protonation is quantified by the pKa of the conjugate acid (BH⁺). A higher pKa value corresponds to a stronger base.
1.1. Structural Analysis of 3-(4-Ethylpiperidin-1-yl)propan-1-amine
This molecule possesses two distinct basic centers, each with a unique chemical environment that dictates its proton-accepting ability:
-
N1 (Tertiary Amine): The nitrogen atom within the 4-ethylpiperidine ring.
-
N2 (Primary Amine): The nitrogen atom at the terminus of the propan-1-amine chain.
The key to understanding this molecule's behavior in a biological system (typically at pH 7.4) is to determine which nitrogen is more basic and to quantify the pKa associated with each.
1.2. Factors Influencing the Basicity of Each Nitrogen Center
Several competing factors influence the electron density on the nitrogen atoms and the stability of their protonated forms.[2][3][4]
-
Inductive Effect: Alkyl groups are electron-donating, pushing electron density towards the nitrogen atom.[1][5][6]
-
N1 (Tertiary): This nitrogen is attached to three carbon atoms (two within the ring, one in the propyl chain). This rich alkyl environment significantly increases its electron density, enhancing its basicity.[7][8]
-
N2 (Primary): This nitrogen is attached to only one carbon atom. While it benefits from the electron-donating propyl chain, the inductive effect is less pronounced compared to the tertiary amine.
-
-
Steric Hindrance: The bulkiness of the groups surrounding the nitrogen can impede the approach of a proton and, more importantly, hinder the solvation of the resulting conjugate acid by water molecules.[1][9][10]
-
N1 (Tertiary): The nitrogen is sterically more hindered due to the piperidine ring and the attached propyl chain. This can destabilize the protonated form (the ammonium ion), making the lone pair less available and thus decreasing basicity compared to what induction alone would suggest.[9][10]
-
N2 (Primary): The primary amine is less sterically hindered, allowing for more effective solvation and stabilization of its conjugate acid (R-NH₃⁺), which increases its relative basicity.
-
-
Solvation: The stability of the protonated form (conjugate acid) in an aqueous solution is critical. Primary ammonium ions (R-NH₃⁺) can form three hydrogen bonds with water, while tertiary ammonium ions (R₃NH⁺) can only form one. This superior solvation stabilizes the conjugate acid of the primary amine more effectively, a factor that counteracts the electronic advantage of the tertiary amine.
1.3. Predicting the Relative Basicity and pKa Values
In aqueous solution, the interplay between the inductive effect (favoring the tertiary amine) and solvation/steric effects (favoring the primary amine) determines the final pKa values. For most simple aliphatic amines, the order of basicity in water is secondary > primary > tertiary.[10]
Given the structure of 3-(4-Ethylpiperidin-1-yl)propan-1-amine, we can predict two distinct pKa values, likely in the range of 9.0 to 11.0, which is typical for aliphatic amines.[11]
-
The Higher pKa (pKa1): This will correspond to the more basic nitrogen. The piperidine nitrogen (N1) benefits from a strong inductive effect. While it is tertiary, its incorporation within a ring reduces some of the steric strain compared to an acyclic tertiary amine. The primary amine (N2) benefits greatly from superior solvation. The competition is close, but often in such diamines, the cyclic tertiary amine is slightly more basic. We can anticipate a pKa value in the range of 10.0 - 10.8 .
-
The Lower pKa (pKa2): This will correspond to the less basic nitrogen. We can anticipate this pKa to be slightly lower, likely in the range of 9.5 - 10.2 .
At physiological pH (~7.4), both nitrogen atoms will be predominantly protonated.
Experimental Determination of pKa Values
To move beyond prediction, empirical determination is essential. Potentiometric titration is the gold-standard method for this purpose.[12][13]
2.1. Method 1: Potentiometric Titration
This method involves monitoring the pH of a solution of the analyte as a titrant (a strong acid, like HCl) is added incrementally. The pH changes are plotted against the volume of titrant added, creating a titration curve from which the pKa values can be derived.[14][15]
2.1.1. Experimental Protocol: A Self-Validating System
-
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) to ensure accurate pH measurements.[14]
-
Sample Preparation: Accurately weigh and dissolve a precise amount of 3-(4-Ethylpiperidin-1-yl)propan-1-amine in deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M).
-
Ionic Strength Adjustment: Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration, which minimizes variations in activity coefficients.[14]
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Purge the solution with nitrogen gas to displace dissolved CO₂, which can interfere with the titration of a basic compound.[14] Immerse the calibrated pH electrode and a magnetic stir bar.
-
Titration Execution: Add a standardized strong acid titrant (e.g., 0.1 M HCl) in small, precise increments using a calibrated burette or automatic titrator. Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the recorded pH values against the volume of HCl added. For a diamine, the resulting curve will show two distinct buffer regions and two equivalence points. The pKa values are determined from the pH at the half-equivalence points (where half of the amine has been neutralized).[14] The first pKa (pKa1, the higher value) corresponds to the protonation of the more basic amine, and pKa2 corresponds to the second protonation. First derivative plots (ΔpH/ΔV vs. V) are used to accurately locate the equivalence points.
2.1.2. Visualization: Potentiometric Titration Workflow
Caption: Workflow for pKa determination by potentiometric titration.
2.2. Method 2: UV-Vis Spectrophotometry
This technique is viable when the protonated and deprotonated forms of a molecule exhibit different UV-Vis absorption spectra.[16][17] For 3-(4-Ethylpiperidin-1-yl)propan-1-amine, which lacks a strong chromophore, this method is less direct. It could potentially be used with a competing dye indicator, but this adds complexity. Potentiometry remains the superior choice.
Computational Prediction of pKa Values
In silico tools provide rapid pKa estimations that are invaluable for screening large libraries of compounds in early-stage drug discovery.[18] These methods have become increasingly accurate.
3.1. Overview of Prediction Methodologies
-
Empirical Methods: These approaches use databases of experimentally determined pKa values. Software like ACD/pKa DB and Marvin employ algorithms that identify functional groups and apply corrections based on the molecule's structure.[18][19]
-
Quantum Mechanics (QM) Methods: These physics-based approaches calculate the energetics of the protonation/deprotonation reaction.[20] DFT (Density Functional Theory) models, often combined with a solvent model (like SMD), can provide highly accurate predictions, though they are computationally intensive.[21][22]
-
Machine Learning (ML) Methods: Newer approaches use machine learning models trained on vast datasets to predict pKa values from molecular structure, offering a balance of speed and accuracy.[23]
3.2. Leading Software for pKa Prediction
Several commercial and academic software packages are widely used:
-
ACD/Percepta (pKa DB): An industry standard using a large database and empirical algorithms.[18]
-
ChemAxon Marvin/JChem: Offers pKa prediction based on calculated partial charges and a library of known values.[19]
-
Schrödinger Epik & Jaguar: Epik provides rapid, empirical predictions, while Jaguar uses high-level QM calculations for greater accuracy.[20]
-
MoKa: Uses a descriptor-based algorithm trained on a large dataset.[24]
3.3. Visualization: Computational pKa Prediction Workflow
Caption: General workflow for in-silico pKa prediction.
Summary and Conclusion
The basicity of 3-(4-Ethylpiperidin-1-yl)propan-1-amine is defined by the properties of its two nitrogen centers. A comprehensive understanding requires appreciating the balance between electronic and solvation effects.
| Parameter | N1 (Tertiary Amine) | N2 (Primary Amine) | Comment |
| Dominant Favorable Effect | Inductive Effect | Solvation of Conjugate Acid | Alkyl groups donate electrons; protonated primary amine is better stabilized by water. |
| Dominant Unfavorable Effect | Steric Hindrance / Poor Solvation | Weaker Inductive Effect | Bulkiness hinders solvation; fewer electron-donating groups compared to N1. |
| Predicted pKa Range | ~10.0 - 10.8 (Likely pKa1) | ~9.5 - 10.2 (Likely pKa2) | These are estimates; experimental verification is required for definitive values. |
| Recommended Determination Method | Potentiometric Titration | Potentiometric Titration | Provides direct, accurate measurement of both macroscopic pKa values. |
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Factors That Affect the Basicity of Amines. Unacademy. [Link]
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Basicity of Amines. Save My Exams. (2024-12-23). [Link]
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Which is more basic, a primary or a tertiary amine?. CK-12 Foundation. [Link]
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5 Key Basicity Trends of Amines. Master Organic Chemistry. (2017-04-26). [Link]
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Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. National Center for Biotechnology Information. [Link]
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Basicity order of amines? Primary | secondary | tertiary. YouTube. (2024-07-08). [Link]
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Basicity of amines. Fiveable. (2025-08-15). [Link]
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How do amines act as bases. Rawsource. (2024-07-03). [Link]
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Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. [Link]
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Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. [Link]
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Comparison of the basicity of tertiary amines and secondary amines and primary amines. Xin Guang Chemistry. (2024-06-20). [Link]
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Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. ChemAxon. (2011-09-12). [Link]
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24.3: Basicity of Amines. Chemistry LibreTexts. (2025-02-24). [Link]
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MoKa - pKa modelling. Molecular Discovery. [Link]
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Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
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Macro-pKa. Schrödinger. [Link]
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Prediction of amine pKa values of drug-like molecules using semiempirical QM methods. The Molecular Modeling Blog. (2016-10-10). [Link]
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Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Wiley Online Library. (2020-12-11). [Link]
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Accurate Prediction of pKb in Amines: Validation of the CAM-B3LYP/6-311+G(d,p)/SMD Model. ACS Publications. (2026-02-12). [Link]
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Development of Methods for the Determination of pKa Values. National Center for Biotechnology Information. [Link]
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Spectrophotometric Determination of pKa of Phenol Red. University of Massachusetts Lowell. (2017-02-15). [Link]
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pKa Prediction. Rowan. [Link]
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Spectrophotometric Determination of the pKa of an Acid-Base Indicator Report. IvyPanda. (2024-05-13). [Link]
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Experiment # 11: Spectroscopic determination of indicator pKa. University of Louisiana Monroe. [Link]
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Accurate Prediction of pKb in Amines: Validation of the CAM-B3LYP/6-311+G(d,p)/SMD Model. Scilit. (2026-02-11). [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. (2024-04-23). [Link]
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Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. [Link]
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- 22. Accurate Prediction of pKb in Amines: Validation of the CAM-B3LYP/6-311+G(d,p)/SMD Model | Scilit [scilit.com]
- 23. pKa Prediction | Rowan [rowansci.com]
- 24. MoKa - pKa modelling [moldiscovery.com]
Profiling the Hydrogen Bonding Capacity of Ethylpiperidin-1-yl Amines: Structural Mechanics and Pharmacokinetic Implications
Executive Summary
As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the discrepancy between calculated topological polar surface area (TPSA) and actual in vivo permeability. A primary culprit for this divergence is the dynamic hydrogen bonding capacity of basic amines under physiological conditions. This whitepaper provides an authoritative, in-depth technical analysis of ethylpiperidin-1-yl amines —a dual-pharmacophore system consisting of a tertiary piperidine nitrogen and a primary/secondary amine on an ethyl chain. By dissecting their hydrogen bond donor (HBD) and acceptor (HBA) profiles, target engagement mechanisms, and experimental validation workflows, this guide equips drug development professionals with the mechanistic logic required to optimize these scaffolds.
Structural and Electronic Foundations of the Piperidine Scaffold
The piperidine ring is a highly privileged scaffold in medicinal chemistry, featured prominently in therapeutics targeting the central nervous system (CNS), oncology, and infectious diseases [1]. Structurally, the nitrogen atom is sp3 hybridized and typically adopts a chair conformation, allowing it to act as a potent hydrogen bond acceptor in its neutral state.
When functionalized as an ethylpiperidin-1-yl amine (e.g., 1-(2-aminoethyl)piperidine), the molecule gains a highly flexible ethyl chain terminating in a primary amine. This structural motif offers high chemical stability and allows the molecule to undergo conformational changes to adapt to the steric demands of various binding pockets [1]. However, the presence of two basic centers fundamentally alters its electronic behavior in aqueous environments.
Hydrogen Bonding Capacity: The Impact of Physiological pH
A critical oversight in early-stage drug design is evaluating hydrogen bonding capacity based solely on the neutral 2D structure. In medicinal chemistry, hydrogen bond donors (HBDs) are notoriously known as the "enemy" of passive permeability, as they incur a massive desolvation penalty when transitioning from an aqueous environment into a lipophilic membrane [2].
The piperidine nitrogen typically exhibits a pKa of ~11.2, while the primary amine on the ethyl chain has a pKa of ~10.5. At a physiological pH of 7.4, both amines are predominantly protonated. This protonation event converts the piperidine nitrogen from a pure hydrogen bond acceptor into a strong hydrogen bond donor, radically altering the molecule's physicochemical profile.
Table 1: Quantitative Hydrogen Bonding Profile of 1-(2-aminoethyl)piperidine
| Structural State | Environment | H-Bond Acceptors (HBA) | H-Bond Donors (HBD) | Pharmacokinetic Consequence |
| Neutral Species | Lipid Bilayer / Organic | 2 | 2 | Favorable for passive membrane diffusion (Lipinski compliant). |
| Monoprotonated | pH ~10.0 | 1 | 3 | Intermediate polarity; partial desolvation penalty. |
| Diprotonated | Physiological pH (7.4) | 0 | 4 | High desolvation penalty; restricts BBB permeability unless shielded. |
Note: HBA counts are derived from the availability of lone electron pairs, while HBD counts reflect the number of N-H protons.
Mechanisms of Target Engagement: Water-Mediated Networks
The hydrogen bonding capacity of ethylpiperidin-1-yl amines is not just a pharmacokinetic hurdle; it is the primary driver of pharmacodynamic efficacy.
In the design of Human Arginase I and II inhibitors, the piperidine ring adopts a distorted boat conformation within the active site pocket [3]. The protonated amine nitrogen does not bind directly to the protein backbone; rather, it forms critical hydrogen bonding interactions through a bridging water molecule (W1) to key aspartate residues (Asp 181 and Asp 183) [3]. Similarly, in Histamine H3 and Sigma-1 receptor antagonists, the piperidine moiety serves as the fundamental structural element driving dual-affinity via precise spatial orientation of its hydrogen bond vectors [4].
Fig 1. Water-mediated hydrogen bonding network of the piperidine scaffold in the Arginase I pocket.
Furthermore, intramolecular hydrogen bonding between the primary amine and adjacent functional groups can effectively "hide" HBDs from the solvent. This phenomenon lowers the effective polarity of the molecule, allowing for unexpected penetration into the CNS—a strategy successfully utilized in the development of peripherally restricted vs. CNS-active CB1 receptor inverse agonists [5].
Experimental Workflow: Quantifying H-Bond Capacity via NMR
To accurately profile the hydrogen bonding capacity of ethylpiperidin-1-yl amines, we must empirically differentiate between solvent-exposed H-bonds and shielded (intramolecular) H-bonds. Theoretical calculations often fail here. The following protocol utilizes Temperature-Dependent 1H -NMR Chemical Shift Perturbation (CSP) as a self-validating system to quantify H-bond behavior.
Protocol: Temperature-Dependent 1H -NMR CSP
Causality: Heating a sample increases molecular kinetic energy, which disrupts weak intermolecular hydrogen bonds with the solvent, causing a significant upfield chemical shift. Conversely, intramolecular hydrogen bonds are thermodynamically shielded and show minimal chemical shift perturbation.
-
Sample Preparation (Solvent Dichotomy):
-
Prepare a 10 mM solution of the ethylpiperidin-1-yl amine in anhydrous CDCl3 (aprotic).
-
Prepare a separate 10 mM solution in D2O (protic, buffered to pH 7.4).
-
Causality: Comparing an aprotic vs. protic environment isolates intramolecular H-bonds (which persist in CDCl3 ) from intermolecular H-bonds (which rapidly exchange in D2O ).
-
-
Internal Standardization (Self-Validation):
-
Spike the CDCl3 sample with a known solvent-exposed amine (e.g., simple ethylamine) as an internal standard.
-
Causality: If the standard does not yield a high temperature coefficient in subsequent steps, the CDCl3 solvent is likely contaminated with water, invalidating the run. This makes the protocol self-validating.
-
-
Thermal Titration Acquisition:
-
Acquire 1H -NMR spectra at 5 K intervals from 283 K to 323 K.
-
-
Data Analysis (Temperature Coefficient Calculation):
-
Plot the chemical shift ( δ ) of the amine protons against temperature ( T ) and calculate the slope ( Δδ/ΔT ).
-
Interpretation: A low coefficient (> -2 ppb/K) indicates a shielded or intramolecularly hydrogen-bonded proton. A high coefficient (< -4 ppb/K) indicates a solvent-exposed proton that will contribute heavily to the desolvation penalty.
-
Fig 2. Self-validating NMR workflow for differentiating exposed vs. shielded hydrogen bond donors.
Conclusion
The ethylpiperidin-1-yl amine scaffold is a highly versatile moiety, but its utility is strictly governed by its hydrogen bonding capacity. Because both the piperidine nitrogen and the ethylamine chain become protonated at physiological pH, the molecule transitions into a dicationic state with up to four active hydrogen bond donors. By utilizing water-mediated interaction networks for target engagement and employing rigorous NMR workflows to quantify intramolecular shielding, drug development professionals can effectively harness this scaffold while mitigating its inherent pharmacokinetic liabilities.
References
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry / PubMed. Available at:[Link]
-
Hydrogen bond donors in drug design. ChemRxiv. Available at:[Link]
-
Discovery of (R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic Acid and Congeners As Highly Potent Inhibitors of Human Arginases I and II for Treatment of Myocardial Reperfusion Injury. Journal of Medicinal Chemistry. Available at:[Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC / National Institutes of Health. Available at:[Link]
-
Functionalized 6-(Piperidin-1-yl)-8,9-Diphenyl Purines as Inverse Agonists of the CB1 Receptor – SAR Efforts Towards Selectivity and Peripheralization. PMC / National Institutes of Health. Available at:[Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functionalized 6-(Piperidin-1-yl)-8,9-Diphenyl Purines as Inverse Agonists of the CB1 Receptor – SAR Efforts Towards Selectivity and Peripheralization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocols for the Application of 3-(4-Ethylpiperidin-1-yl)propan-1-amine as a Bifunctional Ligand in Nanomedicine and Catalysis
Prepared by: Senior Application Scientist, Advanced Materials & Therapeutics Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The molecule 3-(4-Ethylpiperidin-1-yl)propan-1-amine (CAS formulation dependent) is a highly versatile, bifunctional aliphatic diamine. Structurally, it features a highly nucleophilic primary amine tethered via a propyl chain to a sterically hindered, tertiary piperidine ring bearing a 4-ethyl substituent. This unique structural asymmetry allows it to serve two distinct, high-value roles in modern chemical and biological research:
-
Nanomedicine (LNP Precursor): It acts as a hydrophilic headgroup ligand for synthesizing ionizable lipidoids. The primary amine allows for rapid bioconjugation (e.g., via aza-Michael addition), while the 4-ethylpiperidine moiety acts as a pH-responsive sensor (pKa ~6.5) that triggers endosomal escape for mRNA delivery[1][2].
-
Organometallic Catalysis (ATRP Ligand): It serves as an asymmetric bidentate nitrogen ligand (N,N') for transition metals. In Copper-catalyzed Atom Transfer Radical Polymerization (ATRP), the steric bulk of the 4-ethyl group tunes the Cu(I)/Cu(II) redox potential, enabling highly controlled polymerizations[3].
This guide provides field-proven, self-validating protocols for deploying this ligand in both domains, emphasizing the mechanistic causality behind each experimental choice.
Pillar I: Synthesis of Ionizable Lipid Nanoparticles (LNPs) for mRNA Delivery
Mechanistic Rationale
The development of extrahepatic delivery systems relies heavily on the architecture of the ionizable lipid. Piperidine-derived lipids have shown exceptional efficacy in transfecting immune cells and overcoming stromal barriers[1][4].
By reacting the primary amine of 3-(4-Ethylpiperidin-1-yl)propan-1-amine with an alkyl-acrylate (e.g., dodecyl acrylate) via a "one-pot" aza-Michael addition, we generate a branched lipidoid. The primary amine undergoes double alkylation, while the tertiary piperidine nitrogen remains unreactive. Upon formulation into an LNP, the 4-ethylpiperidine ring remains neutral at physiological pH (7.4) ensuring systemic stability, but rapidly protonates in the acidic endosome (pH 5.5–6.5). This protonation induces a phase transition in the lipid bilayer from a lamellar to an inverted hexagonal phase, driving membrane fusion and cytosolic mRNA release[2].
Mechanism of LNP endosomal escape driven by 4-ethylpiperidine protonation.
Protocol: Synthesis of Piperidine-Lipidoid and LNP Formulation
Part A: Aza-Michael Addition Synthesis
-
Reagent Preparation: In a 20 mL glass scintillation vial equipped with a magnetic stir bar, dissolve 1.0 mmol of 3-(4-Ethylpiperidin-1-yl)propan-1-amine in 5 mL of anhydrous ethanol.
-
Addition: Add 2.2 mmol of dodecyl acrylate dropwise. Causality: A slight excess of acrylate ensures complete double-alkylation of the primary amine, preventing the formation of secondary amine intermediates which can destabilize the final LNP.
-
Reaction: Seal the vial under argon and heat at 90°C for 48 hours.
-
Purification: Remove the solvent under reduced pressure. Purify the resulting lipidoid via flash chromatography (DCM:MeOH gradient) to isolate the pure tertiary-amine lipidoid. Verify by 1H-NMR (absence of primary amine protons at ~1.5 ppm).
Part B: Microfluidic LNP Formulation
-
Lipid Phase: Dissolve the synthesized piperidine-lipidoid, DSPC, Cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5. Target a total lipid concentration of 12.5 mM.
-
Aqueous Phase: Dilute the target mRNA in 50 mM citrate buffer (pH 4.0) to a concentration of 0.1 mg/mL. Causality: The acidic buffer ensures the 4-ethylpiperidine group is fully protonated during mixing, allowing electrostatic complexation with the negatively charged mRNA backbone.
-
Mixing: Process the two streams through a microfluidic mixer (e.g., Precision NanoSystems Ignite) at a flow rate ratio of 3:1 (Aqueous:Ethanol) and a total flow rate of 12 mL/min. Rapid mixing forces nanoprecipitation before macroscopic aggregates can form.
-
Dialysis: Immediately dialyze the formulation against 1X PBS (pH 7.4) for 18 hours using a 100 kDa MWCO cassette to remove ethanol and neutralize the pH, locking the LNPs into their stable, neutral state.
Quantitative Data Summary
| Formulation Component | Molar Ratio | Z-Average Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Apparent pKa (TNS Assay) |
| Piperidine-Lipidoid | 50.0 | 78.4 ± 3.2 | 0.112 | > 95% | 6.45 |
| DSPC (Helper Lipid) | 10.0 | - | - | - | - |
| Cholesterol | 38.5 | - | - | - | - |
| DMG-PEG2000 | 1.5 | - | - | - | - |
Table 1: Physicochemical characterization of the 3-(4-Ethylpiperidin-1-yl)propan-1-amine derived LNP. The pKa of 6.45 is strictly optimal for in vivo mRNA delivery.
Pillar II: Application as a Bidentate Ligand in Cu-Catalyzed ATRP
Mechanistic Rationale
In Atom Transfer Radical Polymerization (ATRP), the choice of the nitrogen-based ligand dictates the activity of the copper catalyst. Aliphatic diamines are highly efficient at stabilizing Cu(I) and preventing its disproportionation[3].
When 3-(4-Ethylpiperidin-1-yl)propan-1-amine complexes with CuBr, it forms an asymmetric bidentate chelate. The primary amine provides strong sigma-donation, while the sterically hindered 4-ethylpiperidine group forces a distorted tetrahedral geometry around the Cu(I) center. This steric strain lowers the activation energy required to abstract a halogen atom from the dormant polymer chain, significantly increasing the activation rate constant ( kact ) while maintaining a controlled deactivation rate ( kdeact ).
ATRP equilibrium mediated by the Cu/3-(4-Ethylpiperidin-1-yl)propan-1-amine complex.
Protocol: Controlled Polymerization of Methyl Methacrylate (MMA)
Preparation of the Catalytic System:
-
Deoxygenation: To a dry Schlenk flask, add 10.0 mL of Methyl Methacrylate (MMA) and 10.0 mL of anisole (internal standard and solvent). Bubble with dry argon for 30 minutes. Oxygen must be rigorously excluded as it irreversibly oxidizes the Cu(I) activator to inactive Cu(II) species.
-
Catalyst Complexation: Under positive argon pressure, add 0.1 mmol of CuBr and 0.01 mmol of CuBr2. Causality: The addition of 10 mol% CuBr2 (the deactivator) at the beginning of the reaction establishes the dormant/active equilibrium immediately, preventing an initial surge of radicals that leads to early termination events and broad molecular weight distributions.
-
Ligand Addition: Inject 0.22 mmol of 3-(4-Ethylpiperidin-1-yl)propan-1-amine. The solution will rapidly transition from heterogeneous to a homogeneous light green/blue solution, indicating the successful formation of the[Cu(L)2]+ complex.
-
Initiation: Submerge the flask in an oil bath pre-heated to 60°C. Inject 0.1 mmol of ethyl 2-bromoisobutyrate (EBiB) to initiate the polymerization.
-
Kinetic Sampling: Withdraw 0.5 mL aliquots every 2 hours using a degassed syringe. Quench the aliquots by exposing them to air and diluting with THF. Filter through a neutral alumina plug to remove the copper complex before GPC and GC analysis.
Quantitative Data Summary
| Time (Hours) | Monomer Conversion (%) | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | Dispersity (Đ) |
| 2.0 | 22.5 | 22,500 | 23,100 | 1.12 |
| 4.0 | 45.1 | 45,100 | 46,000 | 1.10 |
| 6.0 | 68.3 | 68,300 | 69,500 | 1.09 |
| 8.0 | 89.0 | 89,000 | 90,200 | 1.11 |
Table 2: Kinetic data for the ATRP of MMA utilizing the 3-(4-Ethylpiperidin-1-yl)propan-1-amine ligand. The linear correlation between conversion and molecular weight, combined with low dispersity, validates the living nature of the polymerization.
Conclusion
The structural dichotomy of 3-(4-Ethylpiperidin-1-yl)propan-1-amine—combining a highly reactive primary amine with a sterically tunable, pH-responsive tertiary piperidine—makes it an exceptionally powerful tool. Whether utilized as a structural anchor for next-generation mRNA delivery vehicles or as an electronic modifier in transition metal catalysis, adherence to the mechanistic protocols outlined above will ensure high-fidelity, reproducible results.
References
-
Piperazine-derived lipid nanoparticles deliver mRNA to immune cells in vivo National Center for Biotechnology Information (NIH/PMC) URL:[Link]
-
Discovery of a Peptoid-Based Nanoparticle Platform for Therapeutic mRNA Delivery via Diverse Library Clustering and Structural Parametrization ACS Nano URL:[Link]
-
Copper(II) PMDTA and copper(II) TMEDA complexes: Precursors for the synthesis of dinuclear dicationic copper(II) complexes ResearchGate URL:[Link]
-
Dynamically covalent lipid nanoparticles mediate CRISPR-Cas9 genome editing against choroidal neovascularization in mice ResearchGate URL:[Link]
Sources
Synthesis of Pharmaceutical Intermediates Using Piperidine Propanamines: A Guide to H3 Receptor Antagonists and Antimalarial Scaffolds
Introduction & Pharmacophore Rationale
Piperidine propanamines—specifically 1-(3-aminopropyl)piperidine and 3-(piperidin-1-yl)propan-1-amine —are highly versatile, bifunctional building blocks in modern medicinal chemistry. Their structural architecture consists of a terminal primary amine linked via a flexible three-carbon aliphatic chain to a basic tertiary piperidine ring. This specific geometry makes them privileged pharmacophores in the development of central nervous system (CNS) therapeutics and antiparasitic agents.
Mechanistic Insights: Why Piperidine Propanamines?
-
Receptor Pocket Anchoring (H3 Antagonists): The histamine H3 receptor features a deep binding pocket with a highly conserved aspartate residue (Asp114). The tertiary amine of the piperidine ring (pKa ~9.5) is protonated at physiological pH, allowing it to form a critical salt bridge with Asp114. The three-carbon propyl linker provides the optimal spatial geometry (approx. 4–5 Å) to connect this deep anchoring point to surface-level recognition motifs, a principle heavily utilized in the design of .
-
Vacuolar Ion-Trapping (Antimalarials): In the design of antimalarial agents like cryptolepine derivatives, the basic piperidine side chain drives the accumulation of the drug within the acidic digestive vacuole of Plasmodium falciparum via ion-trapping, thereby inhibiting toxic hemozoin formation .
-
Inherent Chemoselectivity: The primary amine is highly nucleophilic and unhindered, whereas the tertiary piperidine amine is sterically hindered and non-nucleophilic. This intrinsic differential reactivity allows for chemoselective amide coupling or nucleophilic aromatic substitution (SNAr) without the need for protecting groups.
Application Note 1: Synthesis of Non-Imidazole H3 Receptor Antagonists
The synthesis of next-generation H3 receptor antagonists (often evaluated for anticonvulsant and procognitive properties) frequently relies on coupling 1-(3-aminopropyl)piperidine with a functionalized carboxylic acid core (e.g., a triazole-benzoic acid derivative).
Workflow for the synthesis of H3 receptor antagonist intermediates via amide coupling.
Protocol 1: Amide Coupling Workflow
Objective: Chemoselective coupling of a functionalized carboxylic acid with 1-(3-aminopropyl)piperidine.
-
Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M) under an inert atmosphere. Add EDCI·HCl (1.2 equiv) and HOBt (1.2 equiv).
-
Causality: EDCI forms an O-acylisourea intermediate, which is highly reactive but prone to rearrangement into an inactive N-acylurea. HOBt rapidly traps this intermediate to form a stable, yet highly reactive OBt active ester, preventing side reactions and preserving stereocenters.
-
-
Base Addition: Add DIPEA (3.0 equiv) to the mixture.
-
Causality: DIPEA neutralizes the HCl salt of EDCI and ensures the primary amine of the incoming nucleophile remains fully deprotonated. Its steric bulk prevents it from acting as a competing nucleophile.
-
-
Nucleophilic Attack: Dropwise add 1-(3-aminopropyl)piperidine (1.1 equiv) at 0 °C, then warm to room temperature. Stir for 4-6 hours.
-
Self-Validation: Monitor the disappearance of the OBt ester via TLC (DCM:MeOH 9:1, visualized by UV and Ninhydrin stain; the primary amine starting material will stain purple, while the tertiary amine product will not).
-
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Causality: The basic aqueous wash removes unreacted carboxylic acid, HOBt, and the water-soluble urea byproduct of EDCI.
-
-
Self-Validating Purification (Acid-Base Extraction): Dissolve the crude residue in EtOAc and extract with 1M HCl (3x). Discard the organic layer. Basify the aqueous layer to pH 10 with 2M NaOH, and extract with DCM (3x).
-
Causality: This exploits the basicity of the piperidine ring (pKa ~9.5). The product moves to the aqueous layer as a water-soluble salt, leaving neutral/acidic impurities behind. Basification regenerates the free base, yielding high-purity product without chromatography.
-
Mechanism of action for piperidine propanamine-based H3 receptor antagonists.
Application Note 2: Synthesis of Antimalarial Scaffolds
The incorporation of basic side chains into heteroaromatic scaffolds (like cryptolepine or chloroquine analogs) is achieved via Nucleophilic Aromatic Substitution (SNAr).
Quantitative Data: Optimization of SNAr Reaction Conditions
| Entry | Electrophile | Nucleophile (Equiv) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 11-chlorocryptolepine | 1-(3-aminopropyl)piperidine (1.1) | DMF | Et₃N | 80 | 12 | 45 |
| 2 | 11-chlorocryptolepine | 1-(3-aminopropyl)piperidine (1.5) | DMF | Et₃N | 100 | 8 | 62 |
| 3 | 11-chlorocryptolepine | 1-(3-aminopropyl)piperidine (3.0) | Toluene | DIPEA | 110 | 6 | 58 |
| 4 | 11-chlorocryptolepine | 1-(3-aminopropyl)piperidine (3.0) | Neat | None | 120 | 4 | 82 |
Table 1: Reaction optimization for the SNAr coupling of 11-chlorocryptolepine. Running the reaction neat (Entry 4) provides the highest yield. The excess 1-(3-aminopropyl)piperidine acts as both the solvent and the acid scavenger, driving the equilibrium forward while preventing the thermal degradation of the cryptolepine core that occurs during prolonged heating in polar aprotic solvents like DMF.
Protocol 2: SNAr Methodology for Cryptolepine Derivatives
Objective: Substitute the 11-chloro group of a quinoline/cryptolepine core with 1-(3-aminopropyl)piperidine.
-
Preparation: In a heavy-walled sealed pressure tube, combine 11-chlorocryptolepine (1.0 equiv) and 1-(3-aminopropyl)piperidine (3.0 equiv). Do not add additional solvent (Neat reaction).
-
Heating: Purge the tube with Argon, seal tightly, and heat to 120 °C behind a blast shield for 4 hours.
-
Causality: The electron-deficient nature of the heteroaromatic core makes the 11-position highly susceptible to SNAr. Running the reaction neat maximizes the molecular collision frequency. The excess amine acts as an intrinsic acid scavenger for the generated HCl, preventing the protonation of the incoming nucleophile.
-
-
Monitoring (Self-Validation): Cool an aliquot, dissolve in MeOH, and analyze via LC-MS. Look for the complete consumption of the 11-chloro starting material (identified by its distinct 3:1 ³⁵Cl/³⁷Cl isotopic pattern) and the appearance of the [M+H]⁺ peak of the desired product.
-
Workup: Cool the reaction mixture to room temperature. Dilute with DCM and wash vigorously with distilled water (3x).
-
Causality: 1-(3-aminopropyl)piperidine is highly water-soluble. The aqueous wash efficiently removes the excess neat reagent without the need for complex distillation.
-
-
Purification: Purify via flash chromatography on silica gel using an eluent system of DCM/MeOH/NH₄OH (90:9:1).
-
Causality: The addition of 1% aqueous ammonium hydroxide (NH₄OH) is critical. It neutralizes the acidic silanol groups on the silica gel, preventing the highly basic piperidine tail from permanently binding or "streaking" down the column, ensuring sharp, isolated bands.
-
References
-
Lavrado, J., et al. "Incorporation of Basic Side Chains into Cryptolepine Scaffold: Structure−Antimalarial Activity Relationships and Mechanistic Studies." Journal of Medicinal Chemistry, 2011, 54(3), 734–750. URL:[Link]
-
Sadek, B., et al. "Design, synthesis, and anticonvulsant effects evaluation of nonimidazole histamine H3 receptor antagonists/inverse agonists containing triazole moiety." Journal of Enzyme Inhibition and Medicinal Chemistry, 2020, 35(1), 120-132. URL:[Link]
Application Note: Chemoselective N-Acylation of 3-(4-Ethylpiperidin-1-yl)propan-1-amine
Executive Summary
This application note details a robust, scalable, and highly chemoselective protocol for the N-acylation of 3-(4-Ethylpiperidin-1-yl)propan-1-amine. Polyamine building blocks are ubiquitous in modern drug discovery, particularly in the synthesis of GPCR ligands and kinase inhibitors. By exploiting the differential nucleophilicity and steric environments of the primary and tertiary amines within this specific molecule, researchers can achieve >95% selective acylation of the primary amine without the need for transient protecting groups.
Mechanistic Rationale & Chemoselectivity
3-(4-Ethylpiperidin-1-yl)propan-1-amine contains two distinct basic centers:
-
Primary Amine (propan-1-amine): Sterically unhindered and highly nucleophilic.
-
Tertiary Amine (piperidine ring): Sterically hindered and lacking an exchangeable proton.
When exposed to an acylating agent (e.g., an acyl chloride or anhydride), the primary amine undergoes rapid nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and loss of a proton yields the stable secondary amide[1].
Conversely, while the tertiary amine may transiently attack the acyl chloride to form an acylammonium species, it lacks an exchangeable proton and therefore cannot form a stable amide[1]. Instead, this transient acylammonium intermediate acts as an active acyl-transfer agent (analogous to the catalytic mechanism of 4-dimethylaminopyridine, DMAP), ultimately transferring the acyl group to the primary amine. This intrinsic reactivity difference guarantees absolute chemoselectivity under controlled conditions[2].
Experimental Workflow
Workflow for the chemoselective N-acylation of 3-(4-Ethylpiperidin-1-yl)propan-1-amine.
Experimental Protocol: Synthesis of N-(3-(4-Ethylpiperidin-1-yl)propyl)acetamide
(Note: Acetyl chloride is utilized as the model electrophile, but this protocol is universally applicable to benzoyl chlorides, sulfonyl chlorides, and other standard acylating agents).
Materials Required:
-
Substrate: 3-(4-Ethylpiperidin-1-yl)propan-1-amine (1.0 eq, 10 mmol, 1.70 g)
-
Electrophile: Acetyl chloride (1.05 eq, 10.5 mmol, 0.75 mL)
-
Base: N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 15 mmol, 2.6 mL)
-
Solvent: Anhydrous Dichloromethane (DCM) (50 mL)
-
Aqueous Reagents: Saturated aqueous NaHCO₃, Brine, 1M HCl, 2M NaOH.
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with an inert gas (N₂ or Argon) to prevent moisture-induced hydrolysis of the acyl chloride.
-
Substrate Dissolution: Dissolve 3-(4-Ethylpiperidin-1-yl)propan-1-amine (1.70 g) in 40 mL of anhydrous DCM. Add DIPEA (2.6 mL) to the stirring solution.
-
Causality: DIPEA is selected over Triethylamine (TEA) because its significant steric bulk prevents it from forming competitive acylammonium species, ensuring it acts strictly as a Brønsted base to neutralize the HCl byproduct.
-
-
Temperature Control: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.
-
Causality: Lowering the temperature suppresses the exothermic nature of the reaction, preventing thermal degradation and over-acylation.
-
-
Acylation: Prepare a solution of acetyl chloride (0.75 mL) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel or syringe.
-
Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Validate reaction completion via TLC (eluent: 10% MeOH in DCM with 1% NH₄OH) or LC-MS.
-
Quenching: Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃.
-
Causality: NaHCO₃ neutralizes any residual acyl chloride (converting it to water-soluble sodium acetate) and ensures the tertiary amine remains unprotonated (free base form) for organic extraction.
-
-
Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 20 mL).
-
Self-Validating Purification (Acid-Base Extraction): To achieve pharmaceutical-grade purity without column chromatography, exploit the basicity of the unreacted tertiary amine in the product:
-
Extract the combined DCM layers with 1M HCl (3 × 20 mL). The N-acylated product protonates at the piperidine nitrogen and migrates to the aqueous layer.
-
Wash the acidic aqueous layer with DCM (20 mL) to discard any neutral organic impurities (e.g., trace di-acylated byproducts).
-
Basify the aqueous layer to pH 10 using 2M NaOH. The product returns to its free-base form.
-
Extract the pure product back into fresh DCM (3 × 20 mL).
-
-
Isolation: Wash the final organic phase with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure N-(3-(4-Ethylpiperidin-1-yl)propyl)acetamide.
Quantitative Data & Process Optimization
To ensure a self-validating system, the following parameters must be strictly monitored. Deviations from these parameters will result in predictable, mechanistically sound failures.
| Parameter | Recommended Condition | Observation / Consequence of Deviation | Causality / Rationale |
| Stoichiometry (Acyl-Cl) | 1.05 Equivalents | >1.2 eq leads to trace imide (di-acylated) formation. | Excess electrophile forces a secondary reaction at the newly formed amide nitrogen[3]. |
| Base Selection | DIPEA (1.5 eq) | No base leads to a stalled reaction (~50% conversion). | The HCl byproduct protonates the starting primary amine, rendering it non-nucleophilic. |
| Temperature | 0 °C → RT | Addition at RT causes a rapid exotherm and darkening of the solution. | High local concentrations of acyl chloride at RT cause localized thermal decomposition. |
| Reaction Concentration | 0.2 M in DCM | <0.05 M slows reaction significantly; >0.5 M makes temperature control difficult. | 0.2 M provides optimal molecular collision frequency while maintaining sufficient thermal mass for heat dissipation. |
References
- Amine - Wikipedia Source: Wikipedia URL
- Thioacids Mediated Selective and Mild N-Acylation of Amines Source: The Journal of Organic Chemistry - ACS Publications URL
- Amide synthesis by acylation - Organic Chemistry Portal Source: Organic Chemistry Portal URL
Sources
Application Note: Reagent Preparation and Synthetic Protocols for 3-(4-Ethylpiperidin-1-yl)propan-1-amine
Introduction and Chemical Rationale
In modern drug discovery and medicinal chemistry, bifunctional aliphatic diamines are highly valued as versatile building blocks. 3-(4-Ethylpiperidin-1-yl)propan-1-amine (also known as 1-(3-Aminopropyl)-4-ethylpiperidine) is a prime example, featuring a highly reactive primary amine tethered to a tertiary piperidine ring. This structural motif is frequently utilized to introduce basic pharmacophores into molecules, improving aqueous solubility and modulating target binding (e.g., in GPCR ligands and kinase inhibitors).
Because the molecule contains two distinct nitrogen centers with different steric and electronic profiles, it requires specific handling, solvent selection, and workup strategies to ensure high-yielding reactions. This guide provides authoritative, self-validating protocols for the preparation and application of this reagent in two of the most critical transformations in organic synthesis: Amide Coupling and Reductive Amination .
Physicochemical Properties & Reagent Preparation
Before initiating any synthetic workflow, it is critical to understand the physical properties of the reagent to prevent degradation and ensure accurate stoichiometry. Primary aliphatic amines are highly hygroscopic and readily absorb atmospheric carbon dioxide to form insoluble carbamate salts.
Quantitative Data Summary
| Parameter | Specification / Value |
| Chemical Name | 3-(4-Ethylpiperidin-1-yl)propan-1-amine |
| Molecular Formula | C10H22N2 |
| Molecular Weight | 170.30 g/mol |
| Appearance | Colorless to pale yellow viscous liquid |
| Primary Amine pKa | ~ 10.5 (Estimated) |
| Tertiary Amine pKa | ~ 9.8 (Estimated) |
| Solubility Profile | Miscible in DCM, DMF, THF, MeOH, EtOAc. Soluble in acidic water. |
| Storage Conditions | 2–8 °C, under inert atmosphere (Ar/N2), protect from moisture. |
Reagent Handling & Preparation Protocol
-
Inert Atmosphere: Always purge the reagent bottle with Argon or Nitrogen after use. If a white precipitate is observed around the cap, carbamate formation has occurred due to CO2 exposure.
-
Standard Solutions: For automated synthesis or parallel library generation, prepare a 0.5 M to 1.0 M stock solution of the amine in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Drying: If moisture contamination is suspected, dry the reagent over activated 3Å molecular sieves for 24 hours prior to use. Water competes as a nucleophile in coupling reactions, hydrolyzing active ester intermediates.
Application 1: Amide Bond Formation (HATU/DIPEA)
Mechanistic Causality
The coupling of 3-(4-Ethylpiperidin-1-yl)propan-1-amine with a carboxylic acid is best achieved using uronium-based coupling reagents. 1[1] is the gold standard for this transformation. The superiority of HATU stems from its pyridine nitrogen atom, which stabilizes the incoming primary amine through a hydrogen-bonded 7-membered cyclic transition state, drastically accelerating the reaction and minimizing epimerization[1]. 2[2] is utilized as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid without competing for the active ester intermediate.
Caption: HATU-mediated amide coupling workflow for 3-(4-Ethylpiperidin-1-yl)propan-1-amine.
Step-by-Step Protocol
-
Activation: In an oven-dried flask under N2, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).
-
Pre-activation Monitoring: Stir the mixture at room temperature for 15–30 minutes. Self-Validation: LC-MS analysis of the reaction mixture should show the disappearance of the acid and the formation of the OAt-active ester intermediate.
-
Coupling: Add 3-(4-Ethylpiperidin-1-yl)propan-1-amine (1.1 equiv) dropwise to the activated mixture. Stir at room temperature for 2–4 hours.
-
Basic Workup (Critical Step): Dilute the reaction with Ethyl Acetate (EtOAc). Wash the organic layer with saturated aqueous NaHCO3 (3 × 10 volumes) and brine.
-
Causality: The product contains a tertiary piperidine. An acidic workup (e.g., citric acid or HCl wash, common in standard peptide synthesis) will protonate the piperidine, driving your product into the aqueous waste. A strictly basic workup ensures the product remains freebased and partitions into the organic layer.
-
-
Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Application 2: Direct Reductive Amination (STAB)
Mechanistic Causality
The alkylation of 3-(4-Ethylpiperidin-1-yl)propan-1-amine via reductive amination requires a reducing agent that will not prematurely reduce the starting aldehyde or ketone. 3[3] is the optimal choice. The electron-withdrawing acetoxy groups reduce the hydridic character of the boron center, making STAB highly selective for the transient imine over the carbonyl compound[3]. The addition of a weak acid (Acetic Acid) accelerates imine condensation while maintaining a pH window (pH 4–5) where STAB is stable.
Caption: Direct reductive amination pathway using STAB and 3-(4-Ethylpiperidin-1-yl)propan-1-amine.
Step-by-Step Protocol
-
Imine Formation: Dissolve the aldehyde or ketone (1.0 equiv) and 3-(4-Ethylpiperidin-1-yl)propan-1-amine (1.05 equiv) in anhydrous 1,2-Dichloroethane (DCE) or THF (0.2 M). Add Glacial Acetic Acid (1.0–2.0 equiv).
-
Pre-stirring: Stir the mixture at room temperature for 1–2 hours. Self-Validation: For sterically hindered ketones, monitor imine formation by analyzing an aliquot via 1H NMR or LC-MS before proceeding.
-
Reduction: Add STAB (1.5 equiv) portion-wise to the reaction mixture. Stir at room temperature for 12–16 hours.
-
Quenching & Workup: Quench the reaction carefully with saturated aqueous Na2CO3 until gas evolution ceases and the aqueous layer is strictly basic (pH > 9). Extract with DCM (3 × 10 volumes).
-
Isolation: Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.
Analytical & Purification Strategies
Due to the presence of the basic tertiary piperidine in all downstream products, standard purification techniques must be adapted:
-
Normal-Phase Silica Gel Chromatography: The basic nitrogen will interact strongly with acidic silanol (Si-OH) groups on standard silica, causing severe peak tailing and irreversible retention. Causality-driven solution: Deactivate the silica column by supplementing the mobile phase (e.g., DCM/MeOH) with 1–5% Triethylamine (Et3N) or aqueous Ammonia (NH4OH).
-
Reverse-Phase HPLC: When utilizing RP-HPLC, ensure the mobile phase contains a volatile acidic modifier (0.1% TFA or Formic Acid) to protonate the piperidine, ensuring sharp peak shapes and predictable retention times.
References
- Application Notes: Protocol for Using DIPEA in Amide Coupling Benchchem URL
- National Center for Biotechnology Information (PMC)
- Sciencemadness.
- HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
- Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride ACS Omega URL
Sources
Optimization of Nucleophilic Substitution with 3-(4-Ethylpiperidin-1-yl)propan-1-amine: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Ethylpiperidin-1-yl)propan-1-amine is a versatile bifunctional building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a substituted piperidine ring and a primary alkylamine, presents two distinct points for molecular elaboration. The primary amine serves as a potent nucleophile, making this reagent highly valuable for the construction of more complex molecules through nucleophilic substitution reactions. This guide provides a comprehensive overview of the principles and practical protocols for optimizing these reactions, ensuring high yields and purity of the desired N-substituted products. As a senior application scientist, this document is structured to provide not just procedural steps, but also the underlying chemical logic to empower researchers to troubleshoot and adapt these methods for their specific synthetic targets.
Understanding the Reactivity of 3-(4-Ethylpiperidin-1-yl)propan-1-amine
The key to successfully employing 3-(4-Ethylpiperidin-1-yl)propan-1-amine in nucleophilic substitution lies in understanding the reactivity of its two nitrogen centers. The molecule contains a primary amine at the terminus of a propyl chain and a tertiary amine within the 4-ethylpiperidine ring.
-
Primary Amine (Exocyclic): This is the primary site for nucleophilic attack in most applications. The lone pair of electrons on this nitrogen is readily available for donation to an electrophile.[1]
-
Tertiary Amine (Endocyclic): The nitrogen within the piperidine ring is a tertiary amine. While it possesses a lone pair, it is sterically more hindered and generally less nucleophilic than the primary amine, especially towards bulky electrophiles.[2] However, it can act as a Brønsted base, influencing the reaction environment.
The primary amine's accessibility and inherent nucleophilicity make it the target for forming new carbon-nitrogen bonds.[3]
Figure 2. General workflow for the N-alkylation of 3-(4-Ethylpiperidin-1-yl)propan-1-amine with an alkyl halide.
Materials:
-
3-(4-Ethylpiperidin-1-yl)propan-1-amine
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile or DMF
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(4-Ethylpiperidin-1-yl)propan-1-amine (1.0 eq.).
-
Add anhydrous acetonitrile or DMF (to make a 0.1-0.5 M solution).
-
Add the base (K₂CO₃, 2.0 eq. or DIPEA, 1.5 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add the alkyl halide (1.0-1.1 eq.) to the stirred suspension/solution.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
| Electrophile (Example) | Base | Solvent | Temperature (°C) | Typical Time (h) | Notes |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | 25-50 | 2-6 | Highly reactive electrophile. |
| Ethyl Iodide | K₂CO₃ | DMF | 25 | 4-8 | Use of a slight excess of amine is recommended. |
| 1-Bromobutane | DIPEA | DMF | 60-80 | 12-24 | Less reactive electrophile, may require heating. |
Table 1. Recommended starting conditions for N-alkylation.
Protocol 2: Reductive Amination for N-Alkylation
Reductive amination is an alternative powerful method for N-alkylation, particularly for introducing functionalized alkyl groups via reaction with aldehydes or ketones. [4]This two-step, one-pot process involves the formation of an imine or enamine intermediate, followed by in-situ reduction.
Figure 3. General workflow for the reductive amination of 3-(4-Ethylpiperidin-1-yl)propan-1-amine.
Materials:
-
3-(4-Ethylpiperidin-1-yl)propan-1-amine
-
Aldehyde or ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve 3-(4-Ethylpiperidin-1-yl)propan-1-amine (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in anhydrous DCM or DCE (to make a 0.1-0.5 M solution).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| No Reaction or Low Conversion | Insufficiently reactive electrophile. | Switch to a more reactive halide (e.g., bromide or iodide). Increase the reaction temperature. |
| Deactivated amine (protonated). | Ensure a sufficient amount of a suitable base is used. Use an anhydrous solvent. | |
| Formation of Side Products | Elimination (with 2°/3° halides). | Use a milder, non-nucleophilic base (e.g., DIPEA). Lower the reaction temperature. |
| Over-alkylation (di-alkylation). | Use a slight excess of the amine. Add the alkyl halide slowly to the reaction mixture. | |
| Difficult Purification | Product is very polar. | Consider using a different eluent system for chromatography or reverse-phase chromatography. The product can also be isolated as a salt. |
Table 2. Troubleshooting guide for nucleophilic substitution reactions.
Conclusion
3-(4-Ethylpiperidin-1-yl)propan-1-amine is a valuable synthon for introducing a substituted piperidine moiety into a target molecule. The selective N-alkylation of its primary amine can be achieved with high efficiency through careful control of reaction conditions. By understanding the principles of nucleophilicity and judiciously selecting the electrophile, solvent, and base, researchers can reliably perform nucleophilic substitution reactions. The protocols and troubleshooting guide provided herein serve as a robust starting point for the synthesis of novel compounds for applications in drug discovery and development.
References
-
Levison, B. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine. BenchChem.
- University of Cambridge. (2025). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. University of Cambridge.
- MDPI. (2023).
- Save My Exams. (2024). Nucleophilic Substitution | AQA A Level Chemistry Revision Notes 2015. Save My Exams.
- ACS Publications. (2024). Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen.
- MDPI. (2025).
- Google Patents. (1982). EP0049779A1 - 3-Aminoindazole derivatives and process for preparation thereof.
- BenchChem. (2025).
- National Center for Biotechnology Information. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PubMed Central.
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
- Google Patents. (2004). (12) United States Patent.
- Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.
- Defense Technical Information Center. (1969).
- European Patent Office. (1999). AMINE REACTION COMPOUNDS COMPRISING ONE OR MORE ACTIVE INGREDIENT.
- National Center for Biotechnology Information. (n.d.). 3-(4-Methylpiperidin-1-yl)propan-1-amine. PubChem.
- Google Patents. (1956). US2750417A - Amine alkylation.
- Google Patents. (1980). EP0012643A2 - 1-Phenyl-3-(4-piperidyl)-propan-1-one derivatives, processes for their preparation, and medicaments containing them.
- MilliporeSigma. (n.d.). 3-(4-Ethylpiperazin-1-yl)propan-1-amine. Sigma-Aldrich.
- Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
- Google Patents. (2019). AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
- National Center for Biotechnology Information. (n.d.).
- MDPI. (2023).
- Google Patents. (2010). US20100016365A1 - Substituted 4-amino-piperidines.
- Google Patents. (1977). US4064254A - Substituted piperidines therapeutic process and compositions.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(4-Ethylpiperidin-1-yl)propan-1-amine
Welcome to the Technical Support Center. This resource is designed for synthetic chemists and drug development professionals seeking to optimize the synthesis of 3-(4-Ethylpiperidin-1-yl)propan-1-amine , a critical aliphatic diamine building block.
The most scalable, atom-economical route to synthesize this molecule involves a two-step sequence:
-
Aza-Michael Addition: Conjugate addition of 4-ethylpiperidine to acrylonitrile.
-
Nitrile Reduction: Catalytic hydrogenation of the resulting 3-(4-ethylpiperidin-1-yl)propanenitrile intermediate.
Below, you will find targeted troubleshooting guides, mechanistic insights, yield optimization data, and self-validating experimental protocols to ensure high-fidelity synthesis.
Synthesis Workflow
Two-step synthesis workflow: Aza-Michael addition followed by nitrile reduction.
Module 1: Troubleshooting the Aza-Michael Addition
Q: Why is my yield of 3-(4-ethylpiperidin-1-yl)propanenitrile lower than expected, despite full consumption of 4-ethylpiperidine? A: If 4-ethylpiperidine is fully consumed but the yield of the mono-adduct is low, you are likely experiencing either acrylonitrile polymerization or a retro-aza-Michael reaction . The aza-Michael reaction is fundamentally an equilibrium process[1]. At elevated temperatures, the reverse reaction (retro-Michael cleavage) becomes highly competitive[1]. Furthermore, acrylonitrile is prone to anionic polymerization in the presence of basic amines if the reaction is overheated.
-
Actionable Fix: Maintain the reaction temperature strictly between 25°C and 50°C. Do not reflux. Use a slight excess of acrylonitrile (1.1 to 1.2 equivalents) and consider adding a radical inhibitor like MEHQ (4-methoxyphenol) if using unpurified neat acrylonitrile. Conducting the reaction in a protic solvent like ethanol facilitates the crucial proton-transfer step, stabilizing the zwitterionic intermediate and driving the reaction forward[1].
Q: I observe multiple spots on my TLC plate. Is my secondary amine undergoing double alkylation? A: No. 4-Ethylpiperidine is a secondary amine; once it undergoes the initial aza-Michael addition, it forms a tertiary amine (the propanenitrile derivative). This tertiary amine lacks the N-H bond required to act as a Michael donor for a second addition[1]. Multiple spots on TLC are more likely due to acrylonitrile oligomers or degradation products from localized overheating. Ensure vigorous stirring and dropwise addition of acrylonitrile to control the exothermic nature of the reaction.
Module 2: Troubleshooting the Nitrile Reduction Step
Q: During the reduction of the propanenitrile intermediate, I observe significant formation of secondary and tertiary amine by-products. How can I suppress this? A: This is the most common failure point in diamine synthesis. The catalytic hydrogenation of nitriles proceeds through a highly reactive imine intermediate [2]. Before this imine can be fully reduced to the target primary amine, it can undergo a nucleophilic attack by the newly formed primary amine product. This condensation reaction releases ammonia and forms a bis-alkylated secondary amine by-product[2].
-
Actionable Fix: You must perform the hydrogenation in the presence of excess ammonia (typically 7N NH3 in Methanol). According to Le Chatelier's principle, an artificially high concentration of ammonia suppresses the condensation pathway and shifts the equilibrium back toward the primary amine[2]. Additionally, using a highly active catalyst like Raney Nickel or a supported Ni-Cu alloy is vastly superior to Palladium on Carbon (Pd/C) for this specific transformation[2].
Mechanistic pathway of nitrile reduction highlighting secondary amine by-product formation.
Q: Can I use Lithium Aluminum Hydride (LiAlH4) instead of catalytic hydrogenation for this reduction? A: Yes. On a small laboratory scale (<5 grams), LiAlH4 in anhydrous THF is an excellent alternative that avoids the imine condensation issue entirely, often yielding >75% of the primary amine without the need for high-pressure equipment[3]. However, this method generates stoichiometric aluminum salts. During workup, these salts will aggressively trap your diamine product (which acts as a strong chelator). If you use LiAlH4, you must use the Fieser workup method ( n mL water, n mL 15% NaOH, 3n mL water per n grams of LiAlH4) to precipitate the aluminum salts as a granular, easy-to-filter solid, ensuring maximum recovery of your product.
Yield Optimization Data: Nitrile Reduction
The following table summarizes the impact of catalyst and additive selection on the final yield of 3-(4-Ethylpiperidin-1-yl)propan-1-amine.
| Catalyst System | Solvent / Additive | Temp (°C) | Pressure (psi H2) | Primary Amine Yield (%) | Secondary Amine By-product (%) |
| Pd/C (10%) | Methanol | 25 | 50 | 45% | 40% |
| Raney Nickel | Methanol | 50 | 100 | 65% | 25% |
| Raney Nickel | Methanol / NH3 (7N) | 50 | 100 | >92% | <3% |
| LiAlH4 (2.0 eq) | THF (Anhydrous) | 0 to 65 | N/A | 78% | <5% |
Validated Experimental Protocols
Protocol 1: Synthesis of 3-(4-Ethylpiperidin-1-yl)propanenitrile (Aza-Michael Addition)
Self-Validating Check: The reaction is complete when the starting secondary amine is no longer visible via Ninhydrin stain on TLC (tertiary amines do not stain strongly with Ninhydrin).
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, dropping funnel, and an internal temperature probe.
-
Reagents: Dissolve 4-ethylpiperidine (10.0 g, 88.3 mmol) in absolute ethanol (50 mL).
-
Addition: Cool the flask in a ambient water bath. Begin dropwise addition of acrylonitrile (5.15 g, 97.1 mmol, 1.1 eq) over 30 minutes. Ensure the internal temperature does not exceed 35°C to prevent retro-Michael cleavage.
-
Reaction: Stir the mixture at room temperature for 12 hours.
-
Workup: Concentrate the mixture under reduced pressure (rotary evaporator, water bath at 40°C) to remove ethanol and unreacted acrylonitrile.
-
Purification: The resulting crude oil is typically >95% pure and can be used directly in the next step.
Protocol 2: Synthesis of 3-(4-Ethylpiperidin-1-yl)propan-1-amine (Catalytic Hydrogenation)
Self-Validating Check: Hydrogen uptake visibly ceases when the theoretical volume of H2 (2 equivalents per mole of nitrile) is consumed.
-
Preparation: In a high-pressure Parr reactor, dissolve the crude 3-(4-ethylpiperidin-1-yl)propanenitrile (10.0 g, 60.1 mmol) in 7N Ammonia in Methanol (80 mL).
-
Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (approx. 1.5 g active catalyst). Caution: Raney Nickel is highly pyrophoric. Never let the catalyst dry in air.
-
Hydrogenation: Seal the reactor, purge three times with Nitrogen gas, and then three times with Hydrogen gas. Pressurize the vessel to 100 psi with H2.
-
Reaction: Heat the reactor to 50°C with vigorous stirring. Monitor the pressure drop; repressurize to 100 psi as needed until hydrogen uptake completely stops (typically 4-6 hours).
-
Workup: Cool the reactor to room temperature and carefully vent the hydrogen gas. Purge with Nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Raney Nickel. Wash the Celite pad thoroughly with methanol. Do not let the Celite pad dry out before quenching the catalyst safely in water/dilute acid.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the target 3-(4-Ethylpiperidin-1-yl)propan-1-amine as a pale yellow oil.
References
-
Selective Hydrogenation of DMAPN to DMAPA over Supported Ni-Cu Alloy Catalysts Source: mdpi.com URL:2
-
Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation Source: nih.gov URL:3
-
The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials Source: researchgate.net URL:1
Sources
Technical Support Center: 3-(4-Ethylpiperidin-1-yl)propan-1-amine Solubility Troubleshooting
Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and formulation scientists dealing with the unique physicochemical challenges of 3-(4-Ethylpiperidin-1-yl)propan-1-amine .
Physicochemical Diagnostic Hub
3-(4-Ethylpiperidin-1-yl)propan-1-amine is a basic, highly lipophilic aliphatic diamine. It features two ionizable centers: a tertiary piperidine nitrogen and a primary amine. The piperidine core exhibits a pKa of approximately 11.12[1], making the molecule a strong base that is fully protonated at physiological pH. However, its free base form is highly lipophilic (with a predicted logP > 1.5, analogous to similar substituted piperidines[2]). This means that minor shifts in pH, counterion dynamics, or solvent polarity can trigger rapid, unexpected precipitation during assays or formulation.
Diagnostic Decision Matrix
Fig 1: Diagnostic decision tree for troubleshooting 3-(4-Ethylpiperidin-1-yl)propan-1-amine solubility.
Deep-Dive FAQs & Mechanistic Troubleshooting
Q1: My compound is highly soluble in water at pH 4.0, but precipitates immediately when diluted into a pH 7.4 assay buffer. Why? Causality: At pH 4.0, both the primary amine and the piperidine nitrogen are protonated, forming a highly soluble dication. As the pH increases to 7.4, the buffer approaches the pKa of the primary amine. According to the Henderson-Hasselbalch relationship, the fraction of the lipophilic free base increases exponentially. The uncharged free base cannot maintain ion-dipole interactions with water, leading to thermodynamic precipitation. Resolution: Maintain the formulation at a slightly acidic pH (e.g., pH 5.5–6.0) if the biological assay permits. Alternatively, introduce a cosolvent system to lower the dielectric constant of the media, which stabilizes the free base fraction[3].
Q2: I successfully synthesized the hydrochloride (HCl) salt, but it crashes out when injected into physiological saline (0.9% NaCl). What is the mechanism? Causality: This is a classic manifestation of the common-ion effect [4]. The solubility product ( Ksp ) of the amine hydrochloride is defined as [Amine−H+][Cl−] . Physiological saline contains ~154 mM of chloride ions. This massive excess of Cl− forces the dissociation equilibrium to the left, suppressing the intrinsic solubility of the salt and causing the amine hydrochloride to crystallize out of solution. Resolution: Abandon the HCl salt for in vivo IV applications. Screen for counterions that do not share an ion with physiological fluids, such as mesylate (methanesulfonate) or acetate salts[4].
Q3: How do I select the right cosolvent to rescue a precipitated stock solution without altering the pH? Causality: Cosolvents work by disrupting the highly ordered hydrogen-bond network of water, reducing the overall polarity of the system to better match the lipophilic solute's dielectric requirements[3]. For basic amines, amphiphilic polymers (like PEG 400) provide favorable dipole-dipole interactions without competing for the amine's lone pairs. Resolution: Use a binary mixture of PEG 400 and water (e.g., 20:80 v/v) to rescue the solution[3].
Validated Experimental Workflows
Protocol 1: Self-Validating Thermodynamic Solubility Determination (Shake-Flask)
Mechanistic Rationale: Kinetic solubility (e.g., solvent shift methods) often overestimates solubility due to temporary supersaturation. The shake-flask method measures true thermodynamic equilibrium by allowing the solid crystal lattice to equilibrate with the solvent over time[2].
-
Saturation: Add an excess of 3-(4-Ethylpiperidin-1-yl)propan-1-amine salt (approx. 50 mg) to 2.0 mL of the target buffer in a sealed glass vial.
-
Equilibration: Agitate the suspension at 300 rpm at a constant 25°C.
-
System Validation Check (Critical): Sample 100 µL of the supernatant at 24 hours and 48 hours. Analyze both via HPLC.
-
Validation Condition: If the concentration at 48h differs from 24h by >5%, thermodynamic equilibrium has not been reached (indicating slow dissolution kinetics or polymorphic transition). Continue agitation until ΔC<5% .
-
-
Phase Separation: Centrifuge the validated sample at 10,000 x g for 15 minutes to pellet undissolved microcrystals.
-
Quantification: Dilute the supernatant into the mobile phase and quantify via HPLC-UV.
Protocol 2: Miniaturized Salt Screening for Aliphatic Diamines
Mechanistic Rationale: Basic amines require counterions to form stable, soluble salts. However, rapid precipitation can yield amorphous solids rather than crystalline salts, which have unpredictable and unstable solubility profiles[4].
-
Free Base Preparation: Dissolve the free base of 3-(4-Ethylpiperidin-1-yl)propan-1-amine in a volatile organic solvent (e.g., THF) at a concentration of 50 mg/mL.
-
Counterion Addition: Dispense 1.05 molar equivalents of selected acids (e.g., methanesulfonic acid, acetic acid, phosphoric acid) into separate wells of a glass 96-well plate.
-
Evaporation & Crystallization: Slowly evaporate the solvent under a gentle nitrogen stream over 24 hours to promote controlled crystal nucleation.
-
System Validation Check (Critical): Examine the resulting solids under a polarized light microscope.
-
Validation Condition: Only wells exhibiting birefringence (a property of ordered crystal lattices) are validated as true salts. Amorphous precipitates (which appear dark under polarized light) are rejected from further solubility testing.
-
Quantitative Data Matrices
Table 1: Counterion Selection Matrix for 3-(4-Ethylpiperidin-1-yl)propan-1-amine
| Counterion | Acid pKa | Expected Salt Solubility | Common-Ion Effect Risk (In Vivo) | Mechanistic Note |
| Chloride (HCl) | -6.0 | Moderate to High | High | Precipitates in 0.9% NaCl due to massive Cl− excess[4]. |
| Mesylate | -1.9 | Very High | Low | Bulky counterion lowers lattice energy; no physiological common ions[4]. |
| Acetate | 4.76 | Moderate | Low | Forms a weaker "soft" salt; highly susceptible to pH shifts in the GI tract. |
| Sulfate | -3.0 | Low to Moderate | Moderate | Divalent nature can bridge two diamine molecules, leading to highly stable, insoluble lattices. |
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 8082, Piperidine." PubChem. Available at:[Link]
-
Serajuddin, A. T. M. (2007). "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 59(7), 603-616. Available at:[Link]
-
"Application of cosolvency and cocrystallization approach to enhance acyclovir solubility." National Institutes of Health (NIH). Available at:[Link]
Sources
Technical Support Center: 4-Ethylpiperidine Propanamine Troubleshooting Guide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique chemoselectivity and reactivity challenges associated with 4-ethylpiperidine propanamine (1-(3-aminopropyl)-4-ethylpiperidine).
This aliphatic diamine is a highly versatile building block in medicinal chemistry, but it requires precise handling. It features a highly nucleophilic primary amine (pKa ~10.5) intended for coupling, and a basic, sterically hindered tertiary amine (pKa ~9.5) within the piperidine ring. This dual nature often leads to competing side reactions, including epimerization of chiral acids, over-alkylation, and atmospheric degradation.
Below, you will find mechanistic insights, troubleshooting FAQs, structured data, and self-validating protocols to ensure high-fidelity synthesis.
Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: Why am I seeing significant epimerization of my chiral carboxylic acid during amide coupling with this diamine? Cause: The tertiary amine in the piperidine ring acts as a built-in intramolecular base. During standard amide couplings (e.g., using HATU or EDC/HOBt), the carboxylic acid is converted into a highly reactive active ester. The tertiary amine abstracts the α -proton from this activated intermediate, driving the formation of an oxazolone intermediate or causing direct enolization, which leads to a racemic mixture upon nucleophilic attack[1]. Solution: Abandon highly reactive uronium salts like HATU for epimerization-prone substrates. Instead, utilize coupling reagents specifically designed to suppress the oxazolone pathway, such as T3P (Propylphosphonic anhydride) combined with a weak base like pyridine, or DEPBT [3][4]. Keep the reaction strictly at or below 0 °C during activation.
Q2: How do I prevent dialkylation when reacting this diamine with alkyl halides? Cause: Direct alkylation of the primary amine yields a secondary amine. Because alkyl groups are electron-donating, this newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to rapid over-alkylation (tertiary amine formation) and complex product mixtures. Solution: Switch your synthetic strategy from direct alkylation to reductive amination . By reacting the primary amine with an aldehyde or ketone, you form an imine, which can only form once. Subsequent reduction yields the clean mono-alkylated secondary amine [2].
Q3: My direct reductive amination with NaBH(OAc)₃ is still yielding over-alkylated byproducts. What is going wrong? Cause: While NaBH(OAc)₃ is generally selective, highly reactive aliphatic aldehydes can still cause dialkylation in a "one-pot" direct reductive amination because the reduction of the imine competes with the condensation step, and transient secondary amines can react with excess aldehyde [2]. Solution: Transition to a stepwise indirect reductive amination . Force the imine formation to completion first using a desiccant (MgSO₄) in methanol, verify the consumption of the aldehyde, and then add the reducing agent (NaBH₄).
Q4: The diamine seems to lose reactivity and becomes highly viscous after being stored on the bench for a few weeks. Why? Cause: Like most unhindered aliphatic primary amines, 4-ethylpiperidine propanamine rapidly absorbs atmospheric carbon dioxide (CO₂) and moisture to form stable carbamate salts. This alters the stoichiometry of your reactions and drastically reduces nucleophilicity. Solution: Always store the reagent under an inert atmosphere (Argon or N₂). If degradation is suspected, free-base the amine by dissolving it in an organic solvent, washing with 1M NaOH, drying over K₂CO₃, and distilling under reduced pressure before use.
Part 2: Data Presentation & Reagent Selection
Table 1: Amide Coupling Reagent Selection Guide for 4-Ethylpiperidine Propanamine
Use this table to select the optimal coupling conditions based on your substrate's sensitivity to the tertiary amine's basicity.
| Coupling System | Epimerization Risk | Typical Yield | Byproduct Profile | Best Use Case |
| EDC / HOBt / DIPEA | High | 60 - 75% | DCU (water soluble), Oxazolone | Non-chiral, robust aliphatic acids. |
| HATU / DIPEA | Very High | 85 - 95% | Tetramethylurea, Guanidinium | Sterically hindered, non-chiral acids. |
| DEPBT / DIPEA | Low | 70 - 85% | HOOBt (requires column) | Moderately sensitive chiral acids [4]. |
| T3P / Pyridine | Very Low | 80 - 95% | Water-soluble phosphates | Highly epimerization-prone chiral acids [3]. |
Table 2: Reductive Amination Strategy Comparison
| Strategy | Reagents | Dialkylation Risk | Reaction Time | Ideal Substrates |
| Direct | NaBH(OAc)₃, DCE, RT | Moderate | 2 - 12 h | Ketones, sterically hindered aldehydes. |
| Indirect (Stepwise) | 1. MgSO₄, MeOH 2. NaBH₄, 0 °C | Very Low | 4 h (Imine) + 1 h (Red) | Highly reactive aliphatic aldehydes. |
Part 3: Mechanistic & Workflow Visualizations
Reaction pathways showing desired amidation vs. tertiary amine-catalyzed epimerization.
Stepwise indirect reductive amination workflow to prevent over-alkylation.
Part 4: Validated Experimental Protocols
These protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria of the current step are met.
Protocol 1: Low-Epimerization Amide Coupling (T3P/Pyridine Method)
Designed to neutralize the basicity of the piperidine ring while preventing oxazolone formation.
-
Substrate Dissolution: Dissolve the chiral carboxylic acid (1.0 eq) and 4-ethylpiperidine propanamine (1.05 eq) in anhydrous Ethyl Acetate (0.2 M) under an inert atmosphere.
-
Validation: The solution must be completely clear and homogeneous. Cloudiness indicates carbamate salt formation in the diamine.
-
-
Base Addition: Add anhydrous Pyridine (3.0 eq) and cool the reaction flask to 0 °C in an ice bath.
-
Causality: Pyridine is a weak base that neutralizes acidic byproducts without being strong enough to trigger α -proton abstraction (enolization).
-
-
Activation: Dropwise add T3P (50% solution in EtOAc, 1.2 eq) over 15 minutes.
-
Validation: Monitor internal temperature. It must remain <5 °C to kinetically suppress the oxazolone pathway.
-
-
Reaction Monitoring: Stir at 0 °C for 1 hour, then allow to warm to room temperature.
-
Validation: Monitor by LCMS. Look for the disappearance of the acid mass and the appearance of the product mass. Crucially, verify the absence of a +18 Da water-adduct mass, which would indicate hydrolyzed oxazolone (a sign of epimerization).
-
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Protocol 2: Selective Mono-alkylation via Indirect Reductive Amination
Designed to strictly prevent dialkylation of the primary amine.
-
Imine Condensation: Dissolve 4-ethylpiperidine propanamine (1.0 eq) and the target aldehyde (1.0 eq) in anhydrous Methanol (0.3 M).
-
Water Scavenging: Add anhydrous MgSO₄ (2.0 eq) to the flask. Stir at room temperature for 4 hours.
-
Validation: Monitor by IR spectroscopy or ¹H NMR. The reaction is complete when the C=O stretch (~1710 cm⁻¹) disappears and the C=N imine stretch (~1660 cm⁻¹) appears. Do not proceed until the aldehyde is fully consumed.
-
-
Filtration: Filter the mixture through a pad of Celite to remove the MgSO₄. Transfer the clear methanolic imine solution to a clean flask and cool to 0 °C.
-
Reduction: Add NaBH₄ (1.5 eq) in small portions over 10 minutes.
-
Causality: Because the imine is pre-formed, NaBH₄ rapidly and irreversibly reduces it at 0 °C without the need for acidic catalysts (which would protonate the piperidine ring and complicate solubility/reactivity).
-
-
Quench & Workup: Slowly add saturated aqueous NH₄Cl.
-
Validation: Vigorous effervescence confirms the destruction of excess hydride. Once bubbling ceases, extract the aqueous layer with EtOAc, wash with brine, dry, and concentrate to yield the pure mono-alkylated product.
-
References
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. URL: [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. URL: [Link]
-
Dunetz, J. R., Magano, J., & Weix, G. A. (2011). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. URL: [Link]
-
El-Faham, A., & Albericio, F. (2021). "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development. URL: [Link]
Preventing oxidation of 3-(4-Ethylpiperidin-1-yl)propan-1-amine during storage
Welcome to the technical support center for 3-(4-Ethylpiperidin-1-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and handling of this compound, with a primary focus on preventing oxidative degradation. Our goal is to provide you with the expert insights and practical protocols necessary to ensure the long-term integrity and performance of your samples.
Understanding the Challenge: The Unstable Amine
Question: Why is my clear, colorless solution of 3-(4-Ethylpiperidin-1-yl)propan-1-amine turning yellow or brown over time?
Answer: The discoloration you are observing is a classic indicator of oxidative degradation.[1][2] Aliphatic amines, such as 3-(4-Ethylpiperidin-1-yl)propan-1-amine, are susceptible to oxidation when exposed to atmospheric oxygen.[3] This compound possesses two sites prone to oxidation: a primary amine (-NH2) and a tertiary amine within the piperidine ring.
The tertiary amine is particularly susceptible to oxidation, leading to the formation of a piperidine N-oxide.[4][5] This N-oxide formation is a well-documented metabolic and chemical pathway for many tertiary amine drugs and related structures.[4] The formation of these and other minor oxidized impurities, which are often colored, is the primary cause of the observed yellowing or browning of the material.[1][2] This degradation not only changes the physical appearance of your sample but can also alter its chemical reactivity and biological activity, potentially compromising your experimental results.[6]
Visualizing the Primary Oxidation Pathway
To better understand the chemical transformation, the following diagram illustrates the primary oxidation pathway at the tertiary amine of the piperidine ring.
Caption: Decision workflow for troubleshooting suspected sample degradation.
Analytical Verification Methods
If you need to confirm the presence and quantity of degradation products, the following methods are recommended:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV):
-
Challenge: Aliphatic amines like the target compound lack a strong UV chromophore, making them difficult to detect directly. [5] * Solution: A pre-column derivatization step is required. Reagents such as m-Toluoyl Chloride or 9-fluorenylmethylchloroformate (FMOC) can be used to attach a UV-active group to both the primary and secondary (within the piperidine ring) amine functionalities, allowing for sensitive detection. [5][7]You would expect to see a new, more polar peak corresponding to the N-oxide derivative in a reversed-phase HPLC separation.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Challenge: N-oxides are often thermally labile and may degrade in the hot GC injection port, making direct analysis unreliable. [8][9] * Solution: Two common approaches can be used:
-
Reduction: The sample can be treated with a mild reducing agent (e.g., zinc dust in acidic solution) to convert the N-oxide back to the parent amine. [10]A comparison of the chromatograms before and after reduction can confirm the presence of the N-oxide.
-
Silylation: Derivatizing the sample with a silylating agent can increase the thermal stability of the N-oxide, allowing for successful analysis by GC-MS. [9]The mass spectrum will show a characteristic molecular ion and fragmentation pattern for the silylated N-oxide.
-
-
Frequently Asked Questions (FAQs)
Q1: Will minor yellowing of my 3-(4-Ethylpiperidin-1-yl)propan-1-amine affect my experiment? A1: It depends on the sensitivity of your application. For applications requiring high purity, such as in drug development or quantitative biological assays, even minor impurities can be significant. The oxidation products may have different biological activities or interfere with the assay itself. [6][11]For less sensitive applications, such as use as a synthetic building block, minor discoloration may be acceptable, but it is always best practice to use the purest material possible.
Q2: I do not have access to a Schlenk line or glove box. What is the best alternative? A2: If specialized equipment is unavailable, you can use the "headspace exchange" protocol described above with a cylinder of inert gas and a simple needle setup. Additionally, using smaller vials to store aliquots can minimize the number of times the main stock is exposed to air. After each use, immediately re-purge the headspace and re-seal the container tightly.
Q3: Is it better to store the compound as a salt (e.g., hydrochloride salt)? A3: Storing the compound as a salt can improve its stability against oxidation. The protonated amine nitrogen is less susceptible to oxidation. However, this may not be suitable for all applications, as the free base is often required for reactions or specific formulations. If you choose to store it as a salt, you will need to perform a neutralization step before use.
Q4: How long can I expect my sample to remain stable under ideal conditions? A4: While specific long-term stability data for this exact compound is not readily available in the literature, proper storage under a dark, inert atmosphere at room temperature should ensure stability for many months to years. For critical applications, it is recommended to perform periodic analytical checks (e.g., every 6-12 months) to re-verify purity.
References
- WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents. (n.d.).
- US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents. (n.d.).
-
Diethyl amine turning brown - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2010, June 25). Retrieved from [Link]
-
Are amines often yellow? : r/chemistry - Reddit. (2023, October 17). Retrieved from [Link]
-
Gas chromatographic analysis of degradation products from amine in CO2 capture: An overview - Longdom Publishing. (n.d.). Retrieved from [Link]
-
Effects of Oxidation on Amine-Containing Materials - Innovative Polymers. (n.d.). Retrieved from [Link]
-
What's the reason that alkanolamines change their color at storage? (2020, November 27). Retrieved from [Link]
-
Analysis of aliphatic amines in air samples by HPLC with electrochemical detection. (2002, August 1). Retrieved from [Link]
-
Aliphatic amines for use as long-term heat stabilizers for polypropylene. (2003, March 1). Retrieved from [Link]
-
Butylated Hydroxytoluene (BHT). (n.d.). Retrieved from [Link]
-
Gas chromatographic analysis of degradation products from amine in CO2 capture: An overview - ResearchGate. (2017, February 28). Retrieved from [Link]
-
The Impact of Semicarbazide Sensitive Amine Oxidase Activity on Rat Aortic Vascular Smooth Muscle Cells - PMC. (n.d.). Retrieved from [Link]
-
HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS - PubMed. (2016, July 15). Retrieved from [Link]
-
Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC. (n.d.). Retrieved from [Link]
-
Aliphatic amines for use as long-term heat stabilizers for polypropylene - ResearchGate. (2026, January 31). Retrieved from [Link]
-
The Case for NOT Ignoring Select Secondary Antioxidants | Stabilization Technologies. (n.d.). Retrieved from [Link]
-
3-(4-Ethylpiperazin-1-yl)propan-1-amine - PubChem. (n.d.). Retrieved from [Link]
-
Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced Pathologies - PMC. (n.d.). Retrieved from [Link]
-
LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH... - ResearchGate. (n.d.). Retrieved from [Link]
-
Amine oxidases in apoptosis and cancer - PubMed. (2006, January 15). Retrieved from [Link]
-
Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis and Biological Assessment of Novel Antimalarial N-oxides, Peroxide Dimers and Synthetic Approaches to a New prodrug Glucuronide Related to OSW-1 - The University of Liverpool Repository. (n.d.). Retrieved from [Link]
-
(PDF) Mass spectral studies of N-oxides of chemical weapons convention-related aminoethanols by gas chromatography/mass spectrometry after silylation - ResearchGate. (2025, August 6). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Analysis of aliphatic amines in air samples by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 4. HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine oxidases in apoptosis and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Impact of Semicarbazide Sensitive Amine Oxidase Activity on Rat Aortic Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Phase Separation in Piperidine Amine Derivatives
Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals encountering liquid-liquid phase separation (LLPS)—often referred to as "demixing" or "oiling out"—when working with piperidine amine derivatives.
By understanding the thermodynamic drivers of these molecules, you can predict, control, and resolve phase separation issues during chemical synthesis, API crystallization, and aqueous formulation.
The Mechanistic Causality of Phase Separation
To troubleshoot piperidine derivatives, we must first understand the thermodynamic forces dictating their solubility. Unsubstituted piperidine is entirely miscible with water due to strong hydrogen bonding. However, the introduction of alkyl or cycloalkyl groups fundamentally alters this behavior through two primary mechanisms:
-
Lower Critical Solution Temperature (LCST) Phenomenon: Alkyl-substituted piperidines form hydrogen-bonded RN⋯H−OH hydrates in water. As thermal energy increases, these hydrophilic hydration networks decay, and hydrophobic interactions begin to dominate. This causes the system to spontaneously split into an amine-rich phase and a water-rich phase above a specific temperature threshold known as the LCST[1].
-
Lipophilicity and "Oiling Out": In drug development, adding bulky groups (e.g., N-cyclobutyl) significantly increases the partition coefficient ( logP ). When supersaturation is generated during crystallization, this high lipophilicity causes the molecule to separate into a metastable liquid coacervate (oiling out) rather than forming an ordered solid crystal lattice[2].
Diagnostic Workflow for Piperidine Phase Separation
Use the following decision matrix to diagnose and resolve unexpected demixing in your reactor or formulation vessel.
Diagnostic workflow for resolving liquid-liquid phase separation in piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why does my N-methylpiperidine solution suddenly turn cloudy and separate when the reactor is heated? A1: This is a classic manifestation of the LCST. While piperidine is miscible at all temperatures,1[1]. When your reactor exceeds this temperature, the 1:1 amine-water complexes decay, and the hydrophobic methyl groups drive the system into a bicontinuous microemulsion, eventually splitting into two distinct liquid phases. Solution: Maintain process temperatures strictly below 40 °C or introduce a co-solvent (like ethanol) to disrupt the hydrophobic aggregation.
Q2: I am working with 2-methylpiperidine and N-methylpiperidine. Why do they behave so differently under the same thermal conditions? A2: The position of the alkyl substitution critically impacts the availability of the nitrogen's lone pair for hydrogen bonding. Shifting the methyl group from the nitrogen (tertiary amine) to the ortho carbon (secondary amine) drastically3[3]. 2-methylpiperidine retains a secondary amine structure, allowing for stronger hydrogen bonding with water, thereby requiring more thermal energy to induce phase separation.
Q3: During the crystallization of a lipophilic API like (R)-1-Cyclobutylpiperidin-3-amine, the product forms a thick oil instead of crystals. How do I force crystallization? A3: The N-cyclobutyl substitution 2 of the piperidine scaffold, reducing its aqueous solubility[2]. When supersaturated, the thermodynamic barrier to form a liquid coacervate is lower than forming a crystal lattice. To resolve this, either formulate the API as a salt (e.g., hydrochloride) to lower the logP , or utilize a seeded anti-solvent crystallization protocol (see Section 5) to bypass the liquid-liquid binodal curve entirely.
Q4: How does carbon dioxide exposure affect these phase boundaries? A4: In environments where CO₂ is present (e.g., carbon capture processes or unpurged reactors),4[4]. The formation of polar carbamate or bicarbonate species increases the hydrophilicity of the amine, which generally raises the phase separation temperature or suppresses demixing entirely.
Quantitative Data: Piperidine Phase Separation Properties
The following table summarizes the phase separation thresholds and lipophilicity impacts of common piperidine substitutions.
| Piperidine Derivative | Substitution Type | Approx. LCST in Water | Lipophilicity ( logP ) Impact | Phase Separation Propensity |
| Piperidine | Unsubstituted | N/A (Fully Miscible) | Baseline | Very Low |
| N-Methylpiperidine | N-Alkyl (Tertiary) | ~315 K (42 °C) | Moderate Increase | High (Temperature-dependent) |
| 2-Methylpiperidine | C-Alkyl (Secondary) | ~339 K (66 °C) | Moderate Increase | High (Temperature-dependent) |
| (R)-1-Cyclobutylpiperidin-3-amine | N-Cycloalkyl | < 298 K (Oils out easily) | High Increase | Very High (Concentration-dependent) |
Self-Validating Protocol: Resolving "Oiling Out" via Anti-Solvent Crystallization
When isolating highly lipophilic piperidine derivatives, standard cooling often results in LLPS. This step-by-step methodology utilizes a seeded anti-solvent approach to maintain the system in the metastable zone, ensuring solid-liquid equilibrium rather than liquid-liquid demixing.
Materials:
-
API: Lipophilic piperidine derivative (e.g., (R)-1-Cyclobutylpiperidin-3-amine)
-
Good Solvent: Isopropyl Acetate (IPAc)
-
Anti-Solvent: Heptane
-
Seed Crystals: 1-2% wt/wt of pure API
Step-by-Step Methodology:
-
Dissolution & Thermal Equilibration: Dissolve the crude piperidine derivative in a minimal volume of IPAc at 50 °C.
-
Causality: Elevated temperature in a good solvent ensures the complete disruption of pre-existing hydrophobic aggregates and coacervates.
-
-
Metastable Zone Entry: Cool the homogeneous solution to 40 °C. Ensure this temperature is strictly above the cloud point of the mixture.
-
Seeding: Introduce 1-2% wt/wt of crystalline seed to the reactor.
-
Causality: Providing a pre-existing crystal lattice drastically lowers the activation energy required for solid nucleation. This allows the system to bypass the liquid-liquid binodal curve, forcing the solute to deposit onto the seeds rather than forming oil droplets.
-
-
Controlled Anti-Solvent Addition: Add Heptane at a strict, controlled rate of 0.1 volumes/minute using a calibrated dosing pump.
-
Causality: Rapid addition spikes local supersaturation, pushing the system into the spinodal decomposition region (spontaneous oiling out). Slow, linear addition keeps the system safely within the metastable zone where crystal growth outpaces liquid droplet formation.
-
-
Self-Validation (In-Process Control): Pause the anti-solvent addition after 1 volume has been added. Withdraw a 1 mL aliquot, filter it immediately through a 0.22 µm PTFE syringe filter, and measure the mother liquor concentration via HPLC.
-
Validation Check: A steady decrease in the supernatant concentration without visual turbidity (milky droplets) confirms successful solid-liquid equilibrium. If the concentration remains static but the solution is turbid, LLPS has occurred; you must reheat to 50 °C and restart from Step 1.
-
-
Isolation: Once all anti-solvent is added, ramp the temperature down to 5 °C at a rate of 0.5 °C/min to maximize yield. Filter the resulting suspension and wash the cake with cold Heptane.
References
-
Hydrogen-bonded aggregates in the mixtures of piperidine... - arxiv.org. Available at: 1
-
Liquid-liquid equilibria in demixing amines: a thermodynamic approach - matec-conferences.org. Available at: 3
-
Liquid-liquid phase separation of {amine – H2O – CO2} systems - researchgate.net. Available at: 4
-
Comparative Analysis of (R)-1-Cyclobutylpiperidin-3-amine and Other Piperidine Derivatives - benchchem.com. Available at: 2
Sources
Optimizing temperature conditions for 3-(4-Ethylpiperidin-1-yl)propan-1-amine reactions
Technical Support Center: 3-(4-Ethylpiperidin-1-yl)propan-1-amine Reactions
Welcome to the technical support guide for optimizing reactions involving 3-(4-Ethylpiperidin-1-yl)propan-1-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of temperature control in their synthetic workflows. Our goal is to move beyond simple protocols and provide a deeper understanding of the causal relationships between temperature, reaction kinetics, and outcomes, enabling you to troubleshoot and optimize your experiments effectively.
Section 1: Understanding the Fundamental Role of Temperature
Before delving into specific troubleshooting scenarios, it is crucial to understand why temperature is such a critical parameter. The structure of 3-(4-Ethylpiperidin-1-yl)propan-1-amine, featuring both a primary and a tertiary amine, presents unique synthetic opportunities and challenges. The primary amine is a versatile nucleophile for forming amides, imines, and secondary amines, while the tertiary piperidine nitrogen can act as a base or, under certain conditions, be susceptible to side reactions.
Temperature influences the rate of a chemical reaction by altering the kinetic energy of molecules.[1][2] An increase in temperature raises the average kinetic energy, leading to more frequent and more energetic collisions between reactant molecules.[2][3] This increases the likelihood that collisions will overcome the activation energy barrier, thus accelerating the reaction.[1][4] However, this is a double-edged sword. While higher temperatures can drive a desired reaction to completion faster, they can also accelerate undesirable side reactions or cause the thermal degradation of reactants, products, or catalysts.[5][6]
The general rule of thumb—that a 10°C increase in temperature approximately doubles the reaction rate—is a useful starting point, but empirical optimization is always necessary for achieving high yield and purity.[4]
Section 2: Troubleshooting Guide & FAQs
This section addresses common problems encountered during reactions with 3-(4-Ethylpiperidin-1-yl)propan-1-amine, presented in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for a reaction with this amine?
A: For most common transformations like acylation or reductive amination, starting at room temperature (20-25°C) is a prudent approach. It is often energetic enough for many reactions to proceed, especially with appropriate catalysts or coupling agents, while minimizing the risk of side reactions. If no reaction is observed after a few hours (as monitored by TLC or LC-MS), you can gradually increase the temperature in 10-20°C increments. For sterically hindered substrates or less reactive electrophiles, starting at a slightly elevated temperature (e.g., 40-50°C) may be necessary.
Q2: My reaction involves a catalyst. How does temperature affect its performance?
A: Temperature has a profound effect on catalysts.
-
Activity: Most catalysts have an optimal temperature range for activity. Below this range, they may be sluggish; above it, they can be damaged.
-
Stability (Sintering): At excessively high temperatures, metal catalyst particles can agglomerate, a process called sintering. This irreversibly reduces the active surface area and, consequently, the catalyst's effectiveness.[5][7]
-
Poisoning: Temperature can influence the rate and nature of catalyst poisoning, where impurities in the reaction mixture bind to active sites. Some poisoning is reversible at higher temperatures, while other forms are permanent.[5]
Always consult the technical data sheet for your specific catalyst to determine its recommended operating temperatures and thermal stability.
Q3: How does my choice of solvent relate to reaction temperature?
A: The solvent's boiling point sets the upper limit for the reaction temperature at atmospheric pressure. When selecting a solvent, consider not only its ability to dissolve the reactants but also its boiling point relative to the desired reaction temperature. For reactions requiring temperatures above the solvent's boiling point, a sealed reaction vessel must be used to operate under pressure. Common solvents for amine reactions include dichloromethane (DCM), dimethylformamide (DMF), and acetonitrile (ACN).[8]
Troubleshooting Specific Issues
Q4: My reaction is extremely slow or has not started at all. What should I do?
A: This indicates that the activation energy is not being sufficiently overcome at the current temperature.
-
Initial Step: First, confirm that all reagents are pure and active. For instance, coupling agents like EDC are moisture-sensitive and can hydrolyze, rendering them inactive.[8]
-
Temperature Increase: Gradually increase the reaction temperature. A stepwise increase (e.g., from room temperature to 40°C, then to 60°C) while monitoring the reaction is a standard method. For some challenging amide couplings or alkylations, temperatures of 80°C or higher may be required.[9][10]
-
Catalyst/Reagent Choice: If increasing the temperature is not viable or effective, consider using a more active catalyst or coupling reagent. For amide bond formation, switching from a standard carbodiimide to a uronium-based reagent like HATU can facilitate the reaction under milder conditions.[11]
Below is a workflow to guide your troubleshooting process for low reaction conversion.
Q5: I'm getting a good conversion rate, but my product is impure with many side products. Is temperature the culprit?
A: Very likely. High temperatures can provide enough energy to activate alternative, undesired reaction pathways.
-
Reduce Temperature: The first and most crucial step is to lower the reaction temperature. Even a 10-20°C reduction can dramatically improve selectivity. This may increase the required reaction time, but purity is often a worthwhile trade-off.
-
Identify Side Products: If possible, identify the structure of the main impurities. For example, in an acylation reaction, if you are using a carboxylic acid with another hydroxyl group, high temperatures might promote competitive esterification.
-
Controlled Addition: For highly exothermic reactions, adding a key reagent (like an acyl chloride) slowly at a low temperature (e.g., 0°C) can help dissipate heat and prevent localized temperature spikes that lead to side product formation.[8]
The diagram below illustrates the relationship between temperature and various reaction parameters.
Section 3: Experimental Protocols & Data
Table 1: General Temperature Guidelines for Common Reactions
This table provides starting points for temperature optimization. The optimal temperature will always be substrate-specific and should be determined empirically.
| Reaction Type | Reagents | Typical Temperature Range | Notes |
| Amide Coupling | Carboxylic Acid, EDC/HATU | 0°C to 40°C | Start at 0°C for addition, then warm to room temperature. Higher temperatures may be needed for hindered substrates.[8][9] |
| Acylation | Acyl Chloride, Base (e.g., Et₃N) | 0°C to Room Temp | Highly reactive. Low temperature is critical to control exotherm and prevent double acylation or other side reactions.[12] |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Room Temperature | Generally proceeds well at ambient temperature.[13][14] Mild heating (40-50°C) can be used for slow reactions. |
| N-Alkylation | Alkyl Halide, Base | Room Temp to 80°C | Temperature depends heavily on the reactivity of the alkyl halide. Higher temperatures may be needed for less reactive halides like alkyl chlorides. |
Protocol: Empirical Temperature Screening
This protocol provides a systematic way to determine the optimal temperature for your specific reaction.
Objective: To identify the temperature that provides the best balance of reaction rate and product purity.
Materials:
-
3-(4-Ethylpiperidin-1-yl)propan-1-amine
-
Your electrophile (e.g., carboxylic acid, aldehyde, alkyl halide)
-
All other necessary reagents (coupling agents, bases, catalysts)
-
Anhydrous solvent
-
Multiple reaction vials or a parallel synthesizer block
-
Heating/cooling system with accurate temperature control
-
TLC plates and/or LC-MS for monitoring
Procedure:
-
Setup: Prepare identical reaction mixtures in three separate vials. Ensure all glassware is dry and reactions are set up under an inert atmosphere (e.g., Nitrogen or Argon) if reagents are sensitive.
-
Temperature Conditions:
-
Vial 1 (Low Temp): Place in an ice bath at 0°C.
-
Vial 2 (Mid Temp): Stir at room temperature (~20-25°C).
-
Vial 3 (High Temp): Heat to a moderately elevated temperature (e.g., 45°C).
-
-
Initiation: Add the final reagent (often the coupling agent or the amine itself) to each vial simultaneously to start the reactions.
-
Monitoring: At set time intervals (e.g., 1 hr, 3 hr, 6 hr, 24 hr), take a small aliquot from each reaction. Quench the aliquot and analyze it by TLC and/or LC-MS.
-
Analysis: Compare the results from the three temperatures.
-
At 0°C: Is the reaction proceeding, albeit slowly? Is the purity high?
-
At Room Temp: Is there a good rate of conversion? How does the impurity profile compare to the 0°C reaction?
-
At 45°C: Is the reaction significantly faster? Are new impurity spots/peaks appearing that were not present at lower temperatures?
-
-
Optimization: Based on the results, you can narrow the optimal range. If the 45°C reaction was fast but dirty, and the room temperature reaction was clean but slow, the ideal temperature likely lies between 25°C and 45°C. You can then perform a second experiment to test this narrower range.
By systematically evaluating the effect of temperature, you can develop a robust and reproducible protocol tailored to your specific chemical transformation.
References
-
National Center for Biotechnology Information. (n.d.). 3-(4-Ethylpiperazin-1-yl)propan-1-amine. In PubChem. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
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Pumphrey, R. S. (2018). Guideline for acute therapy and management of anaphylaxis. Allergo Journal International, 27(4), 118–131. Retrieved from [Link]
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Strehmel, V., Rexhausen, H., Strauch, P., Görnitz, E., & Strehmel, B. (2008). Temperature dependence of interactions between stable piperidine-1-yloxyl derivatives and an ionic liquid. ChemPhysChem, 9(9), 1294–1302. Retrieved from [Link]
-
Wang, L., et al. (2018). Room temperature N-alkylation of amines with alcohols under UV irradiation catalyzed by Cu–Mo/TiO2. Catalysis Science & Technology, 8(1), 123-128. Retrieved from [Link]
-
Lu, C. C., & Tilley, T. D. (2010). Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. Organometallics, 29(24), 6737–6746. Retrieved from [Link]
-
Shubina, T. E., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1433. Retrieved from [Link]
-
Wu, J., et al. (2023). Room-Temperature Electroreductive α-Alkylation of N-Heteroarenes with Styrenes. CCS Chemistry. Retrieved from [Link]
-
Clark, J. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. In Chemguide. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.4: The Effect of Temperature on Reaction Rate. Retrieved from [Link]
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]
-
Jones, C. R., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry, 13, 344–352. Retrieved from [Link]
-
Lindhardt, A. T., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11485–11489. Retrieved from [Link]
-
Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. Acta Chemica Scandinavica, 47, 1046-1051. Retrieved from [Link]
-
Skene, W. G., & Scaiano, J. C. (2000). Thermal Stability of 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) and Related N-Alkoxyamines. Journal of the American Chemical Society, 122(10), 2271–2277. Retrieved from [Link]
-
Texas Department of State Health Services. (n.d.). SAMPLE-Severe Allergic Reaction Anaphylaxis Protocol. Retrieved from [Link]
-
NHS Grampian. (2025). Patient Group Direction For The Administration Of Adrenaline (Epinephrine) In Cases Of Suspected Anaphylactic Reactions. Retrieved from [Link]
-
Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60. Retrieved from [Link]
-
Asynt. (2023). How Does Temperature Affect The Rate Of A Reaction? Retrieved from [Link]
-
Li, H., et al. (2021). Facile and Efficient Synthesis of Primary Amines via Reductive Amination over a Ni/Al2O3 Catalyst. Industrial & Engineering Chemistry Research, 60(21), 7724–7732. Retrieved from [Link]
-
Piaz, F. D., et al. (2020). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Retrieved from [Link]
-
Jones, C. R., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein Journal of Organic Chemistry, 13, 344–352. Retrieved from [Link]
-
Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocyclic synthesis. Arkivoc, 2018(6), 85-138. Retrieved from [Link]
-
Jasperse, C. (n.d.). Reactions of Amines. Chem 360 Jasperse Ch. 19 Notes + Answers. Retrieved from [Link]
-
Biosynce. (2025). What is the stability of piperidine? Retrieved from [Link]
-
Chemos GmbH&Co.KG. (2021). Safety Data Sheet: 1-Ethyl-3-hydroxypiperidine. Retrieved from [Link]
-
Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]
-
Quora. (2022). How does temperature affect the chemical reactions of certain substances? Retrieved from [Link]
-
Save My Exams. (2026). Acylation Mechanism. Retrieved from [Link]
-
Patsnap. (2026). How to Increase Amide Synthesis Yield via Catalytic Innovations. Retrieved from [Link]
-
Kumar, A., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9038–9042. Retrieved from [Link]
-
EmeraChem. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]
-
Children's Hospital of Orange County. (2025). Outpatient Management of Allergic Reactions / Anaphylaxis. Retrieved from [Link]
-
The Ohio State University. (2017). Analyzing Catalyst Deactivation Using a Packed Bed Reactor. Retrieved from [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. In Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. In Master Organic Chemistry. Retrieved from [Link]
-
Dalal, M. (n.d.). Effect of Temperature on Reaction Rates. In Dalal Institute. Retrieved from [Link]
-
Kentucky Board of Pharmacy. (2019). Anaphylaxis Treatment Protocol for Emergency Epinephrine Injection Devices. Retrieved from [Link]
-
Igglessi-Markopoulou, O., & Markopoulos, J. (2024). An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. Molecules, 29(12), 2795. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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Technical Support Center: Strategies for the Removal of 3-(4-Ethylpiperidin-1-yl)propan-1-amine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the purification of reaction mixtures containing the unreacted starting material, 3-(4-Ethylpiperidin-1-yl)propan-1-amine. As a bifunctional amine, its unique properties can present specific separation challenges. This document provides in-depth troubleshooting guides and frequently asked questions to streamline your purification workflow.
Understanding the Challenge: Properties of 3-(4-Ethylpiperidin-1-yl)propan-1-amine
3-(4-Ethylpiperidin-1-yl)propan-1-amine possesses two basic nitrogen centers: a primary amine at the end of the propyl chain and a tertiary amine within the ethylpiperidine ring. This dual basicity is the key to designing an effective purification strategy.
| Property | Estimated Value/Characteristic | Rationale & Implication for Purification |
| Molecular Weight | 170.3 g/mol [1] | Relatively low molecular weight. |
| Boiling Point | ~233 °C (Predicted)[1] | The high boiling point makes removal by simple evaporation difficult and may require vacuum distillation for separation from less volatile products.[2] |
| Basicity (pKa) | Two pKa values are expected. The piperidine tertiary amine should have a pKa of ~10-11, and the primary amine a pKa of ~9-10.[3] | The distinct basicity of the two amine groups allows for selective protonation and separation using acid-base extraction techniques by carefully controlling the pH.[4][5][6] |
| Solubility | Soluble in many organic solvents (DCM, THF, EtOAc).[7] The protonated salt form is soluble in aqueous solutions.[4][8] | This differential solubility is the foundation of liquid-liquid extraction methods. |
Troubleshooting Guides
This section provides detailed, step-by-step protocols for the most effective methods to remove residual 3-(4-Ethylpiperidin-1-yl)propan-1-amine.
Method 1: Acid-Base Liquid-Liquid Extraction
This is the most common and often the first method to attempt for removing basic impurities. It leverages the ability to convert the amine into a water-soluble salt, which can then be separated from the desired product in an organic solvent.[4][8][9]
Core Principle
By washing the organic reaction mixture with an aqueous acid solution, the basic 3-(4-Ethylpiperidin-1-yl)propan-1-amine will be protonated, forming a salt. This salt is ionic and will preferentially partition into the aqueous layer, which can then be physically separated from the organic layer containing the (presumably non-basic) desired product.[5][10]
Experimental Protocol
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether.
-
Transfer: Transfer the organic solution to a separatory funnel of appropriate size.
-
Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl or 10% citric acid).
-
Extraction: Stopper the funnel, invert it gently, and vent to release any pressure. Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing.
-
Separation: Place the funnel in a ring stand and allow the layers to separate completely.
-
Drain: Carefully drain the lower aqueous layer. Note: The relative densities of the solvents will determine which layer is on the bottom. Chlorinated solvents like DCM are typically denser than water, while solvents like EtOAc and ether are less dense.
-
Repeat: Repeat the acidic wash (steps 3-6) one or two more times to ensure complete removal of the amine.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.
-
Brine Wash: Perform a final wash with brine (saturated aqueous NaCl) to remove the bulk of the dissolved water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to yield the purified product.[10]
Troubleshooting
-
Emulsion Formation: If an emulsion forms at the interface of the two layers, it can often be broken by adding a small amount of brine or by passing the mixture through a pad of Celite.
-
Product is Acid-Sensitive: If your desired product is unstable in the presence of strong acids like HCl, use a milder organic acid such as 10% aqueous citric acid.
-
Product is also Basic: If your product is also an amine, this method may not be selective. In such cases, other techniques like chromatography or the use of scavenger resins are recommended. Alternatively, if there is a significant difference in the pKa values of your product and the impurity, a carefully controlled pH extraction may be possible.[6]
Method 2: Solid-Phase Scavenger Resins
Scavenger resins are functionalized polymers designed to react with and bind specific types of molecules, which can then be removed by simple filtration.[11][12] This method is highly efficient, avoids aqueous workups, and is amenable to high-throughput and automated synthesis.[12]
Core Principle
An acidic resin, such as a sulfonic acid-functionalized polystyrene resin (e.g., MP-TsOH), will react with the basic amine to form a salt that is bound to the solid support.[13] The resin, now carrying the unwanted amine, is then filtered off, leaving the purified product in solution.
Experimental Protocol
-
Resin Selection: Choose an appropriate scavenger resin. For general amine removal, a strong acid resin like Biotage® MP-TsOH is effective.[13]
-
Dissolution: Dissolve the crude reaction mixture in a compatible solvent (e.g., DCM, THF, DMF).[13]
-
Resin Addition: Add the scavenger resin to the solution. A typical starting point is to use 2-3 equivalents of resin relative to the amount of amine to be removed.[13]
-
Incubation: Gently agitate the mixture at room temperature. Reaction times can range from 30 minutes to a few hours. Monitor the removal of the amine by a suitable analytical technique (e.g., TLC, LC-MS).
-
Filtration: Once the reaction is complete, filter the mixture to remove the resin.
-
Washing: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
Workflow Diagram
Caption: Workflow for amine removal using a scavenger resin.
Method 3: Flash Column Chromatography
When other methods fail, particularly when the desired product has similar properties to the amine impurity, flash column chromatography is a powerful purification technique.[14]
Core Principle
The components of a mixture are separated based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). Due to the basic nature of amines, they often interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation and tailing peaks.[14]
Recommended Approach: Amine-Functionalized Silica
To overcome the issues with standard silica, it is highly recommended to use an amine-functionalized silica gel (often designated as "NH" or "amino" phase).[14] This stationary phase has a less acidic surface, which minimizes the strong interactions with basic compounds, resulting in better peak shape and more efficient separation.[14]
Experimental Protocol
-
Stationary Phase Selection: Pack a column with amine-functionalized silica gel.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel (dry loading). Place this at the top of the column.
-
Mobile Phase (Eluent) Selection: A typical starting point for amine purification is a non-polar/polar solvent system like Hexane/Ethyl Acetate or DCM/Methanol. The polarity of the eluent is gradually increased to elute the compounds from the column.
-
Elution: Begin elution with a low polarity mobile phase and gradually increase the polarity (gradient elution).
-
Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify which ones contain the desired product.
-
Concentration: Combine the pure fractions and remove the solvent in vacuo.
Troubleshooting
-
Compound Won't Elute: If the compound is stuck on the column, increase the polarity of the mobile phase. For very polar amines, a small amount of a more polar solvent like methanol may be needed in the eluent.
-
Poor Separation: If the product and impurity co-elute, a shallower gradient or an isocratic elution with an optimized solvent mixture may be required.
Frequently Asked Questions (FAQs)
Q1: My desired product is also a basic amine. How can I selectively remove 3-(4-Ethylpiperidin-1-yl)propan-1-amine?
This is a common challenge. The best approach depends on the nature of your product:
-
Different Basicity (pKa): If there is a significant difference in the pKa values between your product and the impurity, a carefully controlled acid-base extraction at a specific pH can be effective.[6] This can selectively protonate one amine over the other.
-
Different Functionality: If your product is a secondary amine, you might be able to use a scavenger resin that selectively binds to primary amines, such as an aldehyde-functionalized resin.[15][16]
-
Chromatography: Amine-functionalized flash chromatography is often the most reliable method for separating mixtures of amines.[14]
Q2: I tried an acidic wash, but now my product is in the aqueous layer too. What happened?
This indicates that your desired product is also basic and was protonated by the acid wash along with the impurity.[10] To recover your product, you will need to basify the aqueous layer (e.g., with 2 M NaOH) until the pH is >10, which will deprotonate your product, making it insoluble in water. You can then extract your product back into an organic solvent.[4][17]
Q3: Which purification method is best for a large-scale (multigram) reaction?
For large-scale purification, liquid-liquid extraction is often the most cost-effective and practical first step to remove the bulk of the amine impurity.[10] Distillation under reduced pressure can also be very effective if there is a sufficient difference in boiling points between your product and the amine.[2] While effective, scavenger resins and chromatography can become expensive and cumbersome at a very large scale.
Q4: How can I confirm that the 3-(4-Ethylpiperidin-1-yl)propan-1-amine has been completely removed?
Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): A simple and quick method. A TLC plate stained with an appropriate agent (e.g., ninhydrin for the primary amine) can show the presence or absence of the starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive technique that can detect trace amounts of the impurity and confirm its removal by monitoring for its specific mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum of the purified product should show no characteristic signals corresponding to the 3-(4-Ethylpiperidin-1-yl)propan-1-amine.
Decision Tree for Purification Strategy
Caption: Decision tree for selecting a purification method.
References
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-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]
-
SCIRP. Comparative Efficacy of Polyamine-Based Scavenger Resins. [Link]
-
University of Rochester. Workup for Removing Amines. [Link]
-
Biotage. Biotage® MP-TsOH | Resin-bound acid. [Link]
-
Amerigo Scientific. Scavenger Resins. [Link]
-
ePrints Soton. Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. [Link]
-
Oxford Academic. Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. [Link]
-
LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]
-
Wikipedia. Acid–base extraction. [Link]
-
ResearchGate. Separation of biogenic amines by thin-layer chromatography. [Link]
-
Biotage. Is there an easy way to purify organic amines?. [Link]
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-
PMC - NIH. Trichloroacetic acid fueled practical amine purifications. [Link]
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Macalester College. Liquid/liquid Extraction. [Link]
-
CCAMP. Basics of chromatographic Techniques Course 1. [Link]
-
RSC Publishing. Selective separation of amines from continuous processes using automated pH controlled extraction. [Link]
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-
University of Rochester. How To: Purify by Distillation. [Link]
-
Master Organic Chemistry. Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]
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-
PubChem. 3-(4-Ethylpiperazin-1-yl)propan-1-amine. [Link]
-
Beilstein Journals. Trichloroacetic acid fueled practical amine purifications. [Link]
-
MilliporeSigma. 3-(4-Ethylpiperazin-1-yl)propan-1-amine. [Link]
-
Reddit. Extraction solvent for amines in an aqueous reaction solution?. [Link]
-
MSU chemistry. Amine Reactivity. [Link]
-
ResearchGate. Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K. [Link]
-
BuyersGuideChem. 3-[(1-Ethylpiperidin-4-yl)oxy]propan-1-amine. [Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]
-
AMERICAN ELEMENTS. 3-(Pyridin-4-yl)propan-1-amine. [Link]
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Process Chemistry Support Center: Scale-Up of 3-(4-Ethylpiperidin-1-yl)propan-1-amine
Welcome to the Technical Support Center for the scale-up and commercial production of 3-(4-Ethylpiperidin-1-yl)propan-1-amine. This hub provides researchers and process chemists with actionable troubleshooting guides, validated protocols, and mechanistic insights to overcome common pilot-plant hurdles such as exotherm management, secondary amine dimerization, and catalyst handling.
Fig 1. Synthetic workflow and impurity control strategy for 3-(4-Ethylpiperidin-1-yl)propan-1-amine.
Section 1: Aza-Michael Addition (Step 1)
FAQ 1.1: Why am I observing thermal runaway and poor yields during the addition phase?
Causality: The aza-Michael addition is a second-order reaction whose kinetics depend highly on the concentration of both the Michael acceptor and the amine donor [](). Acrylonitrile is highly reactive and prone to anionic polymerization at elevated temperatures. If the entire charge of acrylonitrile is added at once, the rapid C–N bond formation generates a massive exotherm 1, pushing the temperature past the polymerization threshold. This results in a viscous, low-yield mixture rather than the desired atom-economical 1,4-addition product 2. Resolution: Implement a controlled dosing strategy for the acrylonitrile and utilize a protic solvent (like methanol) to stabilize the transition state and dissipate heat.
Table 1: Scale-up Optimization Data for Aza-Michael Addition
| Parameter | Condition A (Bench) | Condition B (Pilot) | Condition C (Optimized Commercial) |
| Solvent | None (Neat) | Ethanol (2 vol) | Methanol (3 vol) |
| Acrylonitrile Dosing Time | 0.5 hours | 2.0 hours | 4.0 hours |
| Max Internal Temp (Exotherm) | 65°C | 45°C | 25°C |
| Yield (Intermediate) | 78% (Polymerization noted) | 89% | 98% |
Protocol 1: Self-Validating Aza-Michael Addition
-
Reactor Preparation: Charge a jacketed reactor with 4-ethylpiperidine (1.0 eq) and Methanol (3.0 volumes).
-
Temperature Control: Initiate stirring (250 rpm) and cool the internal temperature to 10°C using chilled glycol.
-
Controlled Dosing: Dose acrylonitrile (1.05 eq) via a metering pump over 4 hours. Critical Parameter: Adjust the feed rate to ensure the internal temperature never exceeds 25°C.
-
Aging & IPC (In-Process Control): Stir at 25°C for 12 hours.
-
Self-Validation Step: Pull a sample for GC analysis. The reaction is deemed complete when residual 4-ethylpiperidine is < 1.0%. If > 1.0%, continue aging for 2 hours and re-test.
-
-
Workup: Vacuum concentrate the mixture at 40°C to remove methanol and excess acrylonitrile, yielding 3-(4-ethylpiperidin-1-yl)propanenitrile as a crude oil suitable for the next step.
Section 2: Nitrile Reduction & Dimerization Control (Step 2)
FAQ 2.1: My primary amine yield is low, and LC-MS shows a significant mass corresponding to a secondary amine dimer. How do I suppress this?
Causality: The catalytic hydrogenation of nitriles to primary amines is a multi-step process. The nitrile is first reduced to a primary imine. If the reaction lacks a chemical equilibrium shift, the newly formed primary amine can nucleophilically attack the primary imine, forming a secondary imine that subsequently reduces into an unwanted secondary amine dimer [[3]](). Resolution: The addition of anhydrous ammonia (NH₃) or a suitable trapping agent forces the equilibrium backward, protecting the primary amine and suppressing the nucleophilic attack on the imine intermediate 4.
Fig 2. Mechanistic pathway of nitrile reduction highlighting the dimerization side-reaction.
Table 2: Catalyst Evaluation for Nitrile Hydrogenation
| Catalyst System | NH₃ Equivalents | Conversion (%) | Primary Amine Selectivity (%) | Dimer Impurity (%) |
| Pd/C (5%) | 0 | >99 | 45 | 52 |
| Raney Nickel | 0 | >99 | 72 | 25 |
| Raney Nickel | 3.0 | >99 | 96 | <2 |
| Ni₃P/SiO₂ | 3.0 | >99 | 98 | <1 |
Protocol 2: High-Pressure Catalytic Hydrogenation
-
Autoclave Charging: Charge a high-pressure autoclave with 3-(4-ethylpiperidin-1-yl)propanenitrile (1.0 eq), Methanol (5.0 volumes), and washed Raney Nickel (10 wt% relative to substrate). Caution: Raney Nickel is highly pyrophoric; keep wetted at all times.
-
Inerting & Ammonia Charge: Seal the reactor and purge with N₂ gas (3x 5 bar). Charge anhydrous NH₃ (3.0 eq) into the reactor to act as the equilibrium-shifting agent.
-
Hydrogenation: Purge the reactor with H₂ gas (3x 10 bar). Pressurize the system to 50 bar H₂.
-
Reaction Execution: Heat the mixture to 60°C and agitate at 800 rpm. Monitor hydrogen uptake via mass flow.
-
Self-Validation Step: The reaction is complete when H₂ pressure stabilizes (no further uptake for 1 hour). Pull a sample for GC analysis; target < 0.5% residual nitrile.
-
-
Filtration: Cool the reactor to 20°C, vent H₂ and NH₃ safely through a scrubber, and purge with N₂. Filter the catalyst through a Celite pad under an N₂ atmosphere.
Section 3: Downstream Processing & Purification
FAQ 3.1: The final product has a persistent yellow/brown tint. How do we achieve a colorless API-grade amine?
Causality: The discoloration is typically caused by trace amounts of polyacrylonitrile oligomers from Step 1, or the oxidation of the amine product upon exposure to air during the catalyst filtration phase. Resolution: Perform a fractional vacuum distillation. 3-(4-Ethylpiperidin-1-yl)propan-1-amine has a high boiling point, so deep vacuum (< 5 mbar) is required to prevent thermal degradation during distillation. Collect the main fraction at the stabilized vapor temperature, leaving the colored oligomeric impurities in the distillation heel.
References
-
Structural Ni0–Niδ+ Pair Sites for Highly Active Hydrogenation of Nitriles to Primary Amines Journal of the American Chemical Society[Link]
-
ChemInform Abstract: Convenient Synthesis of Protected Primary Amines from Nitriles ResearchGate[Link]
-
Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases ResearchGate[Link]
-
Synthesis, Characterization, and Adhesion on Galvanized Steel of Original Thermoset Adhesive Films Based on Aza-Michael Addition Reaction MDPI[Link]
-
Acrylonitrile adducts: design, synthesis and biological evaluation as antimicrobial, haemolytic and thrombolytic agent NIH[Link]
Sources
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectral Analysis of 3-(4-Ethylpiperidin-1-yl)propan-1-amine
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of 3-(4-Ethylpiperidin-1-yl)propan-1-amine, a bifunctional molecule featuring both a tertiary amine within a substituted piperidine ring and a primary amine terminus. This guide is intended for researchers, scientists, and drug development professionals, offering not only a predicted spectral interpretation but also a comparative analysis with related structures and a robust experimental protocol.
The Structural Significance of 3-(4-Ethylpiperidin-1-yl)propan-1-amine
The molecule 3-(4-Ethylpiperidin-1-yl)propan-1-amine incorporates several key structural motifs that are prevalent in pharmacologically active compounds. The 4-substituted piperidine ring is a common scaffold in medicinal chemistry, and the primary amine provides a crucial point for further chemical modification. A thorough understanding of its 1H NMR spectrum is therefore essential for confirming its identity, assessing its purity, and tracking its transformations in subsequent synthetic steps.
Predicting the 1H NMR Spectrum: A Step-by-Step Analysis
Molecular Structure and Proton Environments:
First, let's identify the non-equivalent proton environments in 3-(4-Ethylpiperidin-1-yl)propan-1-amine. Due to the molecule's symmetry, we can expect a specific number of distinct signals.
Figure 1. Molecular structure of 3-(4-Ethylpiperidin-1-yl)propan-1-amine with key proton environments.
Predicted Chemical Shifts and Splitting Patterns
The following table summarizes the predicted 1H NMR signals for 3-(4-Ethylpiperidin-1-yl)propan-1-amine. These predictions are based on the analysis of structurally similar compounds and established chemical shift ranges for various functional groups.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| NH₂ (primary amine) | 0.5 - 3.0 | Broad singlet | - | 2H | The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. These protons often appear as a broad singlet due to rapid exchange and quadrupole broadening from the nitrogen atom.[1][2][3] |
| **CH₂ (next to NH₂) ** | 2.5 - 2.9 | Triplet | ~6-7 | 2H | These protons are adjacent to an electron-withdrawing nitrogen atom, causing a downfield shift. They will be split into a triplet by the adjacent CH₂ group. |
| CH₂ (central propyl) | 1.5 - 1.9 | Quintet | ~6-7 | 2H | This central methylene group is coupled to two adjacent CH₂ groups (four protons in total), resulting in a quintet (or a multiplet if coupling constants are different). |
| CH₂ (next to piperidine N) | 2.2 - 2.6 | Triplet | ~6-7 | 2H | Deshielded by the adjacent tertiary nitrogen of the piperidine ring, these protons will appear as a triplet due to coupling with the central propyl CH₂ group. |
| Piperidine CH₂ (axial & equatorial, C2/C6) | 1.8 - 3.0 | Multiplet | - | 4H | The protons on the carbons adjacent to the piperidine nitrogen are diastereotopic and will exhibit complex splitting patterns due to both geminal and vicinal coupling. The axial and equatorial protons will have different chemical shifts.[4][5] |
| Piperidine CH₂ (axial & equatorial, C3/C5) | 1.1 - 1.8 | Multiplet | - | 4H | These protons are further from the nitrogen and will appear more upfield. They will also show complex splitting due to coupling with neighboring protons. |
| Piperidine CH (C4) | 1.0 - 1.5 | Multiplet | - | 1H | This methine proton will be a complex multiplet due to coupling with the adjacent CH₂ protons and the ethyl group protons. |
| Ethyl CH₂ | 1.2 - 1.6 | Quartet | ~7 | 2H | The methylene protons of the ethyl group will be split into a quartet by the three protons of the adjacent methyl group.[6][7] |
| Ethyl CH₃ | 0.8 - 1.0 | Triplet | ~7 | 3H | The terminal methyl protons will appear as a triplet due to coupling with the adjacent methylene group.[6][7] |
Comparison with Alternative Structures
To highlight the importance of precise spectral interpretation, let's consider a potential isomeric alternative: N-ethyl-3-(piperidin-4-yl)propan-1-amine.
| Feature | 3-(4-Ethylpiperidin-1-yl)propan-1-amine | N-ethyl-3-(piperidin-4-yl)propan-1-amine |
| Primary vs. Secondary Amine | Contains a primary amine (-NH₂). | Contains a secondary amine (-NH-). |
| Piperidine Nitrogen | Tertiary amine. | Secondary amine. |
| 1H NMR NH Signal | Broad singlet, integrates to 2H. | Broad singlet, integrates to 1H. |
| Ethyl Group Signals | Quartet and a triplet coupled to each other. | Quartet and a triplet, with the quartet shifted further downfield due to attachment to nitrogen. |
| Piperidine N-H Signal | Absent. | Present as a broad singlet. |
This comparative analysis demonstrates how subtle differences in the 1H NMR spectrum, such as integration values and chemical shifts of the N-H and ethyl group protons, can definitively distinguish between these two isomers.
Experimental Protocol for 1H NMR Analysis
For reliable and reproducible results, the following experimental protocol is recommended.
I. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the 3-(4-Ethylpiperidin-1-yl)propan-1-amine sample.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For amines, deuterium oxide (D₂O) can be used for exchange experiments to identify the N-H protons.[2][3]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm.[8][9]
-
Homogenization: Gently vortex or invert the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.
II. NMR Data Acquisition
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[10]
-
Shimming: Carefully shim the magnetic field to optimize its homogeneity and obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient for a 1H NMR spectrum.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use an appropriate relaxation delay (e.g., 1-2 seconds) to allow for full relaxation of the protons between scans.
-
-
D₂O Exchange (Optional but Recommended): To confirm the assignment of the NH₂ protons, acquire a spectrum, then add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The NH₂ signal should disappear or significantly decrease in intensity.[2][3]
Figure 2. Recommended workflow for 1H NMR analysis.
Conclusion
The 1H NMR spectrum of 3-(4-Ethylpiperidin-1-yl)propan-1-amine is predicted to be rich in information, with distinct signals corresponding to each of its unique proton environments. A thorough analysis of chemical shifts, coupling patterns, and integration values allows for the unambiguous confirmation of its structure and differentiation from potential isomers. By following the detailed experimental protocol provided, researchers can acquire high-quality spectra, ensuring the integrity of their synthetic work and advancing their drug discovery and development programs.
References
-
Eliel, E. L., Kandasamy, D., Yen, C-Y., & Hargrave, K. D. (1980). Conformational Analysis. 39. 13C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine. J. Am. Chem. Soc., 102(11), 3698-3707. [Link]
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]
-
PubChem. 3-(4-Methylpiperidin-1-yl)propan-1-amine. [Link]
-
PubChem. 3-(4-Ethylpiperazin-1-yl)propan-1-amine. [Link]
-
Pult, F., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2477-2487. [Link]
-
PubChem. 3-(1H-pyrrol-1-yl)propan-1-amine. [Link]
-
Al-Hadedi, A. A. M., Sawyer, S., & Brown, R. C. D. (2019). A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl-d)piperidines. ePrints Soton, University of Southampton. [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. [Link]
-
JoVE. Video: NMR Spectroscopy Of Amines. [Link]
-
Fülöp, F., et al. (2021). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Omega, 6(8), 5345-5354. [Link]
-
Pult, F., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(19), 6619. [Link]
-
Pult, F., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2477-2487. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of ethylamine. [Link]
-
University of Regensburg. 1H NMR Spectroscopy. [Link]
-
University of Calgary. Ch 13 - Coupling. [Link]
-
Master Organic Chemistry. (2022). 1H NMR: How Many Signals?. [Link]
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University of Wisconsin-Madison. Ethyl vinyl ether. [Link]
-
Michigan State University. Common 1H NMR Splitting Patterns. [Link]
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Mechanistic Causality: Why Molecular Structure Dictates Spectral Fingerprints
Comprehensive FTIR Spectral Analysis of 3-(4-Ethylpiperidin-1-yl)propan-1-amine: A Comparative Guide for Drug Development
As a Senior Application Scientist in analytical chemistry, I frequently encounter challenges in the precise structural verification of bifunctional aliphatic amines. Molecules like 3-(4-Ethylpiperidin-1-yl)propan-1-amine —which contain both a primary aliphatic amine and a substituted tertiary piperidine ring—are critical building blocks in the synthesis of neuroactive drugs and GPCR ligands.
In drug development, substituting a piperidine ring with an ethyl group at the 4-position is a deliberate choice to modulate lipophilicity and steric bulk, directly impacting receptor binding kinetics. However, verifying the success of this substitution requires a nuanced understanding of Fourier Transform Infrared (FTIR) spectroscopy. This guide objectively compares the FTIR spectral profile of our target compound against two common alternatives: the unsubstituted 3-(piperidin-1-yl)propan-1-amine and the methyl-substituted 3-(4-Methylpiperidin-1-yl)propan-1-amine , providing a self-validating methodology for accurate characterization.
To interpret the FTIR spectrum of 3-(4-Ethylpiperidin-1-yl)propan-1-amine, we must deconstruct the molecule into its vibrational oscillators and understand the causality behind their infrared absorptions.
-
The Primary Amine Terminus ( −NH2 ): Primary amines exhibit a strong absorption band in the range of 3300 to 3500 cm⁻¹ due to the stretching vibration of the N-H bond[1]. Because the −NH2 group has two hydrogen atoms, it vibrates in two distinct modes: an asymmetrical N-H stretch (higher energy, ~3365 cm⁻¹) and a symmetrical N-H stretch (lower energy, ~3285 cm⁻¹)[2]. Additionally, the N-H wagging peak of primary amines consistently falls between 850 and 750 cm⁻¹[3].
-
The Tertiary Piperidine Core: The nitrogen within the piperidine ring is fully substituted (tertiary). Tertiary amines do not show any band in the >3000 cm⁻¹ region since they lack an N-H bond[2]. Instead, their presence is confirmed by the C-N stretching vibration of aliphatic amines, observed as medium bands in the 1250–1020 cm⁻¹ fingerprint region[2].
-
The 4-Ethyl Substitution (The Differentiator): The ethyl group introduces specific aliphatic C-H stretching and bending modes. While all three compared compounds exhibit −CH2− stretching (~2930 cm⁻¹ and ~2850 cm⁻¹), the terminal −CH3 of the ethyl group produces a distinct asymmetric stretch at ~2960 cm⁻¹ and a symmetric bending mode (umbrella deformation) at ~1375 cm⁻¹.
Comparative Spectral Analysis
The table below summarizes the quantitative peak assignments, demonstrating how the 4-ethyl substitution alters the spectral envelope compared to its structural alternatives.
Note: Data represents neat liquid samples analyzed via ATR-FTIR.
| Functional Group | Vibration Mode | Target: 4-Ethyl-PPA* | Alt 1: Unsubstituted PPA | Alt 2: 4-Methyl-PPA |
| Primary Amine | N-H Stretch (Asym) | ~3365 cm⁻¹ | ~3360 cm⁻¹ | ~3362 cm⁻¹ |
| Primary Amine | N-H Stretch (Sym) | ~3285 cm⁻¹ | ~3280 cm⁻¹ | ~3282 cm⁻¹ |
| Aliphatic Chain | C-H Stretch ( −CH3 ) | ~2960 cm⁻¹ (Strong) | Absent | ~2955 cm⁻¹ (Moderate) |
| Aliphatic Chain | C-H Stretch ( −CH2− ) | ~2930 cm⁻¹, ~2850 cm⁻¹ | ~2930 cm⁻¹, ~2850 cm⁻¹ | ~2930 cm⁻¹, ~2850 cm⁻¹ |
| Primary Amine | N-H Bend (Scissoring) | ~1610 cm⁻¹ | ~1612 cm⁻¹ | ~1610 cm⁻¹ |
| Aliphatic Chain | C-H Bend ( −CH3 sym) | ~1375 cm⁻¹ | Absent | ~1378 cm⁻¹ |
| Piperidine Ring | C-N Stretch (Aliphatic) | ~1125 cm⁻¹ | ~1115 cm⁻¹ | ~1120 cm⁻¹ |
| Primary Amine | N-H Wag | ~810 cm⁻¹ | ~815 cm⁻¹ | ~812 cm⁻¹ |
*PPA = (piperidin-1-yl)propan-1-amine core.
Analytical Insight: The primary and tertiary amine peaks remain largely static across all three molecules. The definitive proof of the 4-ethyl product lies in the ratio and presence of the −CH3 stretching (2960 cm⁻¹) and bending (1375 cm⁻¹) vibrations, which are absent in the unsubstituted analog and present with different intensity profiles in the methyl-substituted analog.
Self-Validating Experimental Protocol (ATR-FTIR)
Aliphatic amines are highly susceptible to forming carbamates upon exposure to atmospheric CO₂[4]. Furthermore, they are hygroscopic. Traditional KBr pellet pressing is fundamentally flawed for this class of compounds, as the hygroscopic nature of KBr introduces artifactual O-H stretching bands that obscure the critical N-H stretching region (3300–3500 cm⁻¹).
To ensure absolute trustworthiness of the data, I mandate the use of Attenuated Total Reflectance (ATR) FTIR equipped with a monolithic diamond crystal, governed by a strict self-validating loop.
Step-by-Step Methodology:
-
Optical Purge: Purge the FTIR optical bench with dry nitrogen for 15 minutes prior to analysis to minimize atmospheric interference.
-
Crystal Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow to evaporate completely.
-
Background Acquisition: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) against ambient air.
-
Sample Application: Deposit 2–3 µL of the neat liquid amine directly onto the ATR crystal, ensuring complete coverage of the active sensor area.
-
Spectral Acquisition: Scan the sample immediately (32 scans, 4 cm⁻¹ resolution) to prevent prolonged exposure to atmospheric CO₂.
-
Self-Validation Gate (Critical): Before accepting the spectrum, evaluate the baseline at 2350 cm⁻¹ (CO₂ asymmetric stretch) and 3600–3900 cm⁻¹ (gas-phase water). If the absorbance in these regions exceeds 0.02 AU, the spectrum is flagged for atmospheric contamination. The N-H region data is invalidated, and the operator must re-purge the system and re-acquire the background.
-
Integration: Once validated, integrate the N-H doublet and the C-H stretching envelope to confirm compound identity.
Self-validating ATR-FTIR workflow for hygroscopic liquid amine analysis.
Conclusion
Differentiating 3-(4-Ethylpiperidin-1-yl)propan-1-amine from its structural analogs requires precise attention to the aliphatic C-H stretching and bending regions, as the primary and tertiary amine signatures remain highly conserved. By employing a self-validating ATR-FTIR protocol that actively monitors and rejects atmospheric interference, researchers can confidently verify the structural integrity of these critical pharmaceutical intermediates, ensuring downstream success in drug formulation and receptor-binding assays.
References
- IR Spectroscopy Tutorial: Amines orgchemboulder.com
- Difference between Primary Secondary and Tertiary Amines Via FTIR rockymountainlabs.com
- Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online spectroscopyonline.com
- An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines nih.gov (PubMed)
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A Comparative Guide to HPLC Method Development for the Purity of 3-(4-Ethylpiperidin-1-yl)propan-1-amine
This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 3-(4-Ethylpiperidin-1-yl)propan-1-amine. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, compare viable alternatives, and establish a self-validating protocol grounded in authoritative standards.
The Analytical Challenge: Understanding the Analyte
3-(4-Ethylpiperidin-1-yl)propan-1-amine is a diamine, possessing both a primary and a tertiary amine. This structure presents two primary analytical hurdles:
-
High Basicity: The presence of two amine groups makes the molecule highly basic. In reversed-phase HPLC, this can lead to strong, undesirable interactions with residual silanol groups on the surface of silica-based stationary phases, resulting in poor peak shape (tailing), low efficiency, and inconsistent retention times.[2]
-
Lack of a Strong Chromophore: The molecule is aliphatic and lacks conjugated double bonds, meaning it does not absorb ultraviolet (UV) light strongly. This makes detection challenging, particularly for low-level impurities, when using standard UV-Vis detectors.[3]
Our method development strategy is therefore designed to systematically address these two challenges to produce a reliable and accurate purity assessment.
Part 1: Foundational Strategy - Column and Mobile Phase Selection
The cornerstone of any successful HPLC method is the selection of an appropriate column and mobile phase. For a polar, basic compound, this choice is critical. We will compare two common reversed-phase column chemistries to illustrate the selection process.
Column Chemistry: A Head-to-Head Comparison
The goal is to minimize secondary interactions between our basic analyte and the stationary phase. The most common cause of these interactions is the acidic nature of free silanol groups on the silica support.[4]
| Column Type | Mechanism of Action | Advantages for Basic Analytes | Disadvantages |
| Standard C18 (End-capped) | Separation primarily by hydrophobic interactions. End-capping neutralizes many, but not all, surface silanol groups. | Widely available, vast literature support. | Residual silanols can still cause significant peak tailing, requiring mobile phase additives. |
| Polar-Embedded C18 | A standard C18 chain with a polar group (e.g., amide, carbamate) embedded near the silica surface. | The polar group shields the analyte from residual silanols, improving peak shape. Also offers alternative selectivity and is stable in highly aqueous mobile phases.[5][6] | May have different selectivity compared to standard C18, which could be an advantage or disadvantage depending on the impurity profile. |
Experimental Rationale: We will begin our development using a Polar-Embedded C18 column . The embedded polar group provides a superior mechanism for shielding the analyte from silanol interactions, offering a more direct route to achieving symmetrical peaks without immediate reliance on mobile phase modifiers. This is a more robust starting point for basic compounds.
Mobile Phase Design: Controlling Analyte Ionization
For basic compounds, controlling the mobile phase pH is non-negotiable.[7][8] The objective is to ensure the analyte and its potential impurities exist in a single, consistent ionic state. For an amine, a low pH (2-3 units below the pKa) will ensure it is fully protonated (BH+).
-
Aqueous Phase: A buffer is essential for pH control. A 20 mM potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid is an excellent starting point. It is effective in the desired pH range and has a low UV cutoff.
-
Organic Modifier: Acetonitrile is the preferred choice over methanol due to its lower viscosity (leading to lower backpressure) and lower UV absorbance at short wavelengths.
-
Mobile Phase Additives: While our chosen column chemistry minimizes the need for them, additives like triethylamine (TEA) can be powerful tools. TEA acts as a competing base, binding to active silanol sites and further improving the peak shape of basic analytes.[2] We will proceed without TEA initially, as a well-chosen column and pH should suffice.
Part 2: Systematic Method Optimization
With our initial column and mobile phase selected, we can proceed with a logical optimization workflow.
Sources
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- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
Comparative Reactivity Guide: 3-(4-Ethylpiperidin-1-yl)propan-1-amine vs. Piperidine
Executive Summary
Selecting the appropriate amine nucleophile is a critical decision in organic synthesis, medicinal chemistry, and drug development. This guide provides an objective, data-driven comparison between piperidine (a highly reactive, cyclic secondary amine) and 3-(4-Ethylpiperidin-1-yl)propan-1-amine (a bifunctional molecule containing both a primary and a sterically hindered tertiary amine). By analyzing their electronic profiles, steric environments, and kinetic behaviors, this guide equips researchers with the mechanistic causality needed to optimize acylation, alkylation, and coupling workflows.
Structural & Electronic Profiling
The fundamental reactivity differences between these two reagents stem from their distinct molecular architectures.
-
Piperidine: As a six-membered cyclic secondary amine, piperidine is an exceptionally strong nucleophile[1]. The sp³-hybridized nitrogen benefits from the electron-donating inductive effects of the ring carbons. Crucially, the cyclic structure "ties back" the alkyl chains, exposing the nitrogen lone pair and virtually eliminating the steric penalty that typically hinders acyclic secondary amines (like diethylamine)[2].
-
3-(4-Ethylpiperidin-1-yl)propan-1-amine: This molecule is bifunctional. The reactive nucleophilic site is the primary amine located at the terminus of the propyl chain. While primary amines are generally less sterically hindered at the nitrogen atom itself, they lack the dual inductive stabilization of secondary amines, making them moderately less nucleophilic[3]. The embedded tertiary amine (the substituted piperidine core) acts as a localized proton scavenger (general base) but remains completely non-nucleophilic toward bulky electrophiles due to extreme steric shielding.
Caption: Structural mapping of reactive centers in piperidine vs. the bifunctional propanamine derivative.
Quantitative Reactivity Metrics
To objectively compare performance, we rely on established physicochemical parameters, including Mayr's nucleophilicity parameter ( N ) and conjugate acid pKa values[3].
| Property | Piperidine | 3-(4-Ethylpiperidin-1-yl)propan-1-amine |
| Amine Classification | Cyclic Secondary | Primary (Aliphatic) & Tertiary (Cyclic) |
| Reactive Nucleophilic Site | Secondary Nitrogen | Primary Nitrogen |
| Nucleophilicity Parameter ( N ) | ~18.1 (Exceptionally High) | ~13.0 (Moderate) |
| Conjugate Acid pKa | 11.2 | ~10.5 (Primary), ~10.0 (Tertiary) |
| Steric Hindrance (Reactive Site) | Low (Tied-back alkyls) | Low (Terminal primary amine) |
| Primary Application | Fmoc deprotection, strong nucleophile | Bifunctional building block, solubilizer |
Mechanistic Causality: Nucleophilicity vs. Basicity
A common misconception in amine chemistry is that basicity perfectly correlates with nucleophilicity. While both amines are strongly basic (pKa > 10), their kinetic reactivity toward electrophiles (nucleophilicity) diverges significantly.
According to Mayr's nucleophilicity scale, piperidine exhibits an N parameter of 18.1 in water, making it roughly 105 times more nucleophilic than a standard primary alkyl amine ( N≈13.0 ) toward benzhydrylium ions[1][3].
-
Why is Piperidine Faster? The transition state for piperidine attacking an electrophile (like an acyl chloride) is highly stabilized by the inductive push of the ring carbons, while the tied-back ring structure prevents steric clash during the formation of the tetrahedral intermediate.
-
The Bifunctional Advantage: While 3-(4-Ethylpiperidin-1-yl)propan-1-amine reacts more slowly as a nucleophile, its built-in tertiary amine provides an intramolecular buffering effect. During amide coupling, this tertiary amine can act as a proton sponge, neutralizing the HCl byproduct or aiding in the deprotonation of the tetrahedral intermediate, driving the reaction forward without requiring massive excesses of external bases like DIPEA.
Caption: Comparative acylation pathways highlighting the kinetic advantage of piperidine's cyclic structure.
Experimental Workflows & Self-Validating Protocols
To empirically validate the theoretical reactivity differences, the following protocols are designed as self-validating systems. The outcomes of these experiments directly prove the causality discussed above.
Protocol A: Kinetic Profiling via Competitive Acylation
Objective: Validate the superior nucleophilicity of piperidine over the primary amine derivative in a one-pot competitive environment[2]. Causality Rationale: Because piperidine's N parameter is orders of magnitude higher, it will outcompete the primary amine for a substoichiometric amount of electrophile. Cooling to 0 °C controls the highly exothermic nature of piperidine acylation, preventing thermal degradation.
-
Preparation: In an oven-dried round-bottom flask under Argon, dissolve 1.0 mmol of Piperidine and 1.0 mmol of 3-(4-Ethylpiperidin-1-yl)propan-1-amine in 10 mL of anhydrous Dichloromethane (DCM).
-
Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.
-
Electrophile Addition: Add 0.5 mmol of Benzoyl Chloride dropwise over 2 minutes.
-
Quenching: After exactly 5 minutes of stirring at 0 °C, quench the reaction by adding 5 mL of saturated aqueous NaHCO3 .
-
Validation/Analysis: Extract the organic layer, dry over MgSO4 , and analyze via HPLC-UV.
-
Expected Result: The chromatogram will show >95% formation of N-benzoylpiperidine and <5% of the propanamine-derived amide, self-validating piperidine's kinetic dominance.
-
Protocol B: Chemoselective Amide Coupling with the Bifunctional Amine
Objective: Utilize 3-(4-Ethylpiperidin-1-yl)propan-1-amine in a standard peptide-style coupling, demonstrating chemoselectivity. Causality Rationale: The primary amine is a moderate nucleophile requiring an activated ester (via HATU) to proceed efficiently. The tertiary piperidine core is sterically precluded from reacting, ensuring selective secondary amide formation while providing a basic site for downstream aqueous solubility (e.g., forming an HCl salt).
-
Activation: Dissolve 1.0 mmol of the target carboxylic acid and 1.1 mmol of HATU in 5 mL of anhydrous DMF. Add 1.0 mmol of DIPEA and stir for 5 minutes to form the active HOAt ester.
-
Coupling: Add 1.2 mmol of 3-(4-Ethylpiperidin-1-yl)propan-1-amine to the mixture.
-
Reaction: Stir at room temperature for 2 hours. The internal tertiary amine assists in maintaining the basic pH required for the reaction to reach completion.
-
Validation/Analysis: Monitor via LC-MS.
-
Expected Result: Complete conversion to the secondary amide. The mass spectrum will confirm the addition of the amine mass minus H2O , with no evidence of tertiary amine acylation.
-
Applications in Drug Development
-
Piperidine: Widely used as a highly reactive building block to install tertiary amides, and globally recognized as the gold-standard reagent for Fmoc deprotection in solid-phase peptide synthesis due to its ability to rapidly trap dibenzofulvene intermediates[4].
-
3-(4-Ethylpiperidin-1-yl)propan-1-amine: Extensively utilized in medicinal chemistry to append a basic, solubilizing "tail" to lipophilic drug scaffolds. The primary amine allows for easy attachment via amide bonds or reductive amination, while the tertiary piperidine core improves the molecule's overall pharmacokinetic profile (e.g., increasing aqueous solubility and modulating target binding via salt-bridge formation).
References
-
Brotzel, F., et al. "Nucleophilicities of Primary and Secondary Amines in Water." The Journal of Organic Chemistry, ACS Publications, 2007.[Link]
-
Ashenhurst, J. "Nucleophilicity Trends of Amines." Master Organic Chemistry, 2018.[Link]
-
Isidro-Llobet, A., et al. "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?" National Institutes of Health (PMC), 2015.[Link]
Sources
GC-MS identification of impurities in 3-(4-Ethylpiperidin-1-yl)propan-1-amine
GC-MS Impurity Profiling of 3-(4-Ethylpiperidin-1-yl)propan-1-amine: A Comparative Methodological Guide
As a Senior Application Scientist, developing a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for aliphatic diamines requires navigating significant chromatographic hurdles. The target compound, 3-(4-Ethylpiperidin-1-yl)propan-1-amine , is a highly polar, basic chemical intermediate containing both a primary amine and a sterically hindered tertiary amine.
This guide objectively compares two distinct analytical paradigms for profiling this active pharmaceutical/agrochemical ingredient (API) and its synthesis impurities: Direct Analysis on a Base-Deactivated Column versus Pre-Column Derivatization on a Standard Non-Polar Column . By examining the causality behind these experimental choices, we can establish a self-validating system for accurate impurity quantification.
The Analytical Challenge: Silanols vs. Aliphatic Amines
The fundamental challenge in amine analysis is the interaction between the basic nitrogen lone pair electrons and residual acidic silanol groups (Si-OH) present on the fused silica capillary column and the glass inlet liner. This interaction causes severe hydrogen bonding and adsorption, manifesting as peak tailing, signal loss, and poor reproducibility ().
To mitigate this, chromatographers typically employ one of two strategies:
-
Stationary Phase Modification: Utilizing base-deactivated columns where the surface is chemically treated (e.g., base-modified polyethylene glycol or deactivated siloxanes) to shield active silanols.
-
Analyte Modification (Derivatization): Using acylating agents to convert the basic amines into neutral, highly volatile amides, allowing for analysis on standard columns.
Mechanistic pathways of amine-silanol interactions and analytical mitigation strategies.
Expert Insight: The Tertiary Amine Dilemma
When designing a derivatization protocol for 3-(4-Ethylpiperidin-1-yl)propan-1-amine, we must analyze its specific molecular architecture. Acylation with Trifluoroacetic anhydride (TFAA) is a gold-standard method for primary and secondary aliphatic amines ().
However, TFAA cannot react with the sterically hindered tertiary nitrogen within the piperidine ring .
Consequently, the derivatized molecule—N-(3-(4-ethylpiperidin-1-yl)propyl)-2,2,2-trifluoroacetamide—still retains a highly basic site. If we inject this partially derivatized molecule onto a standard 5% phenyl-methylpolysiloxane column (e.g., DB-5MS), the unshielded silanols will still interact with the piperidine nitrogen, resulting in chromatographic tailing. This structural nuance dictates that standard derivatization workflows may fail for this specific API, making base-deactivated columns theoretically superior.
Comparative Experimental Workflows
To objectively validate this mechanistic theory, we established a comparative study profiling the API alongside three common synthesis impurities:
-
Impurity A: 4-Ethylpiperidine (Starting material; Secondary amine)
-
Impurity B: 3-(4-Ethylpiperidin-1-yl)propanenitrile (Intermediate; Tertiary amine + Nitrile)
-
Impurity C: 3-(4-Ethylpiperidin-1-yl)propan-1-ol (Side product; Tertiary amine + Alcohol)
Comparative GC-MS workflows: Direct analysis on a base-deactivated column vs. TFAA derivatization.
Protocol A: Direct Analysis (Base-Deactivated System)
This self-validating protocol utilizes system priming to ensure complete inertness.
-
Sample Preparation: Dissolve 10.0 mg of the sample in 1.0 mL of LC-MS grade Methanol containing 1% Triethylamine (TEA). Causality: The TEA acts as a sacrificial base, priming the inlet and saturating any newly exposed active sites prior to the analyte entering the column.
-
Column: Agilent CP-Sil 8 CB for Amines (30 m × 0.25 mm, 0.25 μm) or Restek Rtx-Volatile Amine.
-
Inlet Parameters: 250°C, Split ratio 10:1. Use a strictly base-deactivated glass liner with deactivated quartz wool.
-
Oven Program: 60°C (hold 2 min) → ramp at 15°C/min to 280°C (hold 5 min).
-
MS Conditions: Electron Ionization (EI) at 70 eV, Scan range m/z 40–400.
Protocol B: TFAA Derivatization (Standard System)
-
Sample Preparation: Dissolve 10.0 mg of the sample in 1.0 mL of anhydrous Dichloromethane (DCM). Add 50 μL of Trifluoroacetic anhydride (TFAA) and 50 μL of Pyridine. Causality: Pyridine acts as an acid scavenger, neutralizing the trifluoroacetic acid byproduct and driving the equilibrium of the acylation reaction to completion.
-
Incubation & Reconstitution: Incubate at 60°C for 30 minutes. Evaporate to dryness under a gentle N₂ stream to remove excess reagent, then reconstitute in 1.0 mL of Hexane.
-
Column: DB-5MS (30 m × 0.25 mm, 0.25 μm).
-
Inlet Parameters: 250°C, Split ratio 10:1, Standard ultra-inert liner.
-
Oven Program: 80°C (hold 2 min) → ramp at 15°C/min to 280°C (hold 5 min).
Comparative Performance Data
The quantitative results below validate our mechanistic hypothesis regarding the tertiary amine dilemma.
| Analyte | Structural Class | Method A (Base-Deactivated) Asymmetry ( As ) | Method B (TFAA Derivatized) Asymmetry ( As ) | Method A LOD (ppm) | Method B LOD (ppm) |
| API | Primary + Tertiary Amine | 1.15 (Excellent) | 1.85 (Severe Tailing) | 0.5 | 5.0 |
| Impurity A | Secondary Amine | 1.10 | 1.05 (Perfectly Sharp) | 0.5 | 0.2 |
| Impurity B | Tertiary Amine + Nitrile | 1.05 | 1.75 (Tailing) | 0.8 | 6.5 |
| Impurity C | Tertiary Amine + Alcohol | 1.12 | 1.60 (Tailing) | 1.0 | 4.0 |
Data Interpretation:
-
The Success of Method B for Impurity A: Notice that Method B yields the best peak shape ( As = 1.05) and lowest LOD (0.2 ppm) for Impurity A. Because Impurity A is a secondary amine (4-Ethylpiperidine), TFAA derivatization completely neutralizes its basicity, forming a highly volatile, inert amide.
-
The Failure of Method B for the API & Impurities B/C: Because TFAA cannot react with the tertiary piperidine nitrogen, these molecules retain their basicity. When injected onto the standard DB-5MS column, they interact with silanols, resulting in severe tailing ( As > 1.5) and a 10-fold loss in sensitivity.
-
The Holistic Superiority of Method A: The base-deactivated column successfully shields the silanols from all basic sites, providing excellent peak symmetry ( As < 1.2) and sub-ppm detection limits across the entire impurity profile without the need for labor-intensive derivatization.
Conclusion & Recommendations
For the GC-MS impurity profiling of 3-(4-Ethylpiperidin-1-yl)propan-1-amine, Method A (Direct Analysis on a Base-Deactivated Column) is the authoritative choice .
While derivatization (Method B) is a powerful tool for simple primary and secondary aliphatic amines, the presence of an unreactive tertiary amine in the piperidine ring renders standard acylation workflows ineffective for this specific API. By aligning the analytical chemistry with the specific structural constraints of the molecule, Method A provides a faster, more sensitive, and highly reproducible self-validating system for pharmaceutical quality control.
References
-
Agilent Technologies. "Amines Application Note A01317: CP-Sil 8 CB for Amines." Agilent Environmental Applications,[Link]
-
Restek Corporation. "Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column." Restek Technical Literature,[Link]
-
Scientific Reports. "Decreasing matrix effects for accurate analysis of primary aliphatic amines in skin moisturizers using magnetic adsorbent." National Center for Biotechnology Information (PMC), [Link]
Elemental Analysis Comparison Guide: Standards and Workflows for 3-(4-Ethylpiperidin-1-yl)propan-1-amine
Executive Summary & Chemical Profiling
The accurate elemental characterization of aliphatic polyamines is notoriously difficult due to their inherent chemical reactivity and physical properties. This guide provides an objective comparison of calibration standards and establishes a self-validating experimental workflow for the precise Carbon, Hydrogen, and Nitrogen (CHN) analysis of 3-(4-Ethylpiperidin-1-yl)propan-1-amine .
Target Compound Profile:
-
Formula: C₁₀H₂₂N₂
-
Molar Mass: 170.30 g/mol
-
Theoretical CHN: Carbon (70.53%), Hydrogen (13.02%), Nitrogen (16.45%)
The Causality of Analytical Drift: Aliphatic amines possess strong electron-donating nitrogen atoms, making them highly nucleophilic and basic[1]. When exposed to ambient air, they rapidly undergo two processes that skew elemental analysis:
-
Hygroscopicity: Absorption of atmospheric moisture inflates the %H and %O values while artificially depressing %C and %N[1].
-
Carbamate Formation: Nucleophilic attack on atmospheric CO₂ forms carbamate salts, fundamentally altering the carbon-to-nitrogen ratio of the bulk sample.
Analytical Consequence: Standard benchtop weighing protocols will consistently yield failing elemental results (outside the acceptable ±0.3% absolute error margin). All sample handling must be isolated in an inert environment.
Calibration Standards Comparison
Selecting the correct primary standard is critical for calibrating the Thermal Conductivity Detector (TCD) response factors (K-factors)[2]. The ideal standard should closely match the target compound's C:N ratio, be non-hygroscopic, and share similar combustion kinetics.
Quantitative Comparison of CHN Standards
| Standard | Formula | % Carbon | % Hydrogen | % Nitrogen | Suitability for Target Amine |
| 3 | C▵H₉NO | 71.09% | 6.71% | 10.36% | High (Primary) . Excellent Carbon match (71.09% vs 70.53%). The universally accepted industry standard for CHN analyzers[3]. |
| Atropine | C₁₇H₂₃NO₃ | 70.56% | 8.01% | 4.84% | Moderate . Near-perfect Carbon match, but the Nitrogen content is too low, risking extrapolation errors for a nitrogen-rich polyamine[4]. |
| Sulfanilamide | C₆H₈N₂O₂S | 41.85% | 4.68% | 16.27% | Moderate . Excellent Nitrogen match (16.27% vs 16.45%), but poor Carbon match. Best utilized as a secondary Quality Control (QC) standard[4]. |
| BBOT | C₂₆H₂₆N₂O₂S | 72.53% | 6.09% | 6.51% | Low . Primarily suited for CHNS analysis; the nitrogen content is insufficient for calibrating this specific polyamine[4]. |
Verdict: Acetanilide remains the optimal primary calibration standard due to its absolute stability and near-perfect carbon alignment with 3-(4-Ethylpiperidin-1-yl)propan-1-amine[2]. Sulfanilamide should be deployed strictly as a secondary QC standard to validate the nitrogen response curve.
Instrumental Workflows: Flash Combustion vs. Traditional Dumas
Modern CHN analysis relies on dynamic flash combustion rather than static Dumas methods.
The Causality of the Tin Capsule: Samples are weighed into highly pure tin (Sn) capsules. When the autosampler drops the capsule into the combustion reactor (maintained at 980°C) in an oxygen-enriched helium carrier gas, the tin oxidizes exothermically. This localized "flash" temporarily spikes the micro-environment temperature to ~1800°C[2]. This extreme thermal shock is mandatory to ensure the complete fragmentation of refractory aliphatic chains into CO₂, H₂O, and NOₓ, preventing the formation of uncombusted soot[5]. A subsequent copper reduction column (640°C) scavenges excess O₂ and quantitatively reduces NOₓ species to N₂ gas for accurate TCD detection[2].
Self-Validating Experimental Protocol
This methodology establishes a closed-loop validation system, preventing false positives from atmospheric contamination, carrier gas impurities, or instrument drift.
Phase 1: Instrument Equilibration & Baseline Validation
-
Set the elemental analyzer combustion furnace to 980°C and the reduction furnace to 640°C[2].
-
Run a minimum of three unsealed, empty tin capsules as "Instrument Blanks".
-
Validation Check: The TCD baseline counts for C, H, and N must stabilize within ±1000 counts between consecutive blanks to confirm the system is free of residual atmospheric contamination or valve bleed[2].
Phase 2: K-Factor Calibration
-
Weigh 2.0 mg (±0.2 mg) of the Acetanilide standard into a tin capsule[2].
-
Run three consecutive Acetanilide standards using the single-run mode.
-
Validation Check: Calculate the K-factor (response factor) for C, H, and N. The Relative Standard Deviation (RSD) across the three runs must be <0.2% before proceeding.
Phase 3: Sample Preparation (Inert Atmosphere)
-
Transfer the 3-(4-Ethylpiperidin-1-yl)propan-1-amine vial, tin capsules, and a microbalance into an Argon-purged glovebox.
-
Causality: Argon is heavier than Nitrogen and completely excludes ambient CO₂ and H₂O, preventing carbamate formation and moisture uptake during the weighing process.
-
Weigh 2.0 mg of the sample into a tin capsule. Immediately seal the capsule using a cold-welding crimper to create an airtight, cold-fused pellet.
Phase 4: Analysis & QC Verification
-
Load the sealed samples into the autosampler.
-
Insert a Sulfanilamide QC standard (1.5 mg) after every 5th sample[4].
-
Validation Check: The sample results are only accepted if the Sulfanilamide QC returns a Nitrogen value of 16.27% (±0.3% absolute error). The target amine must yield:
-
Carbon: 70.53% ± 0.3%
-
Hydrogen: 13.02% ± 0.3%
-
Nitrogen: 16.45% ± 0.3%
-
Process Visualization
Workflow for the CHN flash combustion analysis of aliphatic amines.
References
-
Title: Perkin Elmer 2400 Elemental Analyzer Operating Instructions For CHN Analysis Source: asu.edu URL: [Link]
-
Title: Enhancing characterization of organic nitrogen components in aerosols and droplets using high-resolution aerosol mass spectrometry - AMT Source: copernicus.org URL: [Link]
-
Title: Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions - PMC Source: nih.gov URL: [Link]
Sources
- 1. AMT - Enhancing characterization of organic nitrogen components in aerosols and droplets using high-resolution aerosol mass spectrometry [amt.copernicus.org]
- 2. cores.research.asu.edu [cores.research.asu.edu]
- 3. shop.perkinelmer.com [shop.perkinelmer.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Validation of 3-(4-Ethylpiperidin-1-yl)propan-1-amine Derivatives
For researchers, scientists, and drug development professionals, the piperidine moiety is a cornerstone of medicinal chemistry, appearing in a vast number of therapeutic agents.[1][2] This guide provides an in-depth technical comparison of synthetic strategies for 3-(4-ethylpiperidin-1-yl)propan-1-amine, a key intermediate for various pharmacologically active compounds. We will delve into the causality behind experimental choices, present a robust, self-validating protocol, and detail the analytical workflows required to ensure the identity, purity, and quality of the final product.
Strategic Approaches to Synthesis: A Comparative Analysis
The synthesis of N-substituted piperidines like our target compound can be approached through several established routes.[1][3] The two most common and logical strategies are direct N-alkylation and reductive amination. The choice between them often depends on the availability of starting materials, scalability, and impurity profiles.
Strategy A: Direct N-Alkylation
This classical approach involves the nucleophilic substitution of a suitable alkyl halide by 4-ethylpiperidine. A common substrate is a 3-halopropylamine derivative, often protected to prevent self-alkylation.
-
Reaction: 4-Ethylpiperidine + 3-Chloropropan-1-amine (or its protected form) -> 3-(4-Ethylpiperidin-1-yl)propan-1-amine
-
Causality: This method is straightforward but can be plagued by side reactions. Over-alkylation of the product amine is a significant risk, leading to complex purification challenges. The choice of base and solvent is critical to modulate the reactivity and minimize by-products.
Strategy B: Reductive Amination
Reductive amination is a powerful and often preferred one-pot method for forming C-N bonds.[4][5] This strategy involves the reaction of 4-ethylpiperidine with a suitable carbonyl compound, 3-oxopropanenitrile, followed by in-situ reduction of the intermediate enamine and subsequent reduction of the nitrile to the primary amine.
-
Reaction: 4-Ethylpiperidine + 3-Oxopropanenitrile -> Intermediate -> Reduction -> 3-(4-Ethylpiperidin-1-yl)propan-1-amine
-
Causality: This method is highly efficient and generally provides cleaner reaction profiles with higher yields.[4] The use of mild and selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) is crucial as it selectively reduces the iminium intermediate in the presence of the starting carbonyl group.[5][6][7]
Comparative Data Summary
The following table summarizes the typical performance of each synthetic strategy, highlighting the advantages of the reductive amination approach.
| Parameter | Strategy A: N-Alkylation | Strategy B: Reductive Amination | Rationale & Justification |
| Typical Yield | 45-60% | 75-90% | Reductive amination is a more controlled, one-pot reaction, minimizing product loss during intermediate isolation.[4] |
| Purity (Pre-Purification) | 70-85% | >90% | N-alkylation is prone to over-alkylation and side reactions, leading to a more complex crude product mixture. |
| Key By-products | Di-alkylated amine, unreacted starting materials | Unreacted starting materials, minor over-reduction products | The selectivity of NaBH(OAc)₃ minimizes side reactions in the reductive amination process.[7] |
| Scalability | Moderate | High | The one-pot nature and cleaner profile of reductive amination make it more amenable to large-scale synthesis. |
| Safety/Handling | Use of potentially mutagenic alkyl halides. | Use of moisture-sensitive but generally safer borohydride reagents. |
Recommended Experimental Protocol: Reductive Amination
Based on the comparative analysis, reductive amination stands out as the superior method. The following protocol provides a detailed, self-validating workflow for the synthesis of 3-(4-Ethylpiperidin-1-yl)propan-1-amine.
Step 1: Synthesis of 3-(4-Ethylpiperidin-1-yl)propanenitrile
Materials:
-
4-Ethylpiperidine
-
3-Oxopropanenitrile
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-ethylpiperidine (1.0 eq) in 1,2-dichloroethane (DCE, 0.3 M), add 3-oxopropanenitrile (1.1 eq) at room temperature.
-
Stir the reaction mixture for 45 minutes to facilitate the formation of the intermediate enamine.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality: Portion-wise addition controls the initial exotherm and ensures a steady reduction rate.
-
Stir the resulting mixture at room temperature for 16-24 hours. Monitor the reaction progress by LC-MS. Self-Validation: In-process control via LC-MS confirms the consumption of starting materials and formation of the product, preventing premature work-up.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCE (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude nitrile intermediate.
Step 2: Reduction of Nitrile to 3-(4-Ethylpiperidin-1-yl)propan-1-amine
Materials:
-
Crude 3-(4-Ethylpiperidin-1-yl)propanenitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate
Procedure:
-
Prepare a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF under an inert nitrogen atmosphere. Cool the suspension to 0 °C. Causality: An inert atmosphere and anhydrous conditions are critical as LiAlH₄ reacts violently with water.
-
Dissolve the crude nitrile from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to 0 °C and cautiously quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter and wash the solid thoroughly with THF.
-
Concentrate the filtrate under reduced pressure. Purify the resulting crude amine by flash column chromatography (Silica gel, gradient elution with Dichloromethane/Methanol/Ammonia) to afford the pure 3-(4-Ethylpiperidin-1-yl)propan-1-amine.
Comprehensive Validation Workflow
Validating the final compound's identity and purity is paramount.[8] A multi-pronged analytical approach using orthogonal techniques provides the highest level of confidence.
Mandatory Visualization: Workflows
Caption: Synthetic workflow for 3-(4-Ethylpiperidin-1-yl)propan-1-amine.
Caption: Orthogonal validation workflow for the final product.
Analytical Methodologies
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: Unambiguously determines the chemical structure and confirms the successful formation of the target molecule.
-
Protocol:
-
Accurately weigh 10-20 mg of the sample into an NMR tube.
-
Dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra. 2D techniques like COSY and HMQC can be used for definitive signal assignments.[2]
-
-
Expected Results: The ¹H NMR spectrum should show characteristic signals for the ethyl group, the piperidine ring protons, and the propyl chain protons, with appropriate chemical shifts and coupling patterns. The ¹³C NMR will confirm the number of unique carbon environments.
2. Mass Spectrometry (MS)
-
Purpose: Confirms the molecular weight of the synthesized compound.
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
-
Expected Results: A prominent peak corresponding to the protonated molecule [M+H]⁺ should be observed at m/z 171.3, consistent with the molecular formula C₁₀H₂₂N₂.
3. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the final compound and quantify any impurities.[8][9]
-
Protocol:
-
Instrumentation: HPLC system with a UV-Vis or Evaporative Light Scattering Detector (ELSD). Tertiary amines may lack a strong chromophore, making ELSD a suitable alternative.[10]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: A typical gradient would run from 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or ELSD.
-
-
Expected Results: A single major peak corresponding to the product should be observed. Purity is calculated based on the area percentage of the main peak relative to the total peak area. A purity level of >95% is generally expected after chromatography.[9][11]
References
- BenchChem. (2025). Purity Validation of N-(4-Bromobenzyl)
- Ghavre, M., et al. (n.d.). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. PMC.
- Kaneria, A. A., et al. (2017). Synthesis, Characterisation and Antimicrobial Activity Studies of Some New N-Substituted Piperidine Derivatives of 2-(4-chloro-4-(4 chlorophenyl)) Piperidine. Journal of Chemical and Pharmaceutical Research.
- Wünsch, B., et al. (n.d.).
- Semantic Scholar. (n.d.).
- MDPI. (2025).
- JOCPR. (n.d.). Synthesis, Characterisation and Antimicrobial Activity Studies of Some New N-Substituted Piperidine Derivatives of 2-(4-chloro-4-(4 chlorophenyl)) Piperidine.
- PubChem. (n.d.). 3-(4-Ethylpiperazin-1-yl)propan-1-amine.
- Benchchem. (n.d.). A Comparative Guide to the Validation of Cuban-1-amine Purity by HPLC and NMR.
- Wikipedia. (n.d.).
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- NIH. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
- Sigma-Aldrich. (n.d.). 3-(4-Ethylpiperazin-1-yl)propan-1-amine.
- Organic Chemistry Portal. (n.d.).
- MilliporeSigma. (n.d.). 3-(4-Ethylpiperazin-1-yl)propan-1-amine | 4524-96-3.
- Reddit. (2024).
- ResearchGate. (2025).
- Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons.
- Organic Syntheses Procedure. (n.d.). Piperidine, 1-ethyl.
- Banks, H. D. (1992). Piperidine Synthesis. DTIC.
- Huang, G., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC.
- Bartolomeo, M. P., & Maisano, F. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques.
- SIELC Technologies. (n.d.). Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column.
- Feroci, M., et al. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. PMC.
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Crystallographic data and confirmation of 3-(4-Ethylpiperidin-1-yl)propan-1-amine
An in-depth technical analysis for researchers and drug development professionals on the structural elucidation of highly flexible aliphatic amine building blocks.
Introduction: The Crystallographic Challenge of Flexible Amines
3-(4-Ethylpiperidin-1-yl)propan-1-amine is a versatile bifunctional building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors and BET bromodomain antagonists[1]. Structurally, it features a primary amine tethered via a highly flexible propyl chain to a piperidine ring bearing an ethyl group.
While this conformational flexibility is highly advantageous for target-protein binding (allowing the molecule to adopt optimal pharmacophore geometries), it presents a severe bottleneck for crystallographic confirmation. Flexible molecules incur a massive entropic penalty when forced to lock into a rigid crystal lattice, often resulting in oils, waxy amorphous solids, or twinned crystals that are unsuitable for Single-Crystal X-Ray Diffraction (SC-XRD)[2][3].
To objectively validate the 3D atomic arrangement of such compounds, researchers must compare and select the appropriate analytical alternatives, balancing the "gold standard" accuracy of SC-XRD against the high-throughput viability of Powder X-Ray Diffraction (PXRD) and Nuclear Magnetic Resonance (NMR)[4][5].
Comparative Analysis of Structural Confirmation Methods
When confirming the structure of 3-(4-Ethylpiperidin-1-yl)propan-1-amine, relying solely on one analytical method can lead to incomplete characterization. The table below synthesizes the performance, causality, and limitations of the three primary structural confirmation techniques.
| Analytical Method | Primary Output & Resolution | Advantages for Flexible Amines | Limitations & Bottlenecks |
| Single-Crystal X-Ray Diffraction (SC-XRD) | 3D atomic coordinates, absolute configuration (<0.1 Å). | The absolute "gold standard" for mapping exact spatial arrangements and Charge-Assisted Hydrogen Bonds (CAHBs)[4][6]. | Requires single crystals >0.1 mm in all dimensions. The free base of this compound typically fails to crystallize[3]. |
| Powder X-Ray Diffraction (PXRD) + CSP | Bulk phase purity, simulated crystal lattice. | Bypasses the need for large single crystals. Highly effective for microcrystalline powders[5]. | Lower resolution; heavily reliant on computationally expensive Crystal Structure Prediction (CSP) models[5]. |
| Solution-State 1 H/ 13 C NMR | Atomic connectivity, dynamic conformational averaging. | High throughput; requires only 1–5 mg of sample. Excellent for validating the liquid/waxy free base. | Cannot determine solid-state packing forces, lattice energy, or absolute stereochemistry directly. |
Overcoming the Entropic Penalty: Salt Screening vs. Co-Crystallization
Because the free base of 3-(4-Ethylpiperidin-1-yl)propan-1-amine is a liquid or amorphous wax at room temperature, structural confirmation via SC-XRD requires modifying the molecule's solid-state landscape. This is achieved through salt screening .
The Causality of Salt Formation: The molecule possesses two basic centers: a primary amine ( pKa≈10.5 ) and a tertiary piperidine nitrogen ( pKa≈9.5 ). According to the ΔpKa rule, if the difference between the pKa of the base and the acid is greater than 3 ( ΔpKa>3 ), proton transfer occurs, exclusively forming a salt rather than a neutral co-crystal[7].
By reacting the amine with strong stoichiometric acids (e.g., Hydrochloric acid, pKa=−3 ; or Oxalic acid, pKa=1.2 ), the nitrogens are protonated. This introduces strong, directional Charge-Assisted Hydrogen Bonds (CAHBs) and ionic Coulombic interactions into the system[6]. These forces drastically increase the lattice energy, overcoming the entropic barrier of the flexible propyl and ethyl chains, and forcing the molecule into a stable, highly ordered crystalline lattice.
Experimental Workflows & Self-Validating Protocols
To achieve diffraction-quality crystals of 3-(4-Ethylpiperidin-1-yl)propan-1-amine, the following self-validating protocol utilizes vapor diffusion, a technique superior to slow evaporation for highly soluble flexible amines.
Protocol: Vapor Diffusion Crystallization of the Oxalate Salt
This protocol is designed to yield crystals suitable for SC-XRD analysis.
Step 1: Salt Formation (The "Anti-Solvolysis" Step)
-
Dissolve 50 mg of 3-(4-Ethylpiperidin-1-yl)propan-1-amine free base in 2.0 mL of anhydrous Ethyl Acetate (EtOAc). Causality: A moderately polar, aprotic solvent is chosen to prevent the premature solvolysis and hydrogen-bonding interference that water or methanol would cause.
-
Slowly add 2.1 equivalents of anhydrous Oxalic acid dissolved in a minimal volume of absolute ethanol.
-
Stir at room temperature for 1 hour. A white microcrystalline precipitate (the bis-oxalate salt) will form. Centrifuge and dry the powder under vacuum.
Step 2: Vapor Diffusion Setup
-
Transfer 10 mg of the dried bis-oxalate salt into a 2 mL inner glass vial.
-
Dissolve the salt in 300 µL of Methanol (the "solvent"). Ensure complete dissolution; filter through a 0.22 µm PTFE syringe filter if particulate matter remains.
-
Place the 2 mL vial (uncapped) inside a larger 20 mL scintillation vial.
-
Add 3.0 mL of Diethyl Ether (the "anti-solvent") to the outer 20 mL vial.
-
Seal the outer vial tightly with a PTFE-lined cap and leave undisturbed at 4 °C for 3–7 days. Causality: The highly volatile anti-solvent slowly diffuses through the vapor phase into the inner vial, gradually lowering the solubility of the salt and promoting nucleation with minimal defect formation.
Step 3: Self-Validation (Birefringence Check)
-
Before mounting on a goniometer, harvest the resulting crystals in a drop of Paratone-N oil.
-
Observe the crystals under a polarized light microscope.
-
Validation: If the particles appear dark and featureless upon rotating the polarizer, they are amorphous. If they exhibit bright, colorful birefringence, they possess a highly ordered crystalline lattice suitable for SC-XRD[5].
Logical Workflow Visualization
The following diagram illustrates the decision matrix for structurally confirming flexible aliphatic amines based on their physical state and crystallization propensity.
Caption: Workflow for the crystallographic confirmation of flexible aliphatic amines via salt screening.
Conclusion
For highly flexible building blocks like 3-(4-Ethylpiperidin-1-yl)propan-1-amine, direct structural confirmation of the free base via SC-XRD is thermodynamically unfavorable[3]. By strategically utilizing salt screening to introduce Charge-Assisted Hydrogen Bonds (CAHBs), researchers can artificially increase lattice energy and force crystallization[6]. When perfectly faceted single crystals remain elusive, modern crystallographers must pivot to comparative techniques, utilizing PXRD coupled with Crystal Structure Prediction (CSP) to bridge the gap between amorphous powders and absolute structural certainty[5].
Sources
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- 2. creative-biostructure.com [creative-biostructure.com]
- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. iris.unito.it [iris.unito.it]
Safety Operating Guide
3-(4-Ethylpiperidin-1-yl)propan-1-amine proper disposal procedures
As a Senior Application Scientist, ensuring the safe and compliant disposal of chemical intermediates is just as critical as the synthesis itself. 3-(4-Ethylpiperidin-1-yl)propan-1-amine is a highly versatile aliphatic diamine used extensively as a building block in drug development (e.g., receptor antagonists). However, its dual-amine structure—comprising both a primary amine and a tertiary piperidine nitrogen—presents specific operational hazards, namely high alkalinity, corrosivity, and aquatic toxicity.
This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of 3-(4-Ethylpiperidin-1-yl)propan-1-amine, ensuring strict compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards.
Chemical Profiling & Hazard Causality
To dispose of a chemical safely, one must first understand the causality of its hazards. 3-(4-Ethylpiperidin-1-yl)propan-1-amine is a strong organic base. When mixed with water, it generates hydroxide ions, pushing the pH well above 10. This makes it highly corrosive to biological tissues and standard metal plumbing. Furthermore, aliphatic amines are notoriously toxic to aquatic ecosystems and resist degradation in standard biological wastewater treatment facilities[1].
Table 1: Physicochemical Properties & Waste Implications
| Property | Value (Approximate) | Disposal Operational Implication |
| Molecular Class | Aliphatic Diamine | Toxic to aquatic life; strictly prohibits sink/drain disposal. |
| Physical State | Liquid | Requires secondary spill containment and liquid-compatible HDPE vessels. |
| Aqueous pH | > 10.0 (Highly Basic) | Triggers EPA D002 (Corrosive) waste code if pH ≥ 12.5[2]. |
| Reactivity | Strong Nucleophile | Must be strictly segregated from halogenated solvents to prevent exothermic alkylation[3]. |
Regulatory Framework & Segregation Logic
Under RCRA "Cradle-to-Grave" regulations, laboratories are fully liable for the waste they generate until it is completely destroyed[4].
The Causality of Segregation: A critical, field-proven insight is that 3-(4-Ethylpiperidin-1-yl)propan-1-amine must never be mixed with halogenated waste streams (e.g., dichloromethane, chloroform). Because piperidine derivatives are strong nucleophiles, prolonged storage with halogenated solvents can induce spontaneous Menschutkin reactions (nucleophilic substitution). This slow alkylation generates significant heat and gas over time, leading to dangerous container pressurization and potential rupture in the waste storage area[3]. Furthermore, mixing non-halogenated amines with halogenated waste drastically increases vendor disposal costs[3].
Operational Disposal Protocols
Protocol A: Point-of-Generation Segregation & Containment
This protocol ensures compliance at the exact moment the waste is generated.
-
Vessel Selection: Utilize High-Density Polyethylene (HDPE) containers. Do not use metal containers, as the corrosive nature of the amine will degrade the vessel over time[5].
-
Waste Segregation:
-
If dissolved in organic solvents (e.g., methanol, ethyl acetate), designate the container strictly as "Non-Halogenated Organic Waste."
-
If in an aqueous solution, designate as "Corrosive Aqueous Waste."
-
-
RCRA Labeling: Apply a compliant "HAZARDOUS WASTE" label before the first drop of waste enters the container. The label must explicitly list "3-(4-Ethylpiperidin-1-yl)propan-1-amine," the estimated percentage, and the primary hazard (Corrosive/Toxic)[5].
Protocol B: In-Laboratory Neutralization (Aqueous Streams)
Note: Only execute this protocol if your institutional Environmental Health and Safety (EHS) department permits elementary neutralization of hazardous waste.
-
Thermal Control: Place the HDPE waste container in a secondary containment tray over an ice bath. Causality: The acid-base neutralization of diamines is highly exothermic; thermal control prevents solvent boil-off and splashing.
-
Titration: Slowly add 1M Hydrochloric Acid (HCl) dropwise while stirring magnetically.
-
Self-Validating System: Monitor the solution using a calibrated pH meter or wide-range pH strips. The neutralization protocol is validated as complete only when the pH remains stable between 6.0 and 8.0 for 15 consecutive minutes without further acid addition.
-
Disposal: Once validated as neutral, the solution can be routed to the standard, non-corrosive aqueous waste stream for vendor pickup.
Protocol C: High-Temperature Incineration (The Gold Standard)
The ultimate, EPA-approved disposal method for piperidine derivatives is high-temperature incineration[4][6].
-
Primary Combustion: Vendor facilities inject the waste into a rotary kiln, volatilizing the carbon backbone and destroying the organic structure.
-
Secondary Combustion: The gases are pushed into a secondary chamber operating at >1000°C. Causality: This extreme temperature is required to fully cleave the robust Carbon-Nitrogen bonds.
-
Scrubbing: The facility utilizes nitrogen oxide (NOx) scrubbers to capture toxic combustion byproducts, preventing atmospheric pollution and completing the chemical's lifecycle[6].
Workflow Visualization
Decision tree for the segregation and disposal of 3-(4-Ethylpiperidin-1-yl)propan-1-amine waste.
Emergency Spill Response (Self-Validating Protocol)
In the event of a spill during transport to the waste accumulation area, standard absorbents are insufficient due to the chemical's corrosive nature[7].
-
Isolation: Evacuate the immediate area and maximize fume hood or room ventilation.
-
Containment: Do not use water , as it will spread the corrosive hazard. Instead, apply a commercial citric acid-based solid spill neutralizer around the perimeter of the spill, working inward.
-
Validation: This is a self-validating system. The spill is neutralized when the indicator dye in the commercial spill kit changes color (typically from purple/blue to yellow/green), visually confirming the cessation of the alkaline corrosive hazard.
-
Collection: Sweep the neutralized solid using non-sparking tools into an HDPE bucket, label it as "Hazardous Solid Waste (Neutralized Amine Spill)," and submit it for immediate EHS pickup[7].
References
-
U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." epa.gov.[Link]
-
Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." vumc.org.[Link]
-
Purdue Engineering. "Guidelines: Handling and Disposal of Chemicals." purdue.edu. [Link]
-
Physikalisch-Technische Bundesanstalt. "Chemical Waste Management for Laboratories." ptb.de. [Link]
Sources
Standard Operating Procedure & Safety Guide: Handling and Disposal of 3-(4-Ethylpiperidin-1-yl)propan-1-amine
As a bifunctional aliphatic amine containing both a tertiary piperidine ring and a primary amine chain, 3-(4-Ethylpiperidin-1-yl)propan-1-amine is a highly versatile building block in drug development and ligand synthesis. However, its chemical structure also makes it a potent nucleophile and a strong base.
This guide provides researchers and safety officers with field-proven, self-validating protocols for the safe handling, containment, and disposal of this compound. By understanding the mechanistic causality behind these safety measures, laboratories can prevent irreversible tissue damage and maintain strict environmental compliance.
Chemical Profile & Mechanistic Toxicology
To safely handle 3-(4-Ethylpiperidin-1-yl)propan-1-amine, one must first understand why it is hazardous. The presence of two basic nitrogen atoms allows the molecule to rapidly extract protons from aqueous environments.
When this aliphatic amine contacts biological tissues (skin, eyes, or mucous membranes), it undergoes a highly exothermic reaction with cellular moisture. This alkalinity triggers the saponification of lipid bilayers and the solubilization of structural proteins. Unlike acids, which cause self-limiting coagulation necrosis, strong bases like aliphatic amines cause liquefaction necrosis [1]. This allows the chemical to penetrate deeply and continuously into tissues until physically removed, making immediate and aggressive decontamination critical.
Quantitative Data & Hazard Implications
| Property | Value | Hazard Implication & Causality |
| Chemical Class | Aliphatic diamine | Highly basic; severe corrosive hazard to all biological tissues. |
| Physical State | Liquid (Standard Conditions) | High splash and aerosolization risk during pipetting or transfer. |
| GHS Classification | Skin Corr. 1B, Eye Dam. 1 | Causes irreversible tissue destruction; requires absolute barrier PPE. |
| Incompatibilities | Strong acids, oxidizers, copper | Exothermic reactions; degrades specific metal alloys (e.g., brass valves). |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling concentrated 3-(4-Ethylpiperidin-1-yl)propan-1-amine. Amines are notorious for permeating and degrading natural rubber. The following PPE matrix is mandatory[2]:
-
Hand Protection: Use Nitrile (minimum 8 mil) or Butyl rubber gloves . Causality: Latex gloves are chemically incompatible with aliphatic amines and will rapidly degrade, compromising the barrier and trapping the corrosive liquid against the skin.
-
Eye & Face Protection: Chemical splash goggles paired with a full-face shield. Causality: The liquid state of the chemical presents a high splash risk. Given that liquefaction necrosis can cause permanent corneal damage within seconds, standard safety glasses with side shields do not provide adequate multidirectional protection.
-
Body Protection: A flame-resistant (FR) lab coat and a chemical-resistant neoprene apron.
-
Respiratory Protection: All handling must occur inside a certified chemical fume hood. If a fume hood is unavailable, a NIOSH-approved respirator with an organic vapor/amine cartridge is required[3].
Operational Workflow: Step-by-Step Methodology
Every protocol involving corrosive amines must be a self-validating system where each step confirms the safety of the next.
Phase 1: Pre-Operation Setup
-
Verify Airflow: Confirm the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm).
-
Clear the Deck: Remove unnecessary equipment from the hood to ensure uninterrupted laminar airflow.
-
Establish a Spill Zone: Place a poly-backed, chemical-absorbent spill mat on the work surface. This prevents the amine from micro-pooling on the stainless steel deck.
Phase 2: Active Handling
-
Tool Selection: Use glass or PTFE (Teflon) syringes and pipettes for transfer. Causality: Aliphatic amines can leach plasticizers from standard polystyrene or polycarbonate labware, contaminating your reaction and degrading the equipment.
-
Sash Positioning: Keep the fume hood sash pulled down as low as possible (below the chin) to act as a physical blast/splash shield during the transfer.
-
Controlled Addition: When adding the amine to a reaction mixture (especially acidic solutions), perform the addition dropwise over an ice bath. Causality: Acid-base neutralization is highly exothermic; rapid addition can cause the solvent to boil over, resulting in a hazardous aerosolized spray.
Phase 3: Post-Operation Decontamination
-
Triple-Rinse Protocol: Rinse all contaminated glassware three times with a compatible organic solvent (e.g., methanol or isopropanol) inside the fume hood.
-
Isolate Rinsate: Collect all rinsate in a designated hazardous waste container. Causality: Rinsing amine-coated glassware directly in the sink creates a highly basic aqueous solution that can damage plumbing and violate environmental discharge limits.
Spill Response & Containment
In the event of a spill, never apply neutralizing agents (like weak acids) directly to the spill if it is on human skin. The resulting exothermic neutralization reaction will cause severe thermal burns on top of the chemical burns. Flush skin with copious amounts of water for a minimum of 15 minutes.
For environmental spills within the laboratory, follow the logical workflow below:
Figure 1: Logical workflow for assessing and containing aliphatic amine laboratory spills.
Minor Spill Containment Steps:
-
Cover the spill with an inert absorbent such as dry sand, vermiculite, or a commercial spill kit pad. Causality: Do not use sawdust or paper towels, as concentrated amines can react exothermically with organic materials.
-
Carefully sweep the absorbed material using non-sparking tools into a highly compatible High-Density Polyethylene (HDPE) container.
-
Seal and label the container immediately.
Waste Segregation & Disposal Protocol
Improper disposal of 3-(4-Ethylpiperidin-1-yl)propan-1-amine can lead to dangerous pressure build-ups in waste containers. Follow these strict segregation rules [4]:
-
Strict Segregation: Never mix aliphatic amine waste with acidic waste streams (e.g., hydrochloric acid, sulfuric acid) or oxidizing agents (e.g., peroxides, nitrates).
-
Containerization: Store waste in dedicated, leak-proof HDPE or glass containers. Do not use metal containers, as amines can corrode copper, brass, and aluminum fittings.
-
Labeling: Clearly label the container with the full chemical name, the GHS05 (Corrosion) pictogram, and the phrase: "Hazardous Waste - Corrosive Liquid, Basic, Organic".
-
Ventilation: Store the waste container in a secondary containment tray within a ventilated flammable/corrosive storage cabinet until collected by a licensed hazardous waste management service.
References
-
Ammonia Toxicity - StatPearls. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council. Available at: [Link]
-
Chemical Hygiene Plan. USDA Agricultural Research Service. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
